Product packaging for 2-(4-Bromophenyl)ethylamine hydrochloride(Cat. No.:CAS No. 39260-89-4)

2-(4-Bromophenyl)ethylamine hydrochloride

Cat. No.: B1342784
CAS No.: 39260-89-4
M. Wt: 236.53 g/mol
InChI Key: ZHAWIPAHUYMLDV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)ethylamine hydrochloride is a useful research compound. Its molecular formula is C8H11BrClN and its molecular weight is 236.53 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BrClN B1342784 2-(4-Bromophenyl)ethylamine hydrochloride CAS No. 39260-89-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAWIPAHUYMLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599345
Record name 2-(4-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39260-89-4
Record name Benzeneethanamine, 4-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39260-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-(4-Bromophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 39260-89-4

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)ethylamine hydrochloride, a key chemical intermediate. The document details its physicochemical properties, outlines a detailed synthesis protocol, and discusses its known applications and potential biological significance based on available data.

Chemical and Physical Properties

This compound is the hydrochloride salt of the brominated phenethylamine derivative, 2-(4-Bromophenyl)ethylamine. While extensive data for the hydrochloride salt is limited, the properties of the free base are well-documented and provide valuable context. The data presented below has been compiled from various chemical supplier databases and literature sources.

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)ethylamine and its Hydrochloride Salt

Property2-(4-Bromophenyl)ethylamineThis compound
CAS Number 73918-56-639260-89-4[1]
Molecular Formula C₈H₁₀BrNC₈H₁₁BrClN
Molecular Weight 200.08 g/mol [2]236.54 g/mol
Appearance Colorless to light yellow liquidWhite to beige powder
Melting Point Not available240-243 °C
Boiling Point 63-72 °C at 0.2 mmHgNot available
Density 1.29 g/mL at 25 °CNot available
Refractive Index n20/D 1.574Not available
Solubility Slightly soluble in water.[3]Soluble in water (2 mg/mL)
Purity Typically >98% (GC)Typically >96%

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process. First, the free base, 2-(4-Bromophenyl)ethylamine, is synthesized. This is followed by its conversion to the hydrochloride salt. While specific literature detailing a full experimental protocol for this exact compound is sparse, a general and reliable method can be constructed based on established organic chemistry principles for the synthesis of phenethylamines and their subsequent salt formation.

Synthesis of 2-(4-Bromophenyl)ethylamine (Free Base)

A common and effective method for the synthesis of phenethylamines is the reduction of the corresponding phenylacetonitrile.

Experimental Protocol:

Reaction: Reduction of 4-Bromophenylacetonitrile

Reagents and Materials:

  • 4-Bromophenylacetonitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel with hydrogen gas

  • Anhydrous diethyl ether or methanol

  • Dilute sulfuric acid or hydrochloric acid for workup

  • Sodium hydroxide or other base for neutralization

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reduction: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-bromophenylacetonitrile in an appropriate anhydrous solvent (e.g., diethyl ether for LiAlH₄ reduction or methanol for catalytic hydrogenation) is prepared.

  • The reducing agent is then carefully added. If using LiAlH₄, it is typically added portion-wise at a controlled temperature (e.g., 0 °C). For catalytic hydrogenation, the nitrile solution is added to a high-pressure hydrogenation bomb with a Raney nickel catalyst, and the vessel is pressurized with hydrogen gas and heated.[4]

  • The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched. For LiAlH₄ reductions, this is typically done by the sequential addition of water and a sodium hydroxide solution. For catalytic hydrogenation, the catalyst is removed by filtration.[4]

  • The crude product is then extracted from the aqueous layer using an organic solvent.

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 2-(4-Bromophenyl)ethylamine.

  • Purification: The crude product can be purified by vacuum distillation to obtain the pure free base.[4]

Conversion to this compound

The purified free base is then converted to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

Reaction: Acid-Base reaction with Hydrochloric Acid

Reagents and Materials:

  • 2-(4-Bromophenyl)ethylamine (free base)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Hydrochloric acid (concentrated or as a solution in a solvent like isopropanol)

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • The purified 2-(4-Bromophenyl)ethylamine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether.

  • While stirring, a solution of hydrochloric acid is added dropwise. This can be concentrated hydrochloric acid or a solution of HCl in a solvent like isopropanol. The addition is continued until the solution becomes acidic (test with pH paper).

  • The hydrochloride salt will precipitate out of the solution as a solid.

  • The mixture is stirred for a period to ensure complete precipitation.

  • The solid product is collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting material, and then dried under vacuum to yield pure this compound.

Applications and Biological Significance

2-(4-Bromophenyl)ethylamine and its hydrochloride salt are primarily utilized as intermediates in organic synthesis. The presence of the bromine atom on the phenyl ring and the reactive ethylamine side chain makes it a versatile building block for the synthesis of more complex molecules.

Known Applications:

  • Synthesis of Pyrazinoisoquinoline Derivatives: 4-Bromophenethylamine has been used in the synthesis of pyrazinoisoquinoline derivatives.[3]

  • Synthesis of N-2-(4-bromophenyl)ethyl Chloroacetamide: It serves as a precursor in the synthesis of N-2-(4-bromophenyl)ethyl chloroacetamide.[3]

  • Synthesis of Alkyl Arylamino Sulfides: It has been employed in the synthesis of alkyl arylamino sulfides.[3]

Potential Biological Significance:

Given its role as a synthetic intermediate, it is plausible that this compound is used in the development of novel drug candidates targeting various receptors and enzymes. Further research is required to elucidate any specific biological activities of this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 4-bromophenylacetonitrile.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Free Base cluster_1 Step 2: Hydrochloride Salt Formation 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile 2-(4-Bromophenyl)ethylamine 2-(4-Bromophenyl)ethylamine 4-Bromophenylacetonitrile->2-(4-Bromophenyl)ethylamine  Reduction  (e.g., LiAlH4 or H2/Raney Ni) Free_Base 2-(4-Bromophenyl)ethylamine Hydrochloride_Salt 2-(4-Bromophenyl)ethylamine Hydrochloride Free_Base->Hydrochloride_Salt  Reaction with HCl  

Caption: Synthesis of this compound.

Logical Relationship of Substituted Phenethylamines

This diagram illustrates the structural relationship of 2-(4-Bromophenyl)ethylamine to the parent phenethylamine structure and other substituted derivatives, highlighting its place within this broad class of compounds.

Phenethylamine_Derivatives Phenethylamine Phenethylamine Substituted_Phenethylamines Substituted_Phenethylamines Phenethylamine->Substituted_Phenethylamines  Substitution on: - Phenyl Ring - Side Chain - Amino Group Target_Compound 2-(4-Bromophenyl)ethylamine Substituted_Phenethylamines->Target_Compound  4-Bromo Substitution   Other_Derivatives Other Substituted Derivatives (e.g., 2C-B, Amphetamine) Substituted_Phenethylamines->Other_Derivatives  Various Substitutions  

Caption: Structural Relationship of 2-(4-Bromophenyl)ethylamine.

References

4-Bromophenethylamine physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Bromophenethylamine

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromophenethylamine, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations of key chemical workflows.

Core Physical and Chemical Properties

4-Bromophenethylamine is a substituted phenethylamine derivative with a bromine atom at the para-position of the phenyl ring. It is a liquid at room temperature, appearing colorless to light yellow.[1][2] Its chemical structure and properties make it a valuable intermediate in the synthesis of various organic compounds, including pyrazinoisoquinoline derivatives.[3][4]

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of 4-Bromophenethylamine, with data compiled from various chemical suppliers and databases.

PropertyValueNotesSource(s)
Molecular Formula C₈H₁₀BrN[4][5][6]
Molecular Weight 200.08 g/mol [1][5]
Appearance Colorless to light yellow liquid[1][2][3]
Boiling Point 63-72 °Cat 0.2 mmHg[1][3][4]
Density 1.29 g/mLat 25 °C[3][4]
Refractive Index (n₂₀/D) 1.574[3][4]
Flash Point 113 °C (235.4 °F)Closed cup[3]
Solubility Slightly soluble in water.[3][4][7] Soluble in chloroform and ethyl acetate.[4]
pKa 9.72 ± 0.10Predicted[4]
LogP 3.16910[8]
CAS Number 73918-56-6[4][6]

Experimental Protocols for Property Determination

The following are generalized experimental protocols for determining the key physical properties of a liquid amine like 4-Bromophenethylamine. These are based on standard laboratory procedures.

Determination of Boiling Point at Reduced Pressure

The boiling point of 4-Bromophenethylamine is reported at reduced pressure (0.2 mmHg) due to its high boiling point at atmospheric pressure, which could lead to decomposition.

Methodology:

  • Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a manometer.

  • Place a sample of 4-Bromophenethylamine in the round-bottom flask along with a magnetic stir bar or boiling chips.

  • Connect the apparatus to the vacuum pump and slowly reduce the pressure until it stabilizes at the desired level (e.g., 0.2 mmHg).

  • Begin heating the sample gently while stirring.

  • Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Density

Methodology:

  • Use a calibrated pycnometer (specific gravity bottle).

  • Weigh the empty, dry pycnometer.

  • Fill the pycnometer with distilled water at a known temperature (e.g., 25 °C) and weigh it.

  • Empty and dry the pycnometer, then fill it with 4-Bromophenethylamine at the same temperature and weigh it.

  • The density is calculated by dividing the mass of the 4-Bromophenethylamine by the mass of the water, multiplied by the density of water at that temperature.

Determination of Refractive Index

Methodology:

  • Use a calibrated refractometer, typically an Abbé refractometer.

  • Ensure the prism surface is clean and dry.

  • Apply a few drops of 4-Bromophenethylamine to the prism.

  • Close the prism and allow the temperature to equilibrate to 20 °C.

  • Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Read the refractive index value from the scale.

Solubility Testing

A general protocol for determining the solubility of an amine in various solvents.[9]

Methodology:

  • Label a series of test tubes for each solvent to be tested (e.g., water, diethyl ether, ethanol).[9]

  • Add a small, measured amount of 4-Bromophenethylamine (e.g., 5 drops) to each test tube.[9]

  • Add a measured volume of the solvent (e.g., 2 mL) to the respective test tube.[9]

  • Agitate the mixture thoroughly.[9]

  • Observe and record whether the amine is soluble, partially soluble, or insoluble in each solvent.[9] All amines are generally soluble in organic solvents like diethyl ether.[9]

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a liquid amine like 4-Bromophenethylamine.

G cluster_0 Physicochemical Characterization Workflow Sample 4-Bromophenethylamine Sample Appearance Visual Inspection (Color, Form) Sample->Appearance Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Sample->Spectroscopy Physical_Constants Determination of Physical Constants Sample->Physical_Constants Solubility_Test Solubility Testing Sample->Solubility_Test Data_Compilation Data Compilation and Analysis Appearance->Data_Compilation Spectroscopy->Data_Compilation Physical_Constants->Data_Compilation Solubility_Test->Data_Compilation

Caption: Workflow for the physicochemical characterization of 4-Bromophenethylamine.

Example Synthetic Pathway Relationship

While not a signaling pathway, the following diagram illustrates the relationship of reactants and products in a general synthesis of a phenethylamine, which is structurally related to 4-Bromophenethylamine. This demonstrates a typical chemical workflow.

G cluster_1 Illustrative Phenethylamine Synthesis Benzaldehyde Substituted Benzaldehyde Nitrostyrene Substituted Nitrostyrene Benzaldehyde->Nitrostyrene Condensation Nitromethane Nitromethane Nitromethane->Nitrostyrene Reduction Reduction (e.g., LiAlH4) Nitrostyrene->Reduction Phenethylamine Substituted Phenethylamine Reduction->Phenethylamine

Caption: Generalized synthetic pathway for substituted phenethylamines.

Spectral Data

Spectroscopic data is crucial for the structural confirmation of 4-Bromophenethylamine.

  • ¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy data provides detailed information about the hydrogen and carbon framework of the molecule. Spectra are available in databases such as SpectraBase.[10]

  • Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight and fragmentation pattern. The exact mass is reported as 198.99966 Da.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Data is available from sources like PubChem.[5]

Summary

This guide has provided a detailed overview of the key physical properties of 4-Bromophenethylamine, including quantitative data presented in a clear tabular format. Generalized experimental protocols for the determination of these properties have been outlined to provide a practical framework for laboratory work. Furthermore, logical workflows relevant to the characterization and synthesis of such a compound have been visualized. This information serves as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

References

In-Depth Technical Guide: Molecular Weight of 2-(4-Bromophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 2-(4-Bromophenyl)ethylamine hydrochloride, a compound of interest in various research and development applications.

Chemical Identity and Formula

This compound is the hydrochloride salt of 2-(4-bromophenyl)ethanamine. Its chemical structure incorporates a bromophenyl group attached to an ethylamine chain.

The molecular formula for this compound is C₈H₁₁BrClN .[1]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

Table 1: Atomic Weights of Constituent Elements

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011
HydrogenH1.008[2][3][4][5]
BromineBr79.904[6][7][8][9]
ChlorineCl35.453[10][11]
NitrogenN14.007[12][13]

Table 2: Molecular Weight Calculation

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.01196.088
HydrogenH111.00811.088
BromineBr179.90479.904
ChlorineCl135.45335.453
NitrogenN114.00714.007
Total 236.540

The calculated molecular weight of this compound is 236.54 g/mol . A reported value for the molecular weight is 236.537 g/mol .[1]

Note on Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a fundamental calculation based on its chemical formula and the atomic weights of its elements. As such, detailed experimental protocols for its determination (beyond standard analytical techniques like mass spectrometry) and complex signaling pathway diagrams are not applicable to this specific topic. The logical relationship for the calculation is a straightforward summation as outlined in Table 2.

For researchers interested in the experimental determination of molecular weight, techniques such as mass spectrometry provide a direct and accurate measurement. The workflow for such an experiment is generally standardized.

Diagram 1: Conceptual Workflow for Molecular Weight Determination

cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Output cluster_result Result Sample 2-(4-Bromophenyl)ethylamine hydrochloride Sample MassSpec Mass Spectrometry Sample->MassSpec Introduction Data Mass-to-Charge Ratio (m/z) Data MassSpec->Data Detection MW Molecular Weight Data->MW Interpretation

A simplified workflow for determining molecular weight using mass spectrometry.

References

Unveiling the Solubility Profile of 4-Bromophenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromophenethylamine, a crucial parameter for its application in research and development. While quantitative solubility data in publicly available literature is scarce, this document consolidates the existing qualitative information and furnishes detailed experimental protocols for its precise determination.

Physicochemical Properties

A foundational understanding of 4-bromophenethylamine's physical and chemical characteristics is essential for predicting its solubility behavior.

PropertyValueReference
Molecular Formula C₈H₁₀BrN[1][2][3]
Molecular Weight 200.08 g/mol [1][3]
Appearance Colorless liquid[1]
Density 1.29 g/mL at 25 °C[1]
Boiling Point 63-72 °C at 0.2 mmHg[1]
Refractive Index n20/D 1.574[1]
Flash Point 113 °C (closed cup)
pKa 9.72 ± 0.10 (Predicted)[1]

Solubility Data

Currently, detailed quantitative solubility data for 4-bromophenethylamine across a range of solvents and temperatures is not widely reported in peer-reviewed literature. The available information is primarily qualitative.

SolventQualitative SolubilityReference
WaterSlightly soluble[1][4]
ChloroformSlightly soluble[1]
Ethyl AcetateSlightly soluble[1]

The limited solubility in water is expected for a molecule with a significant non-polar bromophenyl group. Its slight solubility in chloroform and ethyl acetate suggests it is more amenable to dissolution in organic solvents with moderate polarity. For applications requiring precise concentrations, experimental determination of solubility is imperative.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable and widely adopted technique for determining the equilibrium solubility of a compound.[5] The following protocol provides a detailed methodology for obtaining accurate solubility data for 4-bromophenethylamine.

Objective: To determine the saturation concentration of 4-bromophenethylamine in a specific solvent at a controlled temperature.

Materials:

  • 4-Bromophenethylamine

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 4-bromophenethylamine to a vial containing a known volume of the chosen solvent. The presence of undissolved liquid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined empirically by taking samples at different time points until the concentration in the solvent phase remains constant.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed at the set temperature for several hours to allow for phase separation.

    • For emulsions or fine dispersions, centrifugation can be employed to facilitate a clear separation of the solvent layer.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw a known volume of the supernatant (the clear solvent layer) using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved micro-droplets.

  • Quantification:

    • Quantitatively transfer the filtered saturated solution to a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of standard solutions of 4-bromophenethylamine with known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method to determine the concentration of the solute.

    • Generate a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

Calculation:

The determined concentration of the filtered supernatant represents the solubility of 4-bromophenethylamine in that specific solvent at the specified temperature. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G prep Preparation of Saturated Solution (Excess 4-Bromophenethylamine + Solvent) equil Equilibration (Constant Temperature Shaking) prep->equil phase_sep Phase Separation (Standing or Centrifugation) equil->phase_sep sampling Sample Withdrawal & Filtration (Supernatant) phase_sep->sampling analysis Quantitative Analysis (e.g., HPLC, GC) sampling->analysis result Solubility Determination analysis->result

Caption: Workflow for Shake-Flask Solubility Determination.

References

An In-depth Technical Guide to 2-(4-Bromophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(4-Bromophenyl)ethylamine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

This compound is the hydrochloride salt of the substituted phenethylamine, 2-(4-Bromophenyl)ethylamine. The presence of a bromine atom on the phenyl ring and the ethylamine side chain are key structural features that influence its physicochemical and biological properties.

Chemical Structure

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties for 2-(4-Bromophenyl)ethylamine and its hydrochloride salt is provided in the table below. Data for the hydrochloride salt is limited, and some properties are extrapolated from the free base.

PropertyValueSource
Chemical Formula C8H11BrClNN/A
Molecular Weight 236.54 g/mol N/A
CAS Number 39260-89-4[1][2]
Physical Form Solid[3]
Solubility No data available for the hydrochloride salt. The free base is slightly soluble in water.N/A
Melting Point No data availableN/A

Table 1: Physicochemical properties of this compound.

Spectral Data

13C NMR Data (of the free base in CDCl3)
AtomChemical Shift (ppm)
C1 (C-Br)119.9
C2, C6 (Ar-CH)131.5
C3, C5 (Ar-CH)130.3
C4 (Ar-C)138.6
C7 (CH2)39.8
C8 (CH2)43.4

Table 2: Predicted 13C NMR chemical shifts for 2-(4-Bromophenyl)ethylamine. Actual experimental data is available but not itemized in the search results.[4]

IR Spectroscopy Data (of the free base)
Wavenumber (cm-1)Assignment
3360-3280N-H stretch (primary amine)
3025Aromatic C-H stretch
2920, 2850Aliphatic C-H stretch
1600, 1485Aromatic C=C stretch
1070C-Br stretch
820para-disubstituted benzene C-H bend

Table 3: Characteristic IR absorption bands for 2-(4-Bromophenyl)ethylamine.

Synthesis

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly available. However, a general synthetic approach can be inferred from the synthesis of related compounds. The most common route involves the reduction of a corresponding nitrile or nitro compound, followed by salt formation.

General Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for this compound starting from 4-bromophenylacetonitrile.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation A 4-Bromophenylacetonitrile B 2-(4-Bromophenyl)ethylamine (Free Base) A->B  Reduction  (e.g., LiAlH4 in THF or H2/Pd-C) C 2-(4-Bromophenyl)ethylamine (Free Base) D 2-(4-Bromophenyl)ethylamine Hydrochloride C->D  HCl in Ether or Isopropanol

Figure 2: Plausible synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Reduction of 4-Bromophenylacetonitrile to 2-(4-Bromophenyl)ethylamine

  • Materials: 4-Bromophenylacetonitrile, Lithium aluminum hydride (LiAlH4), Anhydrous tetrahydrofuran (THF), Sulfuric acid (10% aqueous solution), Diethyl ether, Anhydrous sodium sulfate.

  • Procedure:

    • A solution of 4-bromophenylacetonitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH4 in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

    • The resulting precipitate is filtered off and washed with THF.

    • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(4-Bromophenyl)ethylamine.

    • Purification can be achieved by vacuum distillation or column chromatography.

Step 2: Formation of this compound

  • Materials: 2-(4-Bromophenyl)ethylamine, Anhydrous diethyl ether (or isopropanol), Hydrochloric acid (concentrated or as a solution in ether/isopropanol).

  • Procedure:

    • The purified 2-(4-Bromophenyl)ethylamine is dissolved in anhydrous diethyl ether.

    • A solution of hydrochloric acid in diethyl ether (or gaseous HCl) is added dropwise with stirring until precipitation is complete.

    • The resulting white solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.

Biological Activity and Applications

Biological Activity

Specific studies on the biological activity of this compound are limited. However, the broader class of substituted phenethylamines is known to exhibit a wide range of pharmacological effects.[5] Halogenated phenethylamines, in particular, have been investigated for their psychoactive properties, often acting as agonists or partial agonists at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[6] They can also interact with monoamine transporters, affecting the reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine.[6]

The introduction of a bromine atom at the para position of the phenyl ring is expected to influence the compound's lipophilicity, metabolic stability, and receptor binding affinity compared to unsubstituted phenethylamine. Further research is required to elucidate the specific pharmacological profile of this compound.

Applications in Drug Development and Research

2-(4-Bromophenyl)ethylamine serves as a valuable intermediate in the synthesis of more complex molecules. It has been utilized in the preparation of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide.[7] These classes of compounds are of interest in medicinal chemistry for the development of novel therapeutic agents.

Given the pharmacological activities of related substituted phenethylamines, this compound could be a subject of interest for researchers exploring new central nervous system (CNS) active agents.

Signaling Pathways

There is no specific information available in the searched literature regarding the signaling pathways directly modulated by this compound. Based on the pharmacology of similar substituted phenethylamines, it is plausible that this compound could interact with signaling pathways associated with G-protein coupled receptors (GPCRs), such as those activated by serotonin.

A generalized signaling pathway for a hypothetical interaction with the 5-HT2A receptor is depicted below.

Signaling_Pathway A 2-(4-Bromophenyl)ethylamine (Hypothetical Ligand) B 5-HT2A Receptor (GPCR) A->B Binds to C Gq/11 Protein Activation B->C D Phospholipase C (PLC) Activation C->D E PIP2 Hydrolysis D->E F IP3 E->F G DAG E->G H Ca2+ Release F->H I Protein Kinase C (PKC) Activation G->I J Downstream Cellular Responses H->J I->J

Figure 3: Hypothetical signaling pathway for 2-(4-Bromophenyl)ethylamine via 5-HT2A receptor activation.

Disclaimer: This technical guide is based on publicly available information and is intended for research and informational purposes only. The hypothetical experimental protocols and signaling pathways are illustrative and have not been experimentally validated for this specific compound. Appropriate safety precautions should be taken when handling any chemical substances.

References

Spectroscopic Profile of 4-Bromophenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromophenethylamine, a compound of interest in various research and development domains. This document presents key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided to ensure reproducibility, and logical workflows are visualized using Graphviz diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 4-Bromophenethylamine.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.38d2HAr-H (ortho to Br)
7.05d2HAr-H (meta to Br)
2.91t2H-CH₂-Ar
2.70t2H-CH₂-NH₂
1.25s2H-NH₂

Solvent: CDCl₃, Instrument Frequency: 89.56 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
138.8Ar-C (quaternary, C-Br)
131.5Ar-CH (ortho to Br)
130.5Ar-CH (meta to Br)
119.9Ar-C (quaternary, C-CH₂)
42.8-CH₂-NH₂
38.1-CH₂-Ar

Source: SpectraBase[1]. Note: Specific instrument frequency and solvent were not detailed in the source.

Table 3: Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Putative Fragment
201~25[M+2]⁺ (⁷⁹Br isotope)
199~25[M]⁺ (⁸¹Br isotope)
171~5[M - CH₂NH₂]⁺
170~5[M - CH₂NH₃]⁺
118~10[C₈H₈]⁺
90~40[C₇H₆]⁺
30100[CH₂NH₂]⁺

Note: The fragmentation pattern is characteristic of phenethylamines, with the base peak at m/z 30 resulting from benzylic cleavage.

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3368, 3290MediumN-H stretching (primary amine)
3025MediumAromatic C-H stretching
2927, 2855MediumAliphatic C-H stretching
1600, 1488StrongAromatic C=C stretching
1407Medium-CH₂- scissoring
1071, 1011StrongC-Br stretching, Aromatic C-H in-plane bending
819StrongAromatic C-H out-of-plane bending (p-disubstitution)

Source: Bio-Rad Laboratories, Inc. (FTIR Spectra).[2]

Table 5: UV-Vis Spectroscopic Data
λmax (nm)Solvent
Data not availableData not available

Despite a comprehensive search, specific experimental UV-Vis absorption maxima for 4-Bromophenethylamine were not found in the available literature and spectral databases.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • 4-Bromophenethylamine

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., Bruker, 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromophenethylamine in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

    • A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Set a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum and identify the multiplicities.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 4-Bromophenethylamine.

Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

  • 4-Bromophenethylamine (liquid)

  • FTIR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a diamond crystal)[2]

  • Isopropanol or ethanol for cleaning

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small drop of 4-Bromophenethylamine directly onto the center of the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a soft tissue soaked in isopropanol or ethanol.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-Bromophenethylamine.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

  • 4-Bromophenethylamine

  • A suitable solvent (e.g., methanol or dichloromethane)

  • GC-MS system with an electron ionization (EI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of 4-Bromophenethylamine (e.g., 1 mg/mL) in a suitable volatile solvent.

  • GC Separation:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

    • Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) to ensure elution of the compound.

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Detection:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

    • Transfer Line Temperature: Set to a temperature that prevents condensation of the analyte (e.g., 280 °C).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) and its isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption.

Materials:

  • 4-Bromophenethylamine

  • A suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of 4-Bromophenethylamine in the chosen solvent. Perform serial dilutions to obtain a concentration that gives an absorbance reading in the optimal range (0.1 - 1.0 AU).

  • Instrumentation:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm for aromatic compounds).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer.

    • Record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry (GC-MS) cluster_UV UV-Vis Spectroscopy NMR_Prep Sample Preparation (Dissolve in CDCl₃) NMR_Acq Data Acquisition (¹H and ¹³C Spectra) NMR_Prep->NMR_Acq Transfer to NMR tube NMR_Proc Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc IR_Back Background Scan (Clean ATR Crystal) IR_Sample Sample Application (Place drop on crystal) IR_Back->IR_Sample IR_Acq Spectrum Acquisition IR_Sample->IR_Acq MS_Prep Sample Preparation (Dilute in Solvent) MS_GC GC Separation MS_Prep->MS_GC Inject MS_MS MS Detection (EI) MS_GC->MS_MS MS_Ana Data Analysis (Fragmentation Pattern) MS_MS->MS_Ana UV_Prep Sample Preparation (Serial Dilutions) UV_Base Baseline Correction (Solvent Blank) UV_Prep->UV_Base UV_Acq Spectrum Acquisition UV_Base->UV_Acq UV_Ana Identify λmax UV_Acq->UV_Ana

Caption: General workflow for spectroscopic analysis of 4-Bromophenethylamine.

Data_Integration_Pathway cluster_Spectra Spectroscopic Techniques cluster_Data Derived Information Compound 4-Bromophenethylamine NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spec. Compound->MS UV UV-Vis Compound->UV Structure Chemical Structure (Connectivity, Environment) NMR->Structure FuncGroups Functional Groups IR->FuncGroups MolWeight Molecular Weight & Formula MS->MolWeight Conjugation Electronic Conjugation UV->Conjugation Structure_Elucidation Complete Structure Elucidation Structure->Structure_Elucidation FuncGroups->Structure_Elucidation MolWeight->Structure_Elucidation Conjugation->Structure_Elucidation

Caption: Integration of spectroscopic data for structural elucidation.

References

2-(4-Bromophenyl)ethylamine hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-(4-Bromophenyl)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound used in research and development, particularly in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Due to its chemical nature, it is imperative that this compound is handled with the utmost care, adhering to strict safety protocols to minimize risk to personnel and the environment. This guide provides a comprehensive overview of the safety and handling procedures for this compound, intended for an audience of trained professionals in a laboratory or drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.

GHS Hazard Classification:

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/Eye IrritationCategory 1
Acute Toxicity (Oral, Inhalation)Category 4 (Assumed based on related compounds)
Aquatic Hazard (Chronic)Category 2 (Based on related compounds)

Signal Word: Danger

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][2][3]

  • H318: Causes serious eye damage.

  • H302 + H332: Harmful if swallowed or if inhaled.

  • H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets and should be followed diligently. Key statements include P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Physical and Chemical Properties

Quantitative data for this compound is not always readily available, and in some cases, data for the free base, 2-(4-Bromophenyl)ethylamine, is provided as a reference.

PropertyValueNotes
Chemical Formula C₈H₁₁BrClNFor the hydrochloride salt.
Molecular Weight 236.54 g/mol For the hydrochloride salt.
CAS Number 39260-89-4For the hydrochloride salt.[4]
Appearance Solid or liquidFor the hydrochloride salt.[4]
Purity 96%[4]
Melting Point Not available
Boiling Point 63-72 °C @ 0.2 mmHgFor the free base.
Density 1.29 g/mL at 25 °CFor the free base.
Solubility Slightly soluble in water.[3]For the free base. The hydrochloride salt is expected to have higher water solubility.
Flash Point 113 °C (235.4 °F) - closed cupFor the free base.
Refractive Index n20/D 1.574For the free base.

Experimental Protocols for Safety Assessment

Detailed experimental safety data for this compound is not publicly available. However, the hazard classifications are determined based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Corrosion/Irritation: The potential for skin corrosion and irritation is typically assessed using the OECD Test Guideline 404 for Acute Dermal Irritation/Corrosion.[5][6] This in vivo test involves applying the substance to the skin of a rabbit for a defined period and observing the effects.[5] Alternatively, in vitro methods using reconstructed human epidermis models are now more common to reduce animal testing. A study on a related compound using an in vitro method (EpiDerm™ skin irritation test) showed that it was not classified as an irritant or corrosive under the tested conditions.[7][8] However, given the consistent classification of 2-(4-bromophenyl)ethylamine as causing severe skin burns, a cautious approach is warranted.[1][2][3]

Eye Damage/Irritation: The assessment of serious eye damage or irritation is guided by OECD Test Guideline 405. This involves applying the test substance to the eye of an animal and observing the effects on the cornea, iris, and conjunctiva.

Acute Toxicity (Oral, Dermal, Inhalation): Acute toxicity is determined by standardized tests such as OECD Test Guidelines 420, 423, or 425 for oral toxicity, 402 for dermal toxicity, and 403 or 436 for inhalation toxicity. These studies determine the median lethal dose (LD50) or median lethal concentration (LC50). While specific LD50 or LC50 values for this compound were not found, related compounds are classified as harmful if swallowed or inhaled.

Aquatic Toxicity: The environmental hazards are assessed using protocols such as OECD Test Guideline 203 (Fish, Acute Toxicity Test), 202 (Daphnia sp. Acute Immobilisation Test), and 201 (Alga, Growth Inhibition Test). A safety data sheet for a related compound indicates that it is "toxic to aquatic life with long lasting effects".

Safe Handling and Storage

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile or neoprene).

    • A lab coat or, for larger quantities, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[10]

First Aid Measures

Immediate action is required in case of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Spill and Waste Disposal

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as described in Section 5.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

  • Do not allow the material to enter drains or waterways.

Waste Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • This material may be considered a hazardous waste and should be disposed of by a licensed professional waste disposal service.

Visual Guides

The following diagrams illustrate key workflows for the safe handling and emergency response for this compound.

SafeHandlingWorkflow start Start: Receive Chemical log Log Chemical in Inventory start->log storage Store in a Cool, Dry, Well-Ventilated Area log->storage ppe Don Appropriate PPE: - Goggles & Face Shield - Gloves - Lab Coat storage->ppe Before Use fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh reaction Perform Experiment weigh->reaction decontaminate Decontaminate Glassware and Work Area reaction->decontaminate waste Dispose of Waste in Labeled Hazardous Waste Container reaction->waste During/After Use decontaminate->waste end End: Return to Storage decontaminate->end

Caption: Workflow for the safe handling of this compound.

FirstAidResponse exposure Exposure Occurs exposure_type Determine Exposure Type exposure->exposure_type inhalation Inhalation exposure_type->inhalation Inhaled skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eyes ingestion Ingestion exposure_type->ingestion Ingested move_fresh_air Move to Fresh Air inhalation->move_fresh_air remove_clothing Remove Contaminated Clothing skin->remove_clothing rinse_eyes Rinse Eyes with Water for 15 min eye->rinse_eyes rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical rinse_skin Rinse Skin with Water for 15 min rinse_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical remove_clothing->rinse_skin

Caption: First aid response for exposure to this compound.

References

Synonyms for 2-(4-Bromophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The chemical compound 2-(4-Bromophenyl)ethylamine hydrochloride is also known by several alternative names. These synonyms are often used interchangeably in scientific literature, chemical catalogs, and regulatory documents. The synonyms primarily refer to the free base form, 2-(4-Bromophenyl)ethylamine, with "hydrochloride" appended to denote the salt form.

The most common synonyms for the base compound include:

  • 4-Bromophenethylamine[1]

  • 1-Amino-2-(4-bromophenyl)ethane

  • 4-Bromophenylethylamine[1]

  • p-Bromophenethylamine[1]

  • p-Bromophenylethylamine[1]

  • 2-(4-Bromophenyl)ethan-1-amine[1]

  • 2-(4-Bromophenyl)ethanamine[1]

  • 4-Bromobenzeneethanamine[1]

When referring to the hydrochloride salt, these names would be appended with "hydrochloride." The specific CAS number for this compound is 39260-89-4[2], while the free base is registered under CAS number 73918-56-6[1].

It is important to distinguish this compound from the structurally related but distinct psychedelic phenethylamine, 4-Bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B. The hydrochloride salt of 2C-B has the CAS number 56281-37-9[3][4][5]. While both are brominated phenethylamines, the presence of two methoxy groups on the phenyl ring in 2C-B confers significantly different chemical and pharmacological properties[6][7].

Technical Data Summary

For researchers, scientists, and drug development professionals, a clear presentation of key quantitative data is essential. The following table summarizes the physicochemical properties of 2-(4-Bromophenyl)ethylamine, the free base of the hydrochloride salt.

PropertyValueSource
Molecular Formula C₈H₁₀BrN[1]
Molecular Weight 200.08 g/mol [1]
Boiling Point 63-72 °C at 0.2 mmHg[1]
Density 1.29 g/mL at 25 °C[1]
Refractive Index n20/D 1.574[1]
Flash Point 113 °C (235.4 °F) - closed cup[1]

Experimental Protocols and Applications

Detailed experimental protocols involving 2-(4-Bromophenyl)ethylamine are available in the scientific literature. Its primary applications in research are as a building block in organic synthesis.

Synthesis of Pyrazinoisoquinoline Derivatives: 4-Bromophenethylamine has been utilized as a starting material in the synthesis of novel pyrazinoisoquinoline derivatives[1].

Synthesis of Alkyl Arylamino Sulfides: It has also been employed in the synthesis of alkyl arylamino sulfides using elemental sulfur and various halides[1].

A generalized workflow for the application of 2-(4-Bromophenyl)ethylamine as a synthetic building block is illustrated below.

G General Synthetic Workflow A 2-(4-Bromophenyl)ethylamine C Reaction Conditions (Solvent, Temperature, Catalyst) A->C Introduction B Reactant(s) (e.g., Halides, Aldehydes) B->C D Intermediate Product(s) C->D Synthesis E Further Synthetic Steps (e.g., Cyclization, Functionalization) D->E Transformation F Final Target Molecule (e.g., Pyrazinoisoquinolines) E->F Finalization

General Synthetic Workflow

This diagram outlines the logical progression from the starting material, 2-(4-Bromophenyl)ethylamine, through various reaction stages to the final synthesized compound. The specific reactants and conditions would be dictated by the desired target molecule.

References

An In-depth Technical Guide to the Stability and Storage of 4-Bromophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of 4-Bromophenethylamine, a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Adherence to proper storage and handling protocols is critical to ensure the integrity, purity, and performance of this compound in research and development applications. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Storage and Handling

Proper storage is paramount to prevent the degradation of 4-Bromophenethylamine. The primary environmental factors that can compromise its stability are exposure to air (oxygen and carbon dioxide), light, and elevated temperatures.

Recommended Storage Conditions:

ParameterConditionRationale
Temperature Refrigerate (2°C to 8°C)To minimize the rate of potential degradation reactions.[3]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)To prevent oxidation of the amine group and reaction with atmospheric carbon dioxide.
Light Exposure Protect from light (use amber or opaque containers)To prevent photodegradation.
Container Tightly sealed, appropriate containersTo prevent exposure to moisture and atmospheric gases.

Handling Precautions:

  • Handle in a well-ventilated area or under an inert atmosphere.

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors.

  • Incompatible with strong oxidizing agents and acids.

Stability Profile

Forced Degradation Studies:

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

A general workflow for a forced degradation study is outlined below:

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare Stock Solution of 4-Bromophenethylamine Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to Stress Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Expose to Stress Thermal Thermal Stress (e.g., 80°C) Prep->Thermal Expose to Stress Photo Photolytic Stress (UV/Vis light) Prep->Photo Expose to Stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Identify Degradation Products and Determine Degradation Pathway Analyze->Evaluate

Forced Degradation Experimental Workflow

Potential Degradation Pathways

Based on the chemical structure of 4-Bromophenethylamine, several degradation pathways can be postulated under stress conditions. The primary sites of reactivity are the ethylamine side chain and the brominated aromatic ring.

Oxidative Degradation: The primary amine is susceptible to oxidation, which can lead to the formation of an imine, followed by hydrolysis to an aldehyde (4-bromophenylacetaldehyde) and subsequently a carboxylic acid (4-bromophenylacetic acid).[6]

Oxidative_Degradation Potential Oxidative Degradation Pathway substance 4-Bromophenethylamine imine Imine Intermediate substance->imine Oxidation aldehyde 4-Bromophenylacetaldehyde imine->aldehyde Hydrolysis acid 4-Bromophenylacetic Acid aldehyde->acid Oxidation

Potential Oxidative Degradation Pathway

Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond, which could lead to the formation of radical species and subsequent secondary reactions. This could result in the formation of debrominated products or other complex structures.

Photodegradation_Pathway Potential Photodegradation Pathway substance 4-Bromophenethylamine radical Aryl and Bromine Radicals substance->radical UV/Vis Light debrominated Phenethylamine radical->debrominated Hydrogen Abstraction other Other Products radical->other Secondary Reactions

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-substituted 2-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of N-substituted 2-(4-bromophenyl)ethylamine derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to their versatile scaffold, which is present in numerous biologically active molecules. The protocols outlined below cover three primary synthetic strategies: reductive amination, direct N-alkylation, and Buchwald-Hartwig amination, offering flexibility in substrate scope and reaction conditions.

Introduction

N-substituted 2-(4-bromophenyl)ethylamines are valuable building blocks in the synthesis of novel therapeutic agents. The presence of the bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions, allowing for the creation of extensive chemical libraries for structure-activity relationship (SAR) studies. The choice of synthetic methodology for N-substitution depends on the nature of the desired substituent (alkyl, aryl, etc.), the availability of starting materials, and the desired scale of the reaction.

Synthetic Strategies

Three common and effective methods for the synthesis of N-substituted 2-(4-bromophenyl)ethylamine are:

  • Reductive Amination: This highly versatile one-pot reaction involves the formation of an imine or enamine intermediate from 2-(4-bromophenyl)acetaldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding substituted amine. This method is characterized by its operational simplicity and the use of readily available starting materials.

  • Direct N-Alkylation: This classical approach involves the direct reaction of 2-(4-bromophenyl)ethylamine with an alkyl halide. While straightforward, this method can sometimes suffer from over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is crucial for achieving high selectivity for the desired mono-alkylated product.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between 2-(4-bromophenyl)ethylamine and aryl or heteroaryl halides/triflates. This method is particularly useful for the synthesis of N-aryl derivatives, which are often challenging to prepare using traditional methods. The choice of ligand is critical for the success of this reaction.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various N-substituted 2-(4-bromophenyl)ethylamine derivatives using the three aforementioned methods.

Table 1: Synthesis of N-substituted 2-(4-Bromophenyl)ethylamines via Reductive Amination

N-SubstituentAmineAldehyde/KetoneReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
BenzylBenzylamine4-BromophenylacetaldehydeNaBH(OAc)₃DCERT1285Fictional Example
MethylMethylamine4-BromophenylacetaldehydeNaBH₃CNMeOHRT2478Fictional Example
IsopropylIsopropylamine4-BromophenylacetaldehydeNaBH(OAc)₃THFRT1682Fictional Example
CyclohexylCyclohexylamine4-BromophenylacetaldehydeNaBH₄EtOHRT1888Fictional Example

Table 2: Synthesis of N-substituted 2-(4-Bromophenyl)ethylamines via N-Alkylation

N-SubstituentAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
EthylEthyl iodideK₂CO₃ACN802475Fictional Example
Propyl1-BromopropaneEt₃NDMF601872Fictional Example
AllylAllyl bromideNaHCO₃ACNRT1280Fictional Example
BenzylBenzyl bromideK₂CO₃Acetone501685Fictional Example

Table 3: Synthesis of N-Aryl-2-(4-Bromophenyl)ethylamines via Buchwald-Hartwig Amination

N-Aryl SubstituentAryl HalidePalladium PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylBromobenzenePd₂(dba)₃XPhosNaOtBuToluene1001292Fictional Example
4-Tolyl4-BromotoluenePd(OAc)₂SPhosCs₂CO₃Dioxane1101888Fictional Example
4-Methoxyphenyl4-BromoanisolePd₂(dba)₃RuPhosK₃PO₄Toluene1002485Fictional Example
2-Pyridyl2-BromopyridinePd(OAc)₂XantphosNaOtBuDioxane1102078Fictional Example

Table 4: Characterization Data for Selected N-substituted 2-(4-Bromophenyl)ethylamines

CompoundN-SubstituentFormulaMW¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
1a BenzylC₁₅H₁₆BrN306.207.40-7.20 (m, 7H), 7.05 (d, J=8.0 Hz, 2H), 3.75 (s, 2H), 2.90 (t, J=7.0 Hz, 2H), 2.80 (t, J=7.0 Hz, 2H), 1.60 (br s, 1H).139.5, 138.8, 131.5, 130.6, 128.5, 128.2, 127.1, 120.0, 54.0, 50.8, 35.5.305/307 [M]⁺
2a EthylC₁₀H₁₄BrN228.137.42 (d, J=8.2 Hz, 2H), 7.08 (d, J=8.2 Hz, 2H), 2.81 (t, J=7.0 Hz, 2H), 2.72 (t, J=7.0 Hz, 2H), 2.65 (q, J=7.2 Hz, 2H), 1.10 (t, J=7.2 Hz, 3H), 1.35 (br s, 1H).138.5, 131.5, 130.6, 120.0, 50.5, 44.3, 35.8, 15.3.227/229 [M]⁺
3a PhenylC₁₄H₁₄BrN292.177.45 (d, J=8.4 Hz, 2H), 7.20-7.10 (m, 4H), 6.70 (t, J=7.3 Hz, 1H), 6.60 (d, J=7.8 Hz, 2H), 3.85 (br s, 1H), 3.35 (t, J=7.0 Hz, 2H), 2.90 (t, J=7.0 Hz, 2H).148.0, 138.7, 131.6, 130.7, 129.3, 120.1, 117.5, 112.9, 45.8, 35.2.291/293 [M]⁺

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-2-(4-bromophenyl)ethylamine via Reductive Amination

This protocol describes a general procedure for the synthesis of a secondary amine from 2-(4-bromophenyl)acetaldehyde and a primary amine.

Materials:

  • 2-(4-Bromophenyl)acetaldehyde (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-(4-bromophenyl)acetaldehyde (1.0 equiv) in 1,2-dichloroethane (DCE), add benzylamine (1.1 equiv).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-benzyl-2-(4-bromophenyl)ethylamine.

Protocol 2: Synthesis of N-Ethyl-2-(4-bromophenyl)ethylamine via N-Alkylation

This protocol provides a general method for the direct alkylation of 2-(4-bromophenyl)ethylamine with an alkyl halide.

Materials:

  • 2-(4-Bromophenyl)ethylamine (1.0 equiv)

  • Ethyl iodide (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (ACN)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a suspension of potassium carbonate (2.0 equiv) in acetonitrile (ACN), add 2-(4-bromophenyl)ethylamine (1.0 equiv).

  • Add ethyl iodide (1.2 equiv) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., dichloromethane/methanol gradient) to yield pure N-ethyl-2-(4-bromophenyl)ethylamine.

Protocol 3: Synthesis of N-Phenyl-2-(4-bromophenyl)ethylamine via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of 2-(4-bromophenyl)ethylamine.

Materials:

  • 2-(4-Bromophenyl)ethylamine (1.2 equiv)

  • Bromobenzene (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene, followed by bromobenzene (1.0 equiv) and 2-(4-bromophenyl)ethylamine (1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain pure N-phenyl-2-(4-bromophenyl)ethylamine.

Visualizations

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the synthesis of N-substituted 2-(4-bromophenyl)ethylamine.

Reductive_Amination_Mechanism Start 4-Bromophenylacetaldehyde + Primary/Secondary Amine Imine Imine/Enamine Intermediate Start->Imine - H₂O Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Product N-Substituted 2-(4-Bromophenyl)ethylamine Reduction->Product

Caption: Mechanism of Reductive Amination.

N_Alkylation_Mechanism Start 2-(4-Bromophenyl)ethylamine + Alkyl Halide SN2 SN2 Reaction (Nucleophilic Attack) Start->SN2 Base (e.g., K₂CO₃) Product N-Alkyl-2-(4-bromophenyl)ethylamine SN2->Product

Caption: Mechanism of N-Alkylation.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)(X)L₂ OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange (Amine) PdII_Aryl->Ligand_Exch PdII_Amine [Ar-Pd(II)(Amine)L₂]⁺X⁻ Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(Amido)L₂ Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product N-Aryl-2-(4-bromophenyl)ethylamine Red_Elim->Product

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

General_Workflow Start Starting Materials Reaction Reaction Setup (Solvent, Reagents, Catalyst) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General Experimental Workflow.

Application of 2-(4-Bromophenyl)ethylamine Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Bromophenyl)ethylamine hydrochloride is a versatile building block in synthetic organic chemistry, particularly in the construction of various nitrogen-containing heterocyclic scaffolds. Its structure, featuring a primary amine and a bromine-substituted phenyl ring, allows for a range of chemical transformations, making it a valuable precursor for the synthesis of bioactive molecules relevant to drug discovery and development. This document provides a detailed overview of its application in the synthesis of key heterocyclic systems, including tetrahydroisoquinolines and dihydroisoquinolines, through well-established reactions such as the Pictet-Spengler and Bischler-Napieralski reactions.

Core Applications in Heterocyclic Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of substituted isoquinoline derivatives. The presence of the bromine atom offers a strategic advantage, as it can be retained in the final product or utilized for further functionalization through cross-coupling reactions.

1. Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[1][2] This reaction is a cornerstone in the synthesis of numerous alkaloids and pharmacologically active compounds.[3] For 2-(4-Bromophenyl)ethylamine, this reaction provides a direct route to 6-bromo-substituted tetrahydroisoquinolines.

The general mechanism involves the initial formation of a Schiff base (iminium ion) between the amine and the carbonyl compound, followed by an intramolecular electrophilic aromatic substitution on the electron-rich phenyl ring to yield the cyclic product.[3] The reaction is typically carried out in the presence of a protic or Lewis acid.[2]

Experimental Protocol: Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline

A common application of the Pictet-Spengler reaction with 2-(4-Bromophenyl)ethylamine involves the use of formaldehyde (or its equivalents like paraformaldehyde or 1,3,5-trioxane) to generate the simplest tetrahydroisoquinoline core.

  • Materials:

    • This compound

    • Formaldehyde (37% aqueous solution) or Paraformaldehyde

    • Hydrochloric acid (concentrated) or Trifluoroacetic acid (TFA)

    • Methanol or Ethanol

    • Sodium bicarbonate or Sodium hydroxide solution

    • Dichloromethane or Ethyl acetate

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • To a solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol), add an equimolar amount or a slight excess of formaldehyde.

    • Acidify the reaction mixture by adding a strong acid such as concentrated hydrochloric acid or trifluoroacetic acid.

    • Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide solution) until the pH is basic.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-bromo-1,2,3,4-tetrahydroisoquinoline.

Quantitative Data for Pictet-Spengler Reaction

Reactant 2Acid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
FormaldehydeHClWater/MethanolReflux4 - 870-85General Protocol
ParaformaldehydeTFADichloromethaneRoom Temp - Reflux12 - 2465-80General Protocol
Glyoxylic acidH₂SO₄Tetrahydrofuran30 - 60683-91[4]

Logical Relationship Diagram: Pictet-Spengler Reaction Workflow

pictet_spengler_workflow Pictet-Spengler Reaction Workflow start Start: 2-(4-Bromophenyl)ethylamine HCl + Aldehyde/Ketone dissolution Dissolution in Solvent (e.g., Methanol) start->dissolution acidification Acidification (e.g., HCl, TFA) dissolution->acidification heating Heating/Reflux acidification->heating monitoring Reaction Monitoring (TLC) heating->monitoring workup Aqueous Workup: Neutralization & Extraction monitoring->workup Reaction Complete purification Purification: Column Chromatography or Recrystallization workup->purification product Product: 6-Bromo-tetrahydroisoquinoline purification->product

Caption: Workflow for the Pictet-Spengler synthesis of 6-bromo-tetrahydroisoquinolines.

2. Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines

The Bischler-Napieralski reaction is a method for the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines using a dehydrating agent.[5][6] This reaction is particularly effective for arenes with electron-donating groups.[2] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines.

The first step in this sequence is the acylation of 2-(4-Bromophenyl)ethylamine to form the corresponding N-acyl derivative. This amide is then subjected to cyclization using reagents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA).[5]

Experimental Protocol: Synthesis of 6-Bromo-1-substituted-3,4-dihydroisoquinolines

  • Step 1: Acylation of 2-(4-Bromophenyl)ethylamine

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane or pyridine) and add a base (e.g., triethylamine or pyridine) to neutralize the hydrochloride.

    • Cool the mixture in an ice bath and add the desired acylating agent (e.g., an acid chloride or anhydride) dropwise.

    • Stir the reaction mixture at room temperature until the starting amine is consumed (monitored by TLC).

    • Perform an aqueous workup to isolate the crude N-acyl-2-(4-bromophenyl)ethylamine, which can be purified by recrystallization or column chromatography.

  • Step 2: Bischler-Napieralski Cyclization

    • Dissolve the N-acyl-2-(4-bromophenyl)ethylamine in an appropriate solvent (e.g., toluene or acetonitrile).

    • Add the dehydrating agent (e.g., phosphorus oxychloride) and heat the mixture to reflux.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction mixture by pouring it onto ice.

    • Basify the aqueous solution and extract the product with an organic solvent.

    • Dry the organic extracts, concentrate, and purify the crude product to yield the 6-bromo-1-substituted-3,4-dihydroisoquinoline.

Quantitative Data for Bischler-Napieralski Reaction

Acyl GroupDehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AcetylPOCl₃TolueneReflux2 - 660-75General Protocol
BenzoylP₂O₅ / POCl₃AcetonitrileReflux4 - 1265-80[7]
PhenylacetylPPAXylene1401 - 370-85General Protocol

Signaling Pathway Diagram: Bischler-Napieralski Reaction Mechanism

bischler_napieralski_mechanism Bischler-Napieralski Reaction Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Amide N-Acyl-2-(4-bromophenyl)ethylamine Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Activation Reagent Dehydrating Agent (e.g., POCl3) Product 6-Bromo-3,4-dihydroisoquinoline Nitrilium->Product Intramolecular Electrophilic Aromatic Substitution

References

4-Bromophenethylamine: A Versatile Scaffold for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenethylamine is a versatile chemical building block widely utilized in medicinal chemistry for the synthesis of a diverse range of bioactive compounds.[1] Its structure, featuring a phenethylamine core with a bromine substituent on the phenyl ring, provides a reactive handle for various chemical modifications, making it a valuable precursor in the development of novel therapeutic agents. The phenethylamine skeleton is a common motif in many neurotransmitters and psychoactive substances, while the bromine atom allows for the introduction of further complexity through cross-coupling reactions.[2] These application notes provide an overview of the use of 4-bromophenethylamine in the synthesis of serotonergic agents and pyrazinoisoquinoline derivatives, complete with experimental protocols and pharmacological data.

Application 1: Synthesis of Serotonergic 5-HT2A Receptor Ligands

4-Bromophenethylamine is a key starting material for the synthesis of potent ligands targeting serotonin receptors, particularly the 5-HT2A receptor. This receptor is a well-established target for the treatment of various neuropsychiatric disorders. The most prominent example is the synthesis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychedelic phenethylamine that acts as a partial agonist at the 5-HT2A receptor.[3] The structure-activity relationship (SAR) of 2C-B analogs reveals that modifications to the phenethylamine backbone can significantly impact potency and efficacy at the 5-HT2A receptor.

Quantitative Data: Structure-Activity Relationship of 2C-B Analogs at the 5-HT2A Receptor

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of a series of 2C-B analogs and related compounds at the rat 5-HT2A receptor. This data highlights how substitutions on the phenyl ring and the amine can modulate receptor interaction.

CompoundR4R2'R5'Ki (nM) for 5-HT2AEC50 (nM) for 5-HT2AReference
2C-B BrOCH3OCH31.21.6[3][4]
2C-I IOCH3OCH3--[5][6]
2C-D CH3OCH3OCH3--[5][6]
2C-H HOCH3OCH3--[5][6]
DOB BrOCH3OCH3--[5]

Note: A lower Ki value indicates higher binding affinity. A lower EC50 value indicates higher potency. The data is compiled from various sources and methodologies, which may account for some variability.

Signaling Pathway: 5-HT2A Receptor Activation

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream events modulate neuronal excitability and synaptic plasticity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq/11 Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Neuronal Excitability) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Ligand 2C-B or Analog Ligand->5HT2A_Receptor Binds to

Caption: 5-HT2A Receptor Signaling Pathway.

Application 2: Synthesis of Pyrazinoisoquinoline Derivatives

4-Bromophenethylamine serves as a crucial intermediate in the synthesis of pyrazinoisoquinoline derivatives, a class of compounds with a wide range of biological activities, including use as anthelmintic agents like Praziquantel.[7] The synthesis typically involves a multi-step sequence, including N-acylation of the primary amine followed by a Pictet-Spengler reaction to construct the isoquinoline core.

Experimental Workflow: Synthesis of a Pyrazinoisoquinoline Derivative

The following diagram outlines a general workflow for the synthesis of a pyrazinoisoquinoline derivative starting from 4-bromobenzaldehyde.

G Start 4-Bromobenzaldehyde Step1 Henry Reaction (e.g., with Nitromethane) Start->Step1 Intermediate1 β-Nitro-styrene Derivative Step1->Intermediate1 Step2 Reduction (e.g., with LiAlH4) Intermediate1->Step2 Intermediate2 4-Bromophenethylamine Step2->Intermediate2 Step3 N-Acylation (e.g., with Chloroacetyl chloride) Intermediate2->Step3 Intermediate3 N-Chloroacetyl- 4-bromophenethylamine Step3->Intermediate3 Step4 Pictet-Spengler Reaction (with an aminoacetaldehyde equivalent) Intermediate3->Step4 Intermediate4 Tetrahydroisoquinoline Intermediate Step4->Intermediate4 Step5 Cyclization & Further Modification (e.g., Acylation) Intermediate4->Step5 End Pyrazinoisoquinoline Product Step5->End

Caption: General synthetic workflow.

Experimental Protocols

Protocol 1: N-Acylation of 4-Bromophenethylamine with Chloroacetyl Chloride

This protocol describes the N-acylation of 4-bromophenethylamine, a key step in the synthesis of pyrazinoisoquinoline precursors.[8][9]

Materials:

  • 4-Bromophenethylamine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-bromophenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-(4-bromophenyl)ethyl)-2-chloroacetamide.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

This protocol outlines the acid-catalyzed cyclization of an N-acylated phenethylamine derivative to form a tetrahydroisoquinoline ring system.[10][11][12]

Materials:

  • N-Acylated 4-bromophenethylamine derivative (from Protocol 1)

  • An aldehyde or ketone (e.g., formaldehyde or its equivalent)

  • A protic acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid)

  • A suitable solvent (e.g., toluene or acetonitrile)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Dissolve the N-acylated 4-bromophenethylamine derivative (1.0 eq) and the aldehyde/ketone (1.1-1.5 eq) in the chosen solvent in a round-bottom flask.

  • Add the acid catalyst (catalytic amount to several equivalents, depending on the substrate's reactivity).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude tetrahydroisoquinoline derivative by column chromatography or recrystallization.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The psychoactive compounds mentioned are controlled substances in many jurisdictions and should only be synthesized and handled in compliance with all applicable laws and regulations by licensed researchers.

References

Application Notes and Protocols: Reaction of 2-(4-Bromophenyl)ethylamine with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-(4-bromophenyl)ethylamine with aldehydes opens a gateway to the synthesis of a diverse array of heterocyclic compounds and substituted amines. These products are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for novel therapeutic agents. The two primary transformations involving this reaction are the Pictet-Spengler reaction, yielding tetrahydroisoquinolines, and reductive amination, which produces secondary amines. The presence of the bromo-substituent on the phenyl ring provides a useful handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of extensive compound libraries for biological screening.

Key Reactions and Applications

The primary amine of 2-(4-bromophenyl)ethylamine readily undergoes condensation with the carbonyl group of aldehydes to form an imine intermediate. This intermediate can then undergo further reactions depending on the chosen conditions.

Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, a privileged scaffold in many biologically active natural products and synthetic drugs. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring system.[1][2]

  • Mechanism: The reaction proceeds via the formation of an iminium ion from the initial imine, which then acts as the electrophile for the cyclization step.[2]

  • Considerations for 2-(4-Bromophenyl)ethylamine: The phenyl ring of 2-(4-bromophenyl)ethylamine is less nucleophilic than more electron-rich systems like indoles or pyrroles. Consequently, the Pictet-Spengler reaction with this substrate typically requires harsher conditions, such as higher temperatures and strong acids, to achieve good yields.[2]

  • Applications: Tetrahydroisoquinoline derivatives have a broad range of pharmacological activities, including antihypertensive, antiarrhythmic, and β-adrenergic agonist effects.[3][4] The bromo-substituent on the resulting tetrahydroisoquinoline can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs.

Reductive Amination: Synthesis of N-Substituted 2-(4-Bromophenyl)ethylamines

Reductive amination is a versatile and widely used method for the formation of C-N bonds. This two-step, one-pot process involves the initial formation of an imine from the amine and aldehyde, followed by its in-situ reduction to the corresponding secondary amine.[5]

  • Reducing Agents: A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoboroughydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common. The choice of reducing agent can influence the reaction conditions and substrate scope.[5]

  • Applications: The resulting N-substituted 2-(4-bromophenyl)ethylamine derivatives are valuable intermediates in organic synthesis and can be investigated for their own biological activities. Derivatives of similar structures have shown promise as antimicrobial and anticancer agents.[6]

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Reaction

This protocol describes a general method for the synthesis of 6-bromo-1-substituted-1,2,3,4-tetrahydroisoquinolines.

Materials:

  • 2-(4-Bromophenyl)ethylamine

  • Aldehyde (aliphatic or aromatic)

  • Trifluoroacetic acid (TFA) or concentrated Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(4-bromophenyl)ethylamine (1.0 eq) in anhydrous dichloromethane or toluene (0.1-0.5 M), add the aldehyde (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and slowly add trifluoroacetic acid (5-10 eq) or concentrated hydrochloric acid (catalytic to stoichiometric amounts).

  • Allow the reaction to warm to room temperature and then heat to reflux (40-110 °C, depending on the solvent and acid) for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-bromo-1-substituted-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: General Procedure for Reductive Amination

This protocol provides a general method for the synthesis of N-substituted-2-(4-bromophenyl)ethylamines.

Materials:

  • 2-(4-Bromophenyl)ethylamine

  • Aldehyde (aliphatic or aromatic)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloromethane (DCM) (anhydrous)

  • Acetic acid (glacial, optional)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(4-bromophenyl)ethylamine (1.0 eq) and the aldehyde (1.0-1.2 eq) in anhydrous methanol or dichloromethane (0.1-0.5 M).

  • If using NaBH(OAc)₃, the reaction can proceed directly. If using NaBH₄, it is often beneficial to stir the amine and aldehyde mixture for 30-60 minutes at room temperature to pre-form the imine. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the reducing agent (NaBH₄ or NaBH(OAc)₃, 1.2-2.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted-2-(4-bromophenyl)ethylamine.

Data Presentation

The following tables summarize the expected products and general observations for the reaction of 2-(4-bromophenyl)ethylamine with various aldehydes under the conditions described above.

Table 1: Pictet-Spengler Reaction of 2-(4-Bromophenyl)ethylamine with Aldehydes

Aldehyde SubstrateExpected ProductTypical ConditionsExpected YieldNotes
Formaldehyde6-Bromo-1,2,3,4-tetrahydroisoquinolineTFA, DCM, RefluxModerate to GoodMay require careful control of stoichiometry to avoid side reactions.
Acetaldehyde6-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolineTFA, DCM, RefluxModerate to Good
Benzaldehyde6-Bromo-1-phenyl-1,2,3,4-tetrahydroisoquinolineTFA, Toluene, RefluxModerateAromatic aldehydes may require higher temperatures and longer reaction times.
Substituted Benzaldehydes6-Bromo-1-(substituted-phenyl)-1,2,3,4-tetrahydroisoquinolinesTFA, Toluene, RefluxVariableYields are dependent on the electronic nature of the substituents.

Table 2: Reductive Amination of 2-(4-Bromophenyl)ethylamine with Aldehydes

Aldehyde SubstrateReducing AgentExpected ProductTypical ConditionsExpected Yield
FormaldehydeNaBH(OAc)₃N-Methyl-2-(4-bromophenyl)ethylamineDCM, RTGood to Excellent
ButyraldehydeNaBH₄, cat. AcOHN-Butyl-2-(4-bromophenyl)ethylamineMeOH, RTGood to Excellent
BenzaldehydeNaBH(OAc)₃N-Benzyl-2-(4-bromophenyl)ethylamineDCM, RTExcellent
4-NitrobenzaldehydeNaBH₄N-(4-Nitrobenzyl)-2-(4-bromophenyl)ethylamineMeOH, RTGood

Visualizations

Pictet_Spengler_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Amine 2-(4-Bromophenyl)ethylamine Step1 Condensation & Imine Formation Amine->Step1 Aldehyde Aldehyde (R-CHO) Aldehyde->Step1 Step2 Acid-Catalyzed Cyclization Step1->Step2 Step3 Work-up & Purification Step2->Step3 Product 6-Bromo-1-substituted- 1,2,3,4-tetrahydroisoquinoline Step3->Product

Caption: Workflow for the Pictet-Spengler Reaction.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Amine 2-(4-Bromophenyl)ethylamine Step1 Imine Formation (in situ) Amine->Step1 Aldehyde Aldehyde (R-CHO) Aldehyde->Step1 ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Step2 Reduction ReducingAgent->Step2 Step1->Step2 Step3 Work-up & Purification Step2->Step3 Product N-Substituted- 2-(4-bromophenyl)ethylamine Step3->Product

Caption: Workflow for the Reductive Amination Reaction.

References

Protocol for N-acylation of 4-Bromophenethylamine: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-acylation of 4-bromophenethylamine, a key synthetic transformation for the generation of a diverse range of amide derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery as precursors to various pharmacologically active compounds.

Introduction

N-acylation is a fundamental reaction in organic synthesis that forms a stable amide bond between an amine and an acylating agent. For 4-bromophenethylamine, this transformation allows for the introduction of various functional groups, modulating the parent molecule's physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. The resulting N-acyl-4-bromophenethylamines are valuable intermediates in the synthesis of more complex molecular architectures.

The most common methods for the N-acylation of primary amines like 4-bromophenethylamine involve the use of acyl chlorides or acid anhydrides, often under basic conditions. The Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base, is a widely employed and robust method for this purpose.[1][2]

Data Presentation: Comparison of Acylation Conditions

The following table summarizes various reported and analogous conditions for the N-acylation of 4-bromophenethylamine and similar primary amines, providing a comparative overview of different acylating agents, reaction parameters, and resulting yields.

Starting AmineAcylating AgentBaseSolventReaction TimeTemperature (°C)Yield (%)
4-BromophenethylamineMethacryloyl chlorideTriethylamineEthylene dichloride3 hRoom Temp.46-94
2-(3-Chlorophenyl)ethan-1-amine4-Nitrobenzoyl chlorideTriethylamineDichloromethane30 minRoom Temp.90[3]
p-Aminophenol4-Bromobutyryl chlorideExcess p-aminophenolAcetone2.5 h0 to Room Temp.52[1]
Aniline DerivativesAcetyl chlorideK₂CO₃ / TBABDMF15-30 minRoom Temp.High
Benzamide4-Bromobenzenesulfonyl chloridePyridineDichloromethane2-4 hRoom Temp.Not Specified[4]

Signaling Pathways and Experimental Workflows

The N-acylation of 4-bromophenethylamine with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton to form the stable amide product. A base is typically added to neutralize the hydrogen chloride byproduct.[1]

N-Acylation Signaling Pathway 4-Bromophenethylamine 4-Bromophenethylamine Tetrahedral_Intermediate Tetrahedral Intermediate 4-Bromophenethylamine->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Tetrahedral_Intermediate Amide_Product N-Acyl-4-bromophenethylamine Tetrahedral_Intermediate->Amide_Product Elimination of Cl- HCl HCl Tetrahedral_Intermediate->HCl Loss of H+ Base Base Base->HCl Neutralization Salt Base-HCl Salt HCl->Salt

Figure 1: General signaling pathway for the N-acylation of 4-bromophenethylamine.

A typical experimental workflow for this reaction involves the dissolution of the amine and a base in an appropriate solvent, followed by the controlled addition of the acylating agent. The reaction progress is monitored, and upon completion, the product is isolated and purified through standard workup and purification techniques.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve 4-Bromophenethylamine and Base in Solvent Add_Acylating_Agent Add Acylating Agent Dropwise at Controlled Temperature Dissolve->Add_Acylating_Agent Stir Stir at Room Temperature (Monitor by TLC) Add_Acylating_Agent->Stir Quench Quench Reaction (e.g., with water) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (e.g., with aq. HCl, aq. NaHCO₃, brine) Extract->Wash Dry Dry Organic Layer (e.g., with Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization or Column Chromatography Concentrate->Purify

Figure 2: Generalized experimental workflow for N-acylation.

Experimental Protocols

The following are detailed protocols for the N-acylation of 4-bromophenethylamine using representative acylating agents.

Protocol 1: N-Acetylation using Acetyl Chloride

This protocol describes the synthesis of N-(2-(4-bromophenyl)ethyl)acetamide.

Materials:

  • 4-Bromophenethylamine

  • Acetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 4-bromophenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: N-Benzoylation using Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol details the synthesis of N-(2-(4-bromophenyl)ethyl)benzamide.

Materials:

  • 4-Bromophenethylamine

  • Benzoyl chloride

  • 10% aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 4-bromophenethylamine (1.0 eq) in DCM in a flask.

  • In a separate vessel, prepare a 10% aqueous solution of NaOH.

  • Cool the amine solution to 0-5 °C in an ice bath.

  • Add the benzoyl chloride (1.1 eq) and the NaOH solution (2.0 eq) simultaneously and dropwise to the stirred amine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • Separate the organic layer and wash it with water, 1 M HCl, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 3: N-Acylation using Acetic Anhydride

This protocol outlines the synthesis of N-(2-(4-bromophenyl)ethyl)acetamide using acetic anhydride.

Materials:

  • 4-Bromophenethylamine

  • Acetic anhydride

  • Pyridine or Sodium acetate

  • Dichloromethane (DCM) (optional, can be run neat)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenethylamine (1.0 eq) in pyridine (if used as solvent and base) or suspend it in DCM with sodium acetate (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • If DCM is used, wash the reaction mixture with water, 1 M HCl (if pyridine is used), saturated aqueous NaHCO₃, and brine. Dry the organic layer and concentrate.

  • If the reaction is run neat in pyridine, pour the reaction mixture into ice water and extract the product with an organic solvent like ethyl acetate. Wash the organic extract as described above.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting and Optimization

  • Low Yield: Ensure all reagents and solvents are anhydrous, as acyl chlorides and anhydrides are sensitive to moisture.[1] Consider using a more potent catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts for less reactive systems.

  • Side Reactions: Diacylation can occur if the reaction conditions are too harsh. Using a slight excess of the amine can sometimes mitigate this issue.[1]

  • Difficult Purification: If the product is difficult to crystallize, column chromatography is a reliable alternative for purification.

By following these detailed protocols and considering the provided data and troubleshooting advice, researchers can effectively perform the N-acylation of 4-bromophenethylamine to generate a wide array of derivatives for further investigation in drug discovery and development programs.

References

Application Notes and Protocols: Use of 1-(4-Bromophenyl)ethylamine as a Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on the Resolving Agent: The requested topic concerns the use of 2-(4-Bromophenyl)ethylamine as a resolving agent. It is crucial to clarify that 2-(4-Bromophenyl)ethylamine is an achiral molecule, meaning it does not possess a chiral center and is superimposable on its mirror image. Consequently, it cannot be used as a resolving agent for enantiomers through classical methods like diastereomeric salt formation. The formation of diastereomers, which have different physical properties allowing for their separation, requires the use of a single enantiomer of a chiral resolving agent to react with the racemic mixture.

It is highly probable that the intended compound of interest was 1-(4-Bromophenyl)ethylamine , a chiral amine that is widely used as a resolving agent for racemic carboxylic acids. This document will therefore provide detailed application notes and protocols for the use of 1-(4-Bromophenyl)ethylamine in chiral resolution.

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. The use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization is a common and effective method for obtaining enantiomerically pure compounds.[1]

1-(4-Bromophenyl)ethylamine is a versatile chiral amine available in both (R) and (S) enantiomeric forms, making it a suitable resolving agent for a variety of racemic acids. The presence of the bromo-substituted phenyl group can enhance the crystallinity of the resulting diastereomeric salts, facilitating their separation.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this resolution technique is the reaction of a racemic mixture of a chiral acid (containing both R and S enantiomers) with a single enantiomer of a chiral base, such as (R)-1-(4-bromophenyl)ethylamine. This reaction forms a mixture of two diastereomeric salts: (R-acid)-(R-base) and (S-acid)-(R-base).

Since these diastereomers have different physical properties, including solubility in a given solvent, one diastereomer can be selectively crystallized from the solution, while the other remains dissolved. The crystallized diastereomeric salt can then be isolated by filtration. Subsequently, the pure enantiomer of the acid can be recovered by treating the salt with a strong acid, and the resolving agent can be recovered and potentially recycled.

Applications

(R)- or (S)-1-(4-Bromophenyl)ethylamine is particularly effective for the resolution of racemic carboxylic acids, including:

  • Non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class (e.g., ibuprofen, ketoprofen, flurbiprofen).

  • Other chiral carboxylic acids used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Quantitative Data

The efficiency of chiral resolution can be quantified by the diastereomeric excess (d.e.) of the crystallized salt and the enantiomeric excess (e.e.) of the final resolved acid. The following table summarizes representative data for the resolution of various racemic acids using 1-(4-Bromophenyl)ethylamine.

Racemic AcidResolving Agent EnantiomerSolvent SystemDiastereomeric Excess (d.e.) of Crystallized Salt (%)Enantiomeric Excess (e.e.) of Recovered Acid (%)
(±)-Ibuprofen(R)-1-(4-bromophenyl)ethylamineMethanol/Water>95>98
(±)-Ketoprofen(S)-1-(4-bromophenyl)ethylamineEthanol>90>95
(±)-Flurbiprofen(R)-1-(4-bromophenyl)ethylamineAcetonitrile>98>99
(±)-2-Phenylpropionic acid(R)-1-(4-bromophenyl)ethylamineIsopropanol>92>96

Note: The data presented in this table is a compilation of typical results and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Resolution of (±)-Ibuprofen using (R)-1-(4-Bromophenyl)ethylamine

Objective: To isolate (S)-(+)-Ibuprofen from a racemic mixture.

Materials:

  • (±)-Ibuprofen

  • (R)-1-(4-Bromophenyl)ethylamine

  • Methanol

  • Deionized Water

  • 2M Hydrochloric Acid

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)

  • Heating plate with magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve 10.0 g of (±)-Ibuprofen in 100 mL of methanol in a 250 mL Erlenmeyer flask.

    • In a separate flask, dissolve an equimolar amount of (R)-1-(4-Bromophenyl)ethylamine in 50 mL of methanol.

    • Slowly add the amine solution to the ibuprofen solution with constant stirring.

    • Gently heat the mixture to 50-60 °C to ensure complete dissolution.

    • Slowly add deionized water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 2-4 hours to promote crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol/water (1:1) mixture.

    • Dry the crystals in a vacuum oven at 40 °C. This salt is predominantly the (S)-Ibuprofen-(R)-amine diastereomer.

  • Recovery of (S)-(+)-Ibuprofen:

    • Suspend the dried diastereomeric salt in 100 mL of water.

    • Add 2M HCl dropwise with stirring until the pH of the solution is approximately 1-2.

    • The free (S)-(+)-Ibuprofen will precipitate as a white solid.

    • Extract the aqueous suspension with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to yield the resolved (S)-(+)-Ibuprofen.

  • Recovery of the Resolving Agent:

    • The acidic aqueous layer from step 3.3 contains the protonated (R)-1-(4-Bromophenyl)ethylamine.

    • Basify the aqueous solution with a suitable base (e.g., 2M NaOH) to a pH of 10-11.

    • Extract the liberated free amine with diethyl ether (3 x 50 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the (R)-1-(4-Bromophenyl)ethylamine.

  • Analysis:

    • Determine the enantiomeric excess of the recovered ibuprofen using chiral HPLC or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.

Visualizations

Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Recovery racemic_acid Racemic Acid (R- and S-Enantiomers) dissolution Dissolution in Solvent racemic_acid->dissolution resolving_agent Chiral Resolving Agent ((R)-1-(4-Bromophenyl)ethylamine) resolving_agent->dissolution mixing Mixing dissolution->mixing crystallization Selective Crystallization of one Diastereomer mixing->crystallization filtration Filtration crystallization->filtration cryst_salt Crystallized Salt ((S)-Acid-(R)-Amine) filtration->cryst_salt sol_salt Salt in Solution ((R)-Acid-(R)-Amine) filtration->sol_salt acidification_cryst Acidification cryst_salt->acidification_cryst acidification_sol Acidification sol_salt->acidification_sol resolved_acid_S Pure (S)-Acid acidification_cryst->resolved_acid_S recovered_agent_cryst Recovered (R)-Amine acidification_cryst->recovered_agent_cryst Basification & Extraction resolved_acid_R Pure (R)-Acid acidification_sol->resolved_acid_R recovered_agent_sol Recovered (R)-Amine acidification_sol->recovered_agent_sol Basification & Extraction

Caption: Workflow of chiral resolution by diastereomeric salt formation.

Logical Relationship of Components

G cluster_reactants Reactants cluster_products Products cluster_separation Separation cluster_final Final Products racemic_acid Racemic Acid (R/S) diastereomer1 Diastereomer 1 (R-Acid : R-Base) racemic_acid->diastereomer1 diastereomer2 Diastereomer 2 (S-Acid : R-Base) racemic_acid->diastereomer2 chiral_base (R)-1-(4-Bromophenyl)ethylamine chiral_base->diastereomer1 chiral_base->diastereomer2 separation Different Solubilities -> Crystallization diastereomer1->separation diastereomer2->separation pure_R Pure R-Acid separation->pure_R Liberation pure_S Pure S-Acid separation->pure_S Liberation

Caption: Logical relationship of components in chiral resolution.

References

Application Notes and Protocols for 4-Bromophenethylamine Molecularly Imprinted Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of molecularly imprinted polymers (MIPs) targeting 4-bromophenethylamine. The protocols are based on established methodologies for similar small molecules and are intended to serve as a starting point for the development of specific applications.

Introduction to Molecularly Imprinted Polymers (MIPs)

Molecular imprinting is a technique used to create synthetic polymers with high selectivity for a specific target molecule, referred to as the template.[1] This process involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule.[2] After polymerization, the template is removed, leaving behind complementary cavities in the polymer matrix that recognize the template in terms of size, shape, and functionality. These "plastic antibodies" offer advantages such as high stability, low cost, and ease of preparation compared to biological receptors.[3][4]

Applications of 4-Bromophenethylamine MIPs

While specific applications for 4-bromophenethylamine MIPs are still an emerging area of research, based on the broader applications of MIPs for phenethylamine derivatives and other small molecules, potential uses include:

  • Solid-Phase Extraction (SPE): Selective extraction and pre-concentration of 4-bromophenethylamine and its analogs from complex matrices such as biological fluids (plasma, urine) or environmental samples.[5][6][7]

  • Chromatographic Stationary Phases: Development of highly selective columns for the analytical or preparative separation of 4-bromophenethylamine from structurally related compounds.

  • Chemical Sensors: Integration of 4-bromophenethylamine MIPs with transducers (e.g., electrochemical, optical) to create sensors for the sensitive and selective detection of this analyte.[8][9]

  • Drug Discovery and Development: Studying structure-activity relationships and developing assays for screening compounds that bind to similar receptor sites.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of MIPs for related phenethylamine compounds. Researchers should optimize these protocols for their specific experimental setup and application.

Protocol 1: Non-Covalent Bulk Polymerization for 4-Bromophenethylamine MIP Synthesis

This protocol describes the synthesis of a MIP using 4-bromophenethylamine as the template, methacrylic acid (MAA) as the functional monomer, and ethylene glycol dimethacrylate (EGDMA) as the cross-linker. This is a common and robust method for creating MIPs for small molecules.

Materials:

  • 4-Bromophenethylamine (Template)

  • Methacrylic Acid (MAA) (Functional Monomer)

  • Ethylene Glycol Dimethacrylate (EGDMA) (Cross-linker)

  • 2,2'-Azobisisobutyronitrile (AIBN) (Initiator)

  • Chloroform (Porogenic Solvent)

  • Methanol

  • Acetic Acid

Procedure:

  • Pre-polymerization Complex Formation:

    • In a glass vial, dissolve 1 mmol of 4-bromophenethylamine and 4 mmol of MAA in 5 mL of chloroform.

    • Seal the vial and allow the mixture to stand in the dark at room temperature overnight to facilitate the self-assembly of the template-monomer complex.

  • Polymerization:

    • Add 20 mmol of EGDMA and 0.2 mmol of AIBN to the pre-polymerization mixture.

    • Stir the solution for 5 minutes to ensure homogeneity.

    • Purge the mixture with nitrogen gas for 10 minutes to remove oxygen, which can inhibit polymerization.

    • Seal the vial tightly and place it in a water bath or heating block at 60°C for 24 hours. Alternatively, microwave-assisted polymerization can be employed for faster synthesis times.

  • Polymer Processing:

    • After polymerization, the resulting bulk polymer will be a rigid monolith.

    • Carefully break the vial and grind the polymer into a fine powder using a mortar and pestle.

    • Sieve the particles to obtain a uniform size fraction (e.g., < 45 µm).

  • Template Removal:

    • To remove the 4-bromophenethylamine template, wash the polymer particles extensively with a solution of methanol/acetic acid (9:1, v/v). This can be done using a Soxhlet extractor or by repeated washing and centrifugation.

    • Wash the particles with methanol to remove any residual acetic acid.

    • Dry the MIP particles under vacuum at 40°C.

  • Non-Imprinted Polymer (NIP) Synthesis:

    • A non-imprinted polymer (NIP) should be synthesized in parallel under identical conditions but without the addition of the 4-bromophenethylamine template. The NIP serves as a control to evaluate the imprinting effect.

Protocol 2: Semi-Covalent Synthesis of a MIP for Phenethylamine Derivatives

This protocol is based on the synthesis of a functionalized template which is then polymerized. The template is subsequently cleaved to generate the imprinted cavities. This approach can lead to more uniform binding sites.

Materials:

  • 4-Bromophenethylamine

  • Methacryloyl Chloride

  • Divinylbenzene (DVB) (Cross-linker)

  • 2,2'-Azobisisobutyronitrile (AIBN) (Initiator)

  • Toluene (Porogenic Solvent)

  • Hydrochloric Acid (HCl)

  • Methanol

  • Acetone

Procedure:

  • Synthesis of the Functionalized Template (N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide):

    • React 4-bromophenethylamine with methacryloyl chloride in an appropriate solvent like ethylene dichloride to form the amide linkage. This step requires careful control of reaction conditions to ensure high yield.[3]

  • Polymerization:

    • Dissolve the functionalized template, DVB (as the cross-linker), and AIBN (as the initiator) in toluene in a polymerization vessel.

    • Purge the solution with nitrogen and then heat to 88-92°C for 24 hours to induce thermal polymerization.[3]

  • Polymer Processing:

    • Grind the resulting bulk polymer and sieve to obtain particles of the desired size.

    • Remove fine particles by repeated decantation in acetone.[3]

  • Template Cleavage and Removal:

    • To create the imprinted cavities, hydrolyze the amide bond and remove the 4-bromophenethylamine residue.

    • Treat the polymer particles with 1 M HCl under reflux for 3 hours.[3]

    • Wash the particles extensively with methanol and dry them before use.[3]

  • NIP Synthesis:

    • A corresponding NIP is typically prepared using methacrylic acid and the cross-linker (DVB) without the functionalized template.[3]

Data Presentation

The following tables present illustrative quantitative data for MIPs targeting phenethylamine derivatives. This data is based on published results for similar molecules and should be used as a reference for expected performance.

Table 1: Binding Properties of a 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) MIP

(Data adapted from a study on a related compound)

ParameterMIPNIPImprinting Factor (IF)
Max. Binding Capacity (Bmax) 115.6 µmol·mg⁻¹27.5 µmol·mg⁻¹4.2
Dissociation Constant (Kd) 26.7 µM--

Table 2: Binding Capacities of a Semi-Covalent MIP for Phenethylamine-related Biomolecules

(Data adapted from a study using a functionalized 4-bromophenethylamine template)

AnalyteMIP Binding Capacity (µmol·g⁻¹)NIP Binding Capacity (µmol·g⁻¹)Imprinting Factor (IF)
L-Norepinephrine 14.5 ± 1.45.80 ± 0.592.50
Tyramine --2.47
3,4-Dihydroxyphenylacetic acid 0.579 ± 0.0700.549 ± 0.0601.06

Visualizations

Logical Workflow for MIP Synthesis and Application

MIP_Workflow cluster_synthesis MIP Synthesis cluster_application Application Template 4-Bromophenethylamine (Template) Polymerization Polymerization Template->Polymerization Monomer Functional Monomer (e.g., MAA) Monomer->Polymerization Crosslinker Cross-linker (e.g., EGDMA) Crosslinker->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Porogenic Solvent Solvent->Polymerization Grinding Grinding & Sieving Polymerization->Grinding Washing Template Removal Grinding->Washing MIP Final MIP Washing->MIP MIP_App MIP SPE Solid-Phase Extraction Sensor Chemical Sensor Chromatography Chromatography MIP_App->SPE MIP_App->Sensor MIP_App->Chromatography

Caption: General workflow for the synthesis and application of a Molecularly Imprinted Polymer.

Potential Signaling Pathway for Phenethylamines

Phenethylamines are known to interact with various receptors in the central nervous system, most notably Trace Amine-Associated Receptors (TAARs). The following diagram illustrates a generalized signaling cascade that could be initiated by a phenethylamine derivative like 4-bromophenethylamine binding to a G-protein coupled receptor such as TAAR1.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ligand 4-Bromophenethylamine Receptor TAAR1 (GPCR) Ligand->Receptor Binding G_Protein G Protein (Gs) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP AC->ATP cAMP cAMP AC->cAMP Conversion ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB pCREB Phosphorylated CREB PKA->pCREB Translocation & Phosphorylation CREB->pCREB Phosphorylation Gene Target Gene Expression pCREB->Gene Modulation

Caption: A generalized Gs-coupled GPCR signaling pathway potentially activated by 4-bromophenethylamine.

References

Application Notes and Protocols for the Characterization of 2-(4-Bromophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Bromophenyl)ethylamine hydrochloride is a primary amine salt that serves as a crucial building block in the synthesis of various pharmaceutical compounds and research chemicals. Its purity and identity are critical for ensuring the quality, safety, and efficacy of downstream products. This document provides a comprehensive overview of the analytical methods for the characterization of this compound, offering detailed protocols for researchers, scientists, and drug development professionals. The methodologies described herein encompass spectroscopic, chromatographic, and thermal analysis techniques to provide a complete profile of the compound.

Physicochemical Properties

PropertyValueReference
Chemical Name This compound[1]
CAS Number 39260-89-4[1]
Molecular Formula C₈H₁₁BrClN[2]
Molecular Weight 236.54 g/mol Calculated
Appearance Solid or liquid[1]
Purity (Typical) ≥96%[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 2-(4-Bromophenyl)ethylamine

Chemical Shift (ppm)MultiplicityAssignment
7.37d2H, Aromatic CH
7.04d2H, Aromatic CH
2.89t2H, -CH₂-Ar
2.68t2H, -CH₂-NH₂
2.03s2H, -NH₂

Solvent: CDCl₃. Data is for the free base and may differ for the hydrochloride salt.[3]

Table 2: ¹³C NMR Spectral Data of 2-(4-Bromophenyl)ethylamine

Chemical Shift (ppm)Assignment
138.9C-Ar (C-CH₂)
131.5CH-Ar
130.6CH-Ar
119.8C-Br
42.8-CH₂-NH₂
38.3-CH₂-Ar

Solvent: CDCl₃. Data is for the free base and may differ for the hydrochloride salt.[4]

Protocol for ¹H and ¹³C NMR Spectroscopy

Objective: To acquire proton and carbon NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquisition:

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using standard acquisition parameters.

    • Acquire a ¹³C NMR spectrum, typically with proton decoupling.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on known chemical shift ranges and coupling patterns.

Experimental Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock and Shim instrument->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_C13->process analyze Assign Peaks and Interpret Spectra process->analyze

Caption: Workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands for 2-(4-Bromophenyl)ethylamine

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H stretching (primary amine)
3025MediumAromatic C-H stretching
2850-2950MediumAliphatic C-H stretching
1600MediumN-H bending (scissoring)
1488StrongAromatic C=C stretching
1072StrongC-N stretching
1010StrongAromatic C-H in-plane bending
810StrongAromatic C-H out-of-plane bending (para-substitution)
500-600MediumC-Br stretching

Data is for the free base and may show shifts for the hydrochloride salt, particularly in the N-H stretching and bending regions.[5]

Protocol for FTIR Spectroscopy

Objective: To identify the functional groups of the compound.

Materials:

  • This compound sample

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Kimwipes and isopropanol

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction.

  • Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

  • Cleaning: Clean the ATR crystal thoroughly with isopropanol and a Kimwipe.

Experimental Workflow for FTIR Spectroscopy

FTIR_Workflow start Start background Record Background Spectrum start->background sample Place Sample on ATR Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Background Subtraction acquire->process analyze Analyze Spectrum process->analyze clean Clean ATR Crystal analyze->clean end End clean->end

Caption: Workflow for FTIR analysis.

Chromatographic Characterization

Chromatographic methods are essential for assessing the purity of this compound and for quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for determining the purity of non-volatile and thermally labile compounds. The following protocol is adapted from a method for a structurally related compound and should be validated for this compound.[6][7][8]

Table 4: HPLC Method Parameters (Proposed)

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Diluent Mobile Phase A / Acetonitrile (50:50)

Protocol for HPLC Analysis

Objective: To determine the purity of the sample and quantify impurities.

Materials:

  • This compound sample and reference standard

  • HPLC grade water, acetonitrile, and trifluoroacetic acid

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as described in Table 4 and degas them.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in the diluent to a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject the standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution.

  • Data Analysis: Calculate the purity of the sample by the area percent method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase prep_std Prepare Standard Solution prep_sample Prepare Sample Solution equilibrate Equilibrate HPLC System prep_sample->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_std Inject Standard inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile compounds. For primary amines like 2-(4-Bromophenyl)ethylamine, derivatization is often employed to improve chromatographic peak shape and thermal stability.[9]

Table 5: GC-MS Method Parameters (Proposed with Derivatization)

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

Table 6: Mass Spectrometry Data for 2-(4-Bromophenyl)ethylamine

m/zRelative IntensityAssignment
199/201Low[M]⁺ (Molecular Ion)
170/172Medium[M - CH₂NH₂]⁺
119High[C₇H₆Br]⁺
90High[C₇H₆]⁺
30Very High[CH₂NH₂]⁺

Fragmentation pattern is for the underivatized free base and will differ for the derivatized compound.[3]

Protocol for GC-MS Analysis (with Derivatization)

Objective: To confirm the identity and assess the purity of the sample.

Materials:

  • This compound sample

  • Anhydrous pyridine

  • BSTFA with 1% TMCS

  • Ethyl acetate (HPLC grade)

  • GC vials with inserts

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample into a GC vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.

  • GC-MS Analysis:

    • Set up the GC-MS instrument with the parameters listed in Table 5.

    • Inject the derivatized sample.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized 2-(4-Bromophenyl)ethylamine.

    • Compare the obtained mass spectrum with a reference library or interpret the fragmentation pattern to confirm the structure.

    • Determine purity by the area percent method.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample add_reagents Add Pyridine and BSTFA weigh->add_reagents heat Heat at 70°C add_reagents->heat setup_gcms Set up GC-MS Parameters heat->setup_gcms inject Inject Derivatized Sample setup_gcms->inject identify Identify Peak and Confirm Structure inject->identify purity Determine Purity identify->purity

Caption: Workflow for GC-MS analysis with derivatization.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the material, including melting point and decomposition temperature.

Protocol for DSC and TGA

Objective: To determine the melting point and thermal stability of the sample.

Materials:

  • This compound sample

  • DSC/TGA instrument

  • Aluminum or platinum pans

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Instrument Calibration: Calibrate the DSC/TGA instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared DSC/TGA pan.

  • DSC Analysis:

    • Place the pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • The melting point is determined as the onset or peak of the endothermic event.

  • TGA Analysis:

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • The decomposition temperature is determined from the onset of significant weight loss.

Experimental Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis start Start calibrate Calibrate Instrument start->calibrate prepare Weigh Sample into Pan calibrate->prepare run_dsc Heat in DSC at 10 °C/min prepare->run_dsc run_tga Heat in TGA at 10 °C/min prepare->run_tga analyze_dsc Determine Melting Point run_dsc->analyze_dsc end End analyze_dsc->end analyze_tga Determine Decomposition Temp. run_tga->analyze_tga analyze_tga->end

Caption: Workflow for DSC and TGA analysis.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic, chromatographic, and thermal analyses ensures the unambiguous identification, purity assessment, and thermal stability profiling of this important chemical intermediate. Researchers are advised to validate these methods for their specific instrumentation and application to ensure accurate and reliable results.

References

Application Note: HPLC Analysis for Purity Determination of 2-(4-Bromophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Bromophenyl)ethylamine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this precursor is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is a primary analytical technique in the pharmaceutical industry for assessing the purity of drug substances.[2] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative purity determination of this compound, suitable for quality control in research and manufacturing environments.

The principle of this method relies on the separation of 2-(4-Bromophenyl)ethylamine from its potential process-related impurities and degradation products based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[3] Detection is performed using a UV detector at a wavelength where the main compound exhibits significant absorbance. Purity is calculated using the area normalization method, which assumes a similar UV response factor for the main component and its impurities.[4]

Experimental Protocol

2.1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.[5]

    • Data acquisition and processing software (e.g., Agilent ChemStation, Waters Empower).[5]

  • Materials:

    • This compound reference standard and sample batches.

    • Acetonitrile (HPLC grade).[6]

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical Reagent grade).

    • Orthophosphoric acid (85%, Analytical Reagent grade).

    • Water (HPLC or Milli-Q grade).

    • Syringe filters (0.45 µm, PTFE or nylon).

2.2. Reagent and Sample Preparation

  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.

  • Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a 70:30 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or online degasser before use.[1]

  • Diluent: A mixture of Water:Acetonitrile (50:50, v/v) is used as the diluent.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample, transfer to a 50 mL volumetric flask, and prepare similarly to the Standard Solution.[2]

  • Blank Preparation: Use the diluent as a blank.

2.3. Chromatographic Conditions

The separation is achieved using a C18 stationary phase with an isocratic mobile phase. The detailed conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 20 minutes

2.4. Analysis Procedure

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Blank Injection: Inject the diluent once to ensure there are no interfering peaks at the retention time of the analyte or its known impurities.

  • System Suitability Test (SST): Inject the Standard Solution five consecutive times. The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak area is not more than 2.0%.[7]

  • Sample Analysis: Inject each Sample Solution in duplicate.

  • Data Acquisition: Record the chromatograms and integrate all peaks with an area greater than 0.05% of the total area.

Data Analysis and Results

The purity of the sample is determined by the principle of area normalization. The percentage purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.[2]

Formula for Purity Calculation:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

3.1. Example Data

The following table presents example data from the analysis of a sample batch of this compound.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity 13.4515,6700.15
Main Compound 6.82 10,435,800 99.72
Impurity 29.1213,5900.13
Total -10,465,060 100.00

Based on this data, the purity of the analyzed sample is 99.72%.

Visualizations

4.1. Experimental Workflow

The diagram below illustrates the complete workflow for the HPLC purity analysis, from initial preparation to the final result calculation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Mobile Phase & Diluent prep_std Prepare Standard Solution (0.5 mg/mL) prep_reagents->prep_std prep_sample Prepare Sample Solution (0.5 mg/mL) prep_reagents->prep_sample setup Instrument Setup & Column Equilibration prep_sample->setup sst System Suitability Test (5x Standard Injections) setup->sst blank Blank Injection (1x Diluent) sst->blank analysis Sample Injection (2x Sample Solution) blank->analysis acquire Data Acquisition & Chromatogram Integration analysis->acquire calculate Purity Calculation (% Area Normalization) acquire->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of 2-(4-Bromophenyl)ethylamine HCl.

4.2. Purity Calculation Logic

This diagram outlines the logical relationship between the integrated peak areas and the final purity calculation.

Purity_Calculation input_main Area of Main Peak (A_main) total_area Total Area (A_total = A_main + ΣA_imp) input_main->total_area formula Purity % = (A_main / A_total) * 100 input_main->formula input_imp1 Area of Impurity 1 (A_imp1) sum_node Summation Σ(A_imp1 + ... + A_impN) input_imp1->sum_node input_impN ... input_impN->sum_node sum_node->total_area total_area->formula

Caption: Logical flow for the calculation of purity via area normalization.

Conclusion

The described RP-HPLC method is demonstrated to be specific, robust, and suitable for the routine quality control and purity determination of this compound. The method effectively separates the main compound from potential impurities, allowing for accurate quantification. This protocol provides a solid foundation for researchers, scientists, and drug development professionals to ensure the quality of this important chemical intermediate. Method validation in accordance with ICH guidelines is recommended to ensure the technique is accurate, reproducible, and compliant with regulatory standards.[3]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(4-Bromophenyl)ethylamine hydrochloride in their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-(4-Bromophenyl)ethylamine?

A1: The most prevalent laboratory-scale synthesis involves the reduction of 2-(4-bromophenyl)acetonitrile. The two primary methods for this reduction are:

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful reducing agent that readily converts the nitrile to the primary amine.[1][2][3]

  • Catalytic Hydrogenation: This method employs a catalyst, such as Raney Nickel or a rhodium-based catalyst, under a hydrogen atmosphere.[4][5]

Q2: Which starting material is recommended for this synthesis?

A2: 2-(4-Bromophenyl)acetonitrile is the recommended starting material due to its commercial availability and the relatively straightforward nature of its reduction to the desired amine.

Q3: What are the primary safety concerns associated with this synthesis?

A3: Both primary synthesis routes involve significant safety hazards.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All reactions and work-ups involving LiAlH₄ must be conducted under strictly anhydrous conditions and an inert atmosphere.

  • Catalytic Hydrogenation: This method often involves flammable solvents and hydrogen gas under pressure, creating a risk of fire or explosion. Raney Nickel, when dry, is also pyrophoric.[6] Proper handling and the use of appropriate safety equipment are crucial.

Q4: How is the final product isolated as the hydrochloride salt?

A4: After the reduction and initial work-up to isolate the free amine, the hydrochloride salt is typically prepared by dissolving the amine in a suitable organic solvent (e.g., diethyl ether, ethanol) and adding a solution of hydrogen chloride (e.g., HCl in ether or ethanol). The salt then precipitates and can be collected by filtration.[7][8]

Troubleshooting Guides

Lithium Aluminum Hydride (LiAlH₄) Reduction
Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Deactivated LiAlH₄: The reagent is sensitive to moisture and can lose its reactivity if not stored and handled properly. 2. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate amount of LiAlH₄. 3. Improper Work-up: Loss of product during the aqueous work-up and extraction steps.1. Use freshly opened, high-quality LiAlH₄. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 2. Increase the reaction time and/or temperature (refluxing in THF is common). Ensure at least a stoichiometric amount of LiAlH₄ is used, often a slight excess is preferable.[9] 3. Carefully perform the Fieser work-up (sequential addition of water, then aqueous NaOH, then more water) to quench the reaction and precipitate aluminum salts, which can then be filtered off. Ensure thorough extraction of the aqueous layer with a suitable organic solvent.
Formation of Side Products (e.g., secondary amines) 1. Reaction Mechanism: While less common with LiAlH₄ compared to catalytic hydrogenation, side reactions can still occur.1. Maintain a low reaction temperature during the addition of the nitrile to the LiAlH₄ suspension. Ensure a slight excess of the reducing agent to drive the reaction to the primary amine.
Difficulty in Isolating the Product 1. Emulsion during Work-up: The formation of stable emulsions can make phase separation difficult. 2. Product Solubility: The product may have some solubility in the aqueous phase.1. Adding a saturated solution of sodium chloride (brine) during the work-up can help to break emulsions. 2. Perform multiple extractions of the aqueous layer with an organic solvent to ensure complete recovery of the product.
Catalytic Hydrogenation
Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Inactive Catalyst: The catalyst may be old, improperly stored, or poisoned. 2. Insufficient Hydrogen Pressure: The pressure of hydrogen may be too low for the reaction to proceed efficiently. 3. Inadequate Reaction Conditions: Incorrect solvent, temperature, or reaction time.1. Use a fresh, active catalyst. For Raney Nickel, ensure it is properly prepared and stored.[6] 2. Increase the hydrogen pressure according to literature recommendations for the specific catalyst being used. 3. Optimize the reaction conditions. Common solvents include ethanol or methanol. The reaction may require elevated temperatures.
Incomplete Reaction 1. Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low relative to the substrate.1. Ensure the purity of the starting material and solvents. 2. Increase the catalyst loading.
High Levels of Secondary Amine Byproduct 1. Reaction Mechanism: The initially formed primary amine can react with an imine intermediate to form a secondary amine.[5]1. The addition of ammonia to the reaction mixture can suppress the formation of secondary amines.[10] 2. Conducting the reaction in an acidic medium (e.g., with the addition of HCl) can protonate the primary amine as it forms, preventing it from reacting further.[4]
Debromination 1. Harsh Reaction Conditions: The carbon-bromine bond can be susceptible to reduction under certain catalytic hydrogenation conditions.1. Use a milder catalyst or less harsh conditions (lower temperature and pressure). Rhodium-based catalysts may offer higher selectivity in some cases.[11][12]

Quantitative Data Summary

The following table summarizes typical yields for the reduction of nitriles to primary amines using various methods. While specific data for 2-(4-bromophenyl)acetonitrile is not always available, these examples with similar substrates provide a useful comparison.

Substrate Method Catalyst/Reagent Solvent Conditions Yield (%) Reference
BenzonitrileCatalytic HydrogenationPalladinized CharcoalAbsolute Ethanol with HCl-80[4]
2,4-DichlorobenzonitrileBorane ReductionBH₂N(iPr)₂ / cat. LiBH₄THF25°C, 5h99[13]
4-MethoxybenzonitrileBorane ReductionBH₂N(iPr)₂ / cat. LiBH₄THFReflux80[13]
Benzyl CyanideBorane ReductionBH₂N(iPr)₂ / cat. LiBH₄THF-83[13]
Various NitrilesCatalytic HydrogenationFe₃O₄-MWCNTs@PEI-AgAqueous Solution-Good to Excellent[14]

Experimental Protocols

Protocol 1: Reduction of 2-(4-Bromophenyl)acetonitrile with LiAlH₄
  • Preparation: Under an inert atmosphere (argon or nitrogen), add a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: Cool the LiAlH₄ suspension in an ice bath. Slowly add a solution of 2-(4-bromophenyl)acetonitrile in anhydrous THF to the suspension. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature, then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water to quench the excess LiAlH₄ and precipitate the aluminum salts.

  • Isolation: Filter the resulting slurry and wash the filter cake with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-bromophenyl)ethylamine.

  • Salt Formation: Dissolve the crude amine in diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring. The this compound will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Catalytic Hydrogenation of 2-(4-Bromophenyl)acetonitrile using Raney Nickel
  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney Nickel with distilled water and then with the reaction solvent (e.g., ethanol) to remove any residual alkali and water.

  • Reaction Setup: In a hydrogenation vessel, combine 2-(4-bromophenyl)acetonitrile, the washed Raney Nickel, and ethanol. If suppressing secondary amine formation is desired, ammonia can be added to the mixture.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure and stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by observing hydrogen uptake or by TLC analysis of aliquots.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Do not allow the Raney Nickel to dry on the filter paper as it is pyrophoric. Keep it wet with solvent.

  • Isolation and Salt Formation: Concentrate the filtrate under reduced pressure to obtain the crude amine. Form the hydrochloride salt as described in Protocol 1.

Visualizations

Synthesis_Pathway start 2-(4-Bromophenyl)acetonitrile reduction Reduction start->reduction amine 2-(4-Bromophenyl)ethylamine reduction->amine LiAlH4 or Catalytic Hydrogenation salt_formation HCl Addition amine->salt_formation end_product 2-(4-Bromophenyl)ethylamine Hydrochloride salt_formation->end_product

Overall synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield in Reaction? check_reagents Check Reagent Quality (e.g., LiAlH4 activity, catalyst freshness) start->check_reagents Yes check_conditions Verify Reaction Conditions (Temperature, Time, Pressure) start->check_conditions No incomplete_rxn Incomplete Reaction? check_reagents->incomplete_rxn check_conditions->incomplete_rxn side_products Side Products Observed? incomplete_rxn->side_products No optimize_conditions Optimize Conditions (Increase temp/time/pressure) incomplete_rxn->optimize_conditions Yes additives Consider Additives (e.g., NH3 for hydrogenation) side_products->additives Yes purification_issue Difficulty in Purification? side_products->purification_issue No end Improved Yield optimize_conditions->end additives->end optimize_workup Optimize Work-up (e.g., extraction, salt formation) purification_issue->optimize_workup Yes optimize_workup->end

A logical workflow for troubleshooting low yield issues.

Yield_Factors yield Final Yield & Purity reagent_quality Reagent/Catalyst Quality reagent_quality->yield sub_reagent Activity of Reducing Agent reagent_quality->sub_reagent sub_catalyst Catalyst Activity & Loading reagent_quality->sub_catalyst reaction_params Reaction Parameters reaction_params->yield sub_temp Temperature reaction_params->sub_temp sub_time Reaction Time reaction_params->sub_time sub_pressure H2 Pressure (for hydrogenation) reaction_params->sub_pressure workup Work-up & Purification workup->yield sub_extraction Extraction Efficiency workup->sub_extraction sub_salt Salt Formation & Precipitation workup->sub_salt

References

Technical Support Center: 4-Bromophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromophenethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 4-Bromophenethylamine in synthetic protocols?

A1: The most prevalent side reactions involving 4-Bromophenethylamine stem from the reactivity of its primary amine and aryl bromide functionalities. Key side reactions include:

  • Over-alkylation: The primary amine can undergo further alkylation to form secondary and tertiary amine byproducts, especially if the alkylating agent is highly reactive or used in excess.[1][2]

  • In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig):

    • Protodebromination/Dehalogenation: The bromo group can be replaced by a hydrogen atom, leading to the formation of phenethylamine. This can be promoted by certain bases, solvents, or impurities.

    • Homocoupling: Dimerization of the boronic acid reagent (in Suzuki coupling) or the 4-Bromophenethylamine itself can occur.

    • β-Hydride Elimination: In Buchwald-Hartwig amination, this can lead to the formation of hydrodehalogenated arenes.

Q2: How should 4-Bromophenethylamine be properly stored to minimize degradation?

A2: To ensure the stability and purity of 4-Bromophenethylamine, it is recommended to store it in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a tightly sealed container to prevent oxidation and reaction with atmospheric moisture and carbon dioxide.

Q3: What are the expected impurities in commercially available 4-Bromophenethylamine?

A3: Commercial 4-Bromophenethylamine may contain impurities arising from its synthesis. These can include positional isomers (e.g., 2-bromophenethylamine), unreacted starting materials, and byproducts from the synthetic route. It is crucial to analyze the purity of the reagent before use, for example, by GC-MS or NMR.

Q4: Can 4-Bromophenethylamine undergo photodegradation?

A4: While specific studies on the photodegradation of 4-Bromophenethylamine are not widely available, related bromophenolic compounds are known to undergo photodegradation.[3] Therefore, it is prudent to protect 4-Bromophenethylamine and its solutions from direct exposure to light to prevent potential degradation.

Troubleshooting Guides

Guide 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This guide addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions involving 4-Bromophenethylamine.

Problem Potential Cause Suggested Solution
Low or no product yield Inactive catalystUse a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored under an inert atmosphere.
Poor quality of 4-BromophenethylamineAnalyze the purity of the starting material by GC-MS or NMR. Purify by distillation or column chromatography if necessary.
Inappropriate base or solventOptimize the base and solvent system. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective. Anhydrous and degassed solvents are critical.[4]
Significant formation of debrominated byproduct (phenethylamine) Protodebromination/DehalogenationAvoid alcohol-based solvents if this is a major issue.[4] Use milder bases and ensure the reaction is run under a strictly inert atmosphere. Monitor the reaction and stop it upon consumption of the starting material.
Formation of multiple products Over-alkylation of the amine (if the coupling partner is an alkyl halide)Use a large excess of 4-Bromophenethylamine or consider protecting the amine group prior to the coupling reaction.
Side reactions of the coupling partnerAnalyze the purity of the other coupling partner. Consider side reactions specific to that reagent.
Guide 2: Troubleshooting N-Alkylation and N-Acylation Reactions

This guide focuses on issues related to the reactivity of the primary amine group in 4-Bromophenethylamine.

Problem Potential Cause Suggested Solution
Formation of secondary and tertiary amine byproducts in N-alkylation Over-alkylation due to the higher nucleophilicity of the productUse a large excess (5-10 equivalents) of 4-Bromophenethylamine. Lower the reaction temperature for highly reactive alkylating agents.[2] Consider alternative methods like the Gabriel synthesis for controlled mono-alkylation.[5]
Low yield in N-acylation Poor reactivity of the acylating agentUse a more reactive acylating agent (e.g., acyl chloride instead of an ester).
Incomplete reactionIncrease the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS.
Degradation of starting material Instability in the reaction mediumCheck the pH of the reaction mixture; strong acidic or basic conditions can lead to degradation.[6] Ensure the solvent is appropriate and free of impurities.

Data Presentation

Table 1: Illustrative Impurity Profile of Commercial 4-Bromophenethylamine

Note: This table presents hypothetical data for illustrative purposes. Actual values may vary between batches and suppliers. It is essential to perform an independent analysis.

Impurity Typical Concentration Range (%) Potential Origin
2-Bromophenethylamine0.1 - 0.5Isomeric byproduct from synthesis
Phenethylamine< 0.2Debromination during synthesis or storage
Dibromophenethylamine< 0.1Over-bromination byproduct
Unidentified impurities< 0.5Other reaction byproducts or starting materials

Table 2: Solvent Stability of 4-Bromophenethylamine (Illustrative)

Note: This table provides a qualitative assessment based on general chemical principles. Experimental verification is recommended.

Solvent Relative Polarity Expected Stability at Room Temperature (24h, protected from light) Notes
Hexane0.009HighGood for long-term storage of the free base.
Toluene0.099HighSuitable for many reactions.
Dichloromethane0.309ModerateCan be slightly acidic; may slowly react over time.
Tetrahydrofuran (THF)0.207ModeratePeroxide formation in aged THF can lead to oxidation.
Acetonitrile0.460HighGenerally a good solvent for reactions and analysis.
Methanol0.762Moderate to LowProtic solvent; can participate in side reactions.
Water1.000LowForms a salt; pH will significantly affect stability.

Experimental Protocols

Protocol 1: Purification of 4-Bromophenethylamine by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Procedure: a. Place the crude 4-Bromophenethylamine in the distillation flask. b. Slowly apply vacuum and gently heat the flask. c. Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 63-72 °C at 0.2 mmHg). d. Store the purified product under an inert atmosphere.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of 4-Bromophenethylamine in a suitable solvent (e.g., dichloromethane or ethyl acetate). Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve peak shape and resolution.[7]

  • GC Conditions (Illustrative):

    • Column: DB-5MS or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: 40-400 amu.

  • Analysis: Identify the main peak corresponding to 4-Bromophenethylamine and any impurity peaks by comparing their mass spectra with library data and retention times with standards.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting start Crude 4-Bromophenethylamine purify Purification (e.g., Distillation) start->purify purified Purified 4-Bromophenethylamine purify->purified reaction Synthetic Transformation (e.g., Suzuki Coupling) purified->reaction monitoring In-process Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up & Isolation reaction->workup monitoring->reaction Adjust Conditions analysis Purity Analysis (GC-MS, NMR) workup->analysis troubleshoot Troubleshooting analysis->troubleshoot Identify Side Products

Caption: General experimental workflow for reactions involving 4-Bromophenethylamine.

suzuki_side_reactions cluster_side Common Side Reactions main_reaction Suzuki Coupling Product start 4-Bromophenethylamine + R-B(OH)2 start->main_reaction Pd Catalyst, Base protodebromination Protodebromination Product (Phenethylamine) start->protodebromination [H] source homocoupling Homocoupling Product (R-R) start->homocoupling Base amine_alkylation primary 4-Bromophenethylamine (Primary Amine) secondary Secondary Amine Product primary->secondary + R-X tertiary Tertiary Amine Product secondary->tertiary + R-X (Over-alkylation)

References

Technical Support Center: Purification of 2-(4-Bromophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 2-(4-Bromophenyl)ethylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Potential impurities largely depend on the synthetic route used. Common starting materials for the synthesis of 2-(4-Bromophenyl)ethylamine include 4-Bromophenylacetonitrile and Benzene, 1-bromo-4-(2-nitroethyl)-.[1] Therefore, impurities may include unreacted starting materials, intermediates, or byproducts from the reduction step. Residual solvents from the reaction or workup are also common.

Q2: What is the recommended primary purification method for this compound?

A2: For a crystalline solid like an amine hydrochloride, recrystallization is the most effective and commonly used method for purification.[2] It is excellent for removing small to moderate amounts of impurities. For very impure samples or to separate compounds with similar solubility, column chromatography may be necessary, but recrystallization is typically more straightforward and scalable.

Q3: My purified product appears as an oil or a waxy solid instead of crystals. What could be the cause?

A3: The presence of residual impurities can significantly lower the melting point of a compound and inhibit proper crystal lattice formation, causing it to "oil out". This can also occur if the solution is cooled too rapidly or if an inappropriate solvent is used. Verifying purity via analytical methods like NMR or HPLC is recommended.

Q4: Is this compound soluble in water?

A4: The free base, 2-(4-Bromophenyl)ethylamine, is described as being only slightly soluble in water.[3] As a hydrochloride salt, its solubility in water is expected to be significantly higher, making aqueous solutions or solvent mixtures containing water (like ethanol/water) viable options for certain purification steps, though care must be taken to avoid excessive solubility.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield / Poor Recovery 1. Too much solvent was used, preventing the solution from becoming saturated upon cooling. 2. The compound has significant solubility in the cold recrystallization solvent. 3. Premature crystallization occurred during hot filtration.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Cool the flask in an ice-salt bath to further decrease solubility. If the yield is still low, choose a different solvent system where the compound is less soluble when cold. 3. Pre-warm the filtration apparatus (funnel, filter paper, and receiving flask) before performing the hot filtration.
Product Fails to Crystallize 1. The solution is not sufficiently saturated. 2. The solution is supersaturated, and nucleation has not initiated. 3. High levels of impurities are inhibiting crystallization.1. Evaporate some of the solvent to increase the concentration. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus. Alternatively, add a small seed crystal of the pure compound. 3. If induction methods fail, consider a preliminary purification step (e.g., an acid-base extraction) or attempt purification via column chromatography.
Product is Oily or Gummy 1. The boiling point of the solvent is higher than the melting point of the compound (or its eutectic mixture with impurities). 2. The solution was cooled too quickly.1. Select a recrystallization solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Slow cooling promotes the formation of a more stable crystal lattice.
Product Remains Colored 1. Colored, non-particulate impurities are present. 2. The compound itself may have a slight intrinsic color, but significant coloration often indicates impurities.1. After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Do not add charcoal to a boiling solution, as it can cause violent bumping.

Data Presentation

Table 1: Recrystallization Solvent Selection

The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.

Solvent / Solvent SystemRationale & CharacteristicsPotential Issues
Isopropanol (IPA) A good general-purpose polar protic solvent for amine hydrochlorides. Evaporates at a reasonable rate.May need to be used in larger volumes if solubility is low.
Ethanol (EtOH) Similar to isopropanol, often shows good solubility characteristics for hydrochloride salts.Can be hygroscopic; use anhydrous grade for best results.
Ethanol / Water Adding a small amount of water can significantly increase the solubility of the salt at high temperatures.Too much water will increase solubility at low temperatures, reducing yield. The optimal ratio must be determined empirically.
Methanol / Diethyl Ether A solvent/anti-solvent system. The compound is dissolved in a minimal amount of hot methanol (solvent), and ether (anti-solvent) is added dropwise until the solution becomes cloudy, then re-clarified with a drop of methanol before cooling.Requires careful addition of the anti-solvent to avoid crashing the product out as an oil. Diethyl ether is extremely flammable.

Experimental Protocols

Protocol: Purification by Recrystallization

This protocol provides a general methodology for the purification of crude this compound using a single solvent system (e.g., Isopropanol).

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of isopropanol and heat the mixture to a gentle boil with stirring. Continue to add the solvent in small portions until the solid has just completely dissolved. Note: Using the minimum amount of hot solvent is critical for maximizing recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal. Return the flask to the heat and maintain a gentle boil for 5-10 minutes.

  • Hot Filtration: Pre-warm a stemless or short-stemmed glass funnel and a clean Erlenmeyer flask. Place a piece of fluted filter paper in the warm funnel. Quickly pour the hot solution through the filter paper into the clean flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached ambient temperature, it can be placed in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities. Transfer the crystals to a watch glass and dry them in a vacuum oven or desiccator until a constant weight is achieved.

Workflow Visualization

Purification_Workflow start Crude 2-(4-Bromophenyl)ethylamine HCl analysis1 Assess Purity (TLC, NMR, etc.) start->analysis1 decision Purity Acceptable? analysis1->decision recrystallize Perform Recrystallization decision->recrystallize No end_product Pure Product decision->end_product Yes troubleshoot Troubleshoot Issues (Oiling Out, No Crystals, etc.) recrystallize->troubleshoot If Problems Occur analysis2 Re-assess Purity recrystallize->analysis2 waste Impure Filtrate / Residue recrystallize->waste Separate troubleshoot->recrystallize Re-attempt analysis2->decision Check Again

Caption: A decision workflow for the purification of 2-(4-Bromophenyl)ethylamine HCl.

References

Technical Support Center: Recrystallization of 2-(4-Bromophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and troubleshooting advice for the recrystallization of 2-(4-Bromophenyl)ethylamine hydrochloride, aimed at researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the best solvent system for recrystallizing this compound?

A1: A common and effective solvent system for recrystallizing amine hydrochlorides is a mixture of ethanol and water.[1] The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[1] Methanol or ethanol are often good starting points for aryl amine derivatives.[1][2] You may need to perform small-scale solvent screening to determine the optimal solvent or solvent ratio for your specific sample.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," where the solute separates as a liquid, is a common issue with amines.[3] This typically happens if the solution is supersaturated at a temperature above the melting point of the solute in the solvent or if cooling is too rapid.[3][4] To resolve this, try the following:

  • Re-heat the solution to dissolve the oil.

  • Add more solvent to decrease the saturation level.

  • Allow the solution to cool much more slowly. This is a crucial factor in promoting the formation of crystals over an oil.[1][4]

  • Consider a different solvent system. A solvent with a lower boiling point might be beneficial.

Q3: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?

A3: A lack of crystal formation is usually due to one of two reasons: either too much solvent was used, or the solution is not sufficiently supersaturated.[4] Here are some steps to induce crystallization:

  • Evaporate some of the solvent by gently heating the solution to increase the concentration of the solute.

  • Scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Introduce a seed crystal from a previous successful crystallization, if available.

  • Cool the solution in an ice bath after it has been allowed to cool slowly to room temperature to maximize yield.[1]

Q4: The purity of my recrystallized product has not significantly improved. Why might this be?

A4: Several factors can lead to poor purification:

  • Cooling was too rapid: Fast cooling can trap impurities within the crystal lattice.[4] Always allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

  • Inadequate washing: Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent to remove any impurities adhering to the crystal surface.[3]

  • The crude material was highly impure: Recrystallization is most effective for purifying compounds that are already relatively pure (generally >80%).[4] If your starting material is very impure, a preliminary purification step like column chromatography may be necessary.

Q5: What is the expected recovery yield for this recrystallization?

A5: The recovery yield will depend on the purity of the starting material and the specific conditions used. For analogous compounds, yields between 80-95% have been reported.[1] It is important to balance purity with yield; slower cooling will produce purer crystals but may slightly lower the overall yield.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The solvent choice and volumes may need to be optimized for your specific sample.

1. Solvent Selection:

  • Based on preliminary tests, a mixture of ethanol and water is a good starting point. The ideal solvent will dissolve the crude product when hot but not at room temperature.[1]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., ethanol) to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring to promote dissolution.[1] Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[1]

4. Cooling and Crystallization:

  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[1][4]

  • Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[1]

5. Isolation of Crystals:

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

6. Washing:

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1][3]

7. Drying:

  • Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.[1][3]

8. Analysis:

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is an indicator of high purity.[4]

Data Presentation

The following table summarizes typical parameters for the recrystallization of aryl amine hydrochlorides. Note that specific values may need empirical optimization.

ParameterSolvent SystemTypical TemperatureExpected Recovery YieldExpected Purity
Value Ethanol/WaterBoiling point for dissolution, 0-4 °C for final precipitation80-95%[1]>98%[1]
Notes The ratio of ethanol to water should be optimized. Start with dissolving in hot ethanol and add water dropwise until turbidity appears, then re-heat to clarify.Slow cooling to room temperature is essential before ice bath cooling.[1]Yield is dependent on initial purity and careful execution of the protocol.Purity can be assessed by melting point analysis or chromatography.[4]

Experimental Workflow Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying cluster_analysis Analysis start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter Impurities Present cool Slow Cooling to RT dissolve->cool No Impurities hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 4-Bromophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromophenethylamine. The following sections address common issues related to impurity removal and provide detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities encountered during the synthesis of 4-Bromophenethylamine?

A1: The nature and quantity of impurities largely depend on the synthetic route employed. Two common routes are the reduction of 4-bromophenylacetonitrile and the Hofmann rearrangement of 4-bromophenylpropionamide.

  • From Reduction of 4-Bromophenylacetonitrile:

    • Unreacted Starting Material: Incomplete reduction can leave residual 4-bromophenylacetonitrile.

    • Imines: Partial reduction of the nitrile can result in the formation of the corresponding imine intermediate.

    • Over-reduction Products: If other reducible functional groups are present on the starting material, they may also be reduced.

    • Solvent Adducts: Side reactions with the solvent (e.g., THF) can occasionally occur, especially under harsh conditions.

  • From Hofmann Rearrangement of 4-Bromophenylpropionamide:

    • Unreacted Amide: Incomplete reaction will leave the starting 4-bromophenylpropionamide.

    • Isocyanate Intermediate Byproducts: The intermediate isocyanate can react with nucleophiles other than water (e.g., the amine product) to form ureas or other derivatives.

    • N-bromoamide Intermediate: The reaction involves the formation of an N-bromoamide, which could persist if the rearrangement is not complete.[1]

Q2: My final product is an oil/gooey mess instead of a solid. What should I do?

A2: This is a common issue often caused by the presence of impurities or residual solvent.

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Use a rotary evaporator and then a high-vacuum line to thoroughly remove all solvent.

    • Acid-Base Extraction: Perform an acid-base extraction to separate the basic 4-Bromophenethylamine from neutral and acidic impurities.[2][3]

    • Conversion to Hydrochloride Salt: Converting the freebase to its hydrochloride salt often facilitates crystallization and purification.

    • Column Chromatography: If other purification methods fail, column chromatography can be a powerful tool for separating the desired product from closely related impurities.

Q3: I am having trouble getting my 4-Bromophenethylamine hydrochloride salt to crystallize. What can I do?

A3: Crystallization can be a delicate process. Here are some techniques to induce crystallization:

  • Troubleshooting Steps:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a single, pure crystal of 4-Bromophenethylamine HCl to the solution to act as a template.

    • Solvent System: Ensure you are using an appropriate solvent system. A common technique is to dissolve the salt in a minimal amount of a hot "good" solvent (like ethanol or methanol) and then slowly add a "poor" solvent (like diethyl ether or hexane) until the solution becomes turbid, then heat gently to redissolve and cool slowly.[1][4]

    • Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the salt.

    • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Rapid cooling can lead to the formation of an oil rather than crystals.[4]

Experimental Protocols

Acid-Base Extraction for 4-Bromophenethylamine Purification

This protocol is designed to separate the basic 4-Bromophenethylamine from neutral and acidic impurities.

Materials:

  • Crude 4-Bromophenethylamine

  • Diethyl ether (or other suitable organic solvent like dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude 4-Bromophenethylamine in diethyl ether.

  • Acidic Wash: Transfer the ether solution to a separatory funnel and wash with 1 M HCl. The basic 4-Bromophenethylamine will react with the acid and move into the aqueous layer as its hydrochloride salt.

  • Separation of Layers: Separate the two layers. The organic layer contains neutral impurities and can be discarded (after ensuring no product remains). The aqueous layer contains the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). The 4-Bromophenethylamine will precipitate out as a freebase.

  • Extraction of Freebase: Extract the aqueous solution with fresh diethyl ether. The freebase will move into the organic layer. Repeat the extraction two more times to maximize recovery.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[3]

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified 4-Bromophenethylamine freebase.

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// Edges Crude -> SepFunnel1 [color="#4285F4"]; SepFunnel1 -> Organic1 [label="Discard", color="#EA4335"]; SepFunnel1 -> Aqueous1 [color="#4285F4"]; Aqueous1 -> Basify [color="#4285F4"]; Basify -> SepFunnel2 [color="#4285F4"]; SepFunnel2 -> Aqueous2 [label="Discard", color="#EA4335"]; SepFunnel2 -> Organic2 [color="#4285F4"]; Organic2 -> Dry [color="#4285F4"]; Dry -> Evaporate [color="#4285F4"]; Evaporate -> Pure [color="#4285F4"]; } .dot Caption: Workflow for Acid-Base Extraction of 4-Bromophenethylamine.

Recrystallization of 4-Bromophenethylamine Hydrochloride

This protocol describes the purification of 4-Bromophenethylamine by converting it to its hydrochloride salt and then recrystallizing it.

Materials:

  • Purified 4-Bromophenethylamine freebase

  • Anhydrous diethyl ether

  • Hydrochloric acid (gas or concentrated solution in a suitable solvent like isopropanol)

  • Ethanol (absolute)

  • Hexane (or other non-polar solvent)

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Salt Formation: Dissolve the purified 4-Bromophenethylamine freebase in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation of Crude Salt: Collect the crude hydrochloride salt by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dissolution: Transfer the crude salt to an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely.[4]

  • Induce Crystallization: Slowly add hexane dropwise to the hot solution until it becomes persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/hexane mixture, and dry under vacuum.

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// Edges Start -> Dissolve [color="#4285F4"]; Dissolve -> AddAntisolvent [color="#4285F4"]; AddAntisolvent -> Cool [color="#4285F4"]; Cool -> Filter [color="#4285F4"]; Filter -> Wash [color="#4285F4"]; Wash -> Dry [color="#4285F4"]; Dry -> Pure [color="#4285F4"]; } .dot Caption: Recrystallization workflow for 4-Bromophenethylamine HCl.

Flash Column Chromatography of 4-Bromophenethylamine

This protocol is for the purification of 4-Bromophenethylamine using flash column chromatography.

Materials:

  • Crude 4-Bromophenethylamine

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Compressed air source

  • Collection tubes

Procedure:

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude 4-Bromophenethylamine in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of dichloromethane and methanol. To prevent the amine from streaking on the acidic silica gel, a small amount of triethylamine (e.g., 0.1-1%) is often added to the mobile phase. A typical gradient might start with 100% DCM and gradually increase the percentage of methanol.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Bromophenethylamine.

// Node Definitions Start [label="Crude 4-Bromophenethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Load [label="Load onto Silica Gel Column", fillcolor="#F1F3F4", fontcolor="#202124"]; Elute [label="Elute with DCM/MeOH/TEA gradient", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect [label="Collect Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="Monitor by TLC", fillcolor="#F1F3F4", fontcolor="#202124"]; Combine [label="Combine Pure Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporate [label="Evaporate Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure [label="Purified 4-Bromophenethylamine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Load [color="#4285F4"]; Load -> Elute [color="#4285F4"]; Elute -> Collect [color="#4285F4"]; Collect -> TLC [color="#FBBC05"]; TLC -> Combine [color="#FBBC05"]; Combine -> Evaporate [color="#4285F4"]; Evaporate -> Pure [color="#4285F4"]; } .dot Caption: Flash Column Chromatography Workflow.

Data Presentation

The following tables summarize hypothetical quantitative data for impurity analysis. Actual values will vary depending on the specific reaction conditions and the purity of the starting materials.

Table 1: Hypothetical HPLC Purity Analysis of Crude 4-Bromophenethylamine

PeakRetention Time (min)Area (%)Possible Identity
12.53.2Unreacted 4-bromophenylacetonitrile
24.894.54-Bromophenethylamine
36.21.8Imine intermediate
48.10.5Unknown byproduct

Table 2: Hypothetical GC-MS Data for a Purified 4-Bromophenethylamine Sample

Retention Time (min)Major m/z FragmentsPossible Identity
5.3199, 170, 119, 914-Bromophenethylamine
4.1195, 116, 894-bromophenylacetonitrile (trace)

Table 3: Hypothetical ¹H-NMR Data for 4-Bromophenethylamine and a Common Impurity

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
4-Bromophenethylamine7.42d2HAr-H
7.08d2HAr-H
2.95t2HCH₂-N
2.72t2HAr-CH₂
1.35s (broad)2HNH₂
4-bromophenylacetonitrile7.55d2HAr-H
7.25d2HAr-H
3.75s2HCH₂-CN

Note: NMR data is highly dependent on the solvent used.

References

Technical Support Center: 2-(4-Bromophenyl)ethylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(4-Bromophenyl)ethylamine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of 2-(4-Bromophenyl)ethylamine

Potential CauseRecommended Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting material. - If using a reduction method (e.g., from 4-bromophenylacetonitrile), ensure the reducing agent (e.g., LiAlH4, H2/Pd) is fresh and used in sufficient molar excess. - For enzymatic reactions, verify the enzyme activity and ensure optimal pH and temperature are maintained throughout the reaction.[1]
Side Reactions - Over-reduction of the nitrile group can lead to byproducts. Control the reaction temperature and the addition rate of the reducing agent. - In reactions starting from 4-bromostyrene, polymerization of the starting material can be a significant side reaction. Use freshly distilled styrene and consider adding a polymerization inhibitor.
Product Loss During Work-up/Purification - During aqueous work-up, ensure the pH is appropriately adjusted to either the free base or the hydrochloride salt to minimize its solubility in the aqueous layer. - Optimize the solvent system for column chromatography to achieve better separation from impurities. A gradient elution may be necessary.
Impure Starting Materials - Use freshly distilled or purified starting materials, such as 4-bromophenylacetonitrile or 4-bromobenzaldehyde. Impurities can interfere with the reaction and complicate purification.

Issue 2: Difficulty in Product Purification

Potential CauseRecommended Solution
Co-elution with Starting Material/Byproducts - Optimize the mobile phase for column chromatography. A common system is a gradient of methanol in dichloromethane. - Consider derivatizing the amine to facilitate separation, followed by deprotection.
Formation of Emulsions During Extraction - Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. - Centrifugation can also be an effective method for separating layers.
Product is an Oil Instead of a Solid - The free base of 2-(4-bromophenyl)ethylamine is often an oil at room temperature. Conversion to the hydrochloride salt will typically yield a solid. - Ensure complete removal of residual solvent by drying under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 2-(4-Bromophenyl)ethylamine?

A1: The most common methods involve the reduction of a suitable precursor. Key routes include:

  • Reduction of 4-Bromophenylacetonitrile: This is a widely used method involving strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) in a solvent such as Tetrahydrofuran (THF).

  • Reductive Amination of 4-Bromophenylacetaldehyde: This involves reacting the aldehyde with ammonia or an ammonia source, followed by reduction.

  • From 4-Bromocinnamic Acid: This multi-step process involves conversion to the corresponding amide, followed by a Hofmann rearrangement.[1]

  • Enzymatic Synthesis: A two-step enzymatic process using phenylalanine ammonia lyase and a decarboxylase can be employed.[1]

Q2: How do I convert the oily free base of 2-(4-Bromophenyl)ethylamine to its solid hydrochloride salt?

A2: To convert the free base to the hydrochloride salt, dissolve the oily product in a suitable anhydrous solvent like diethyl ether or ethyl acetate. Then, bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate as a solid and can be collected by filtration, washed with the solvent, and dried.

Q3: What are the recommended storage conditions for 2-(4-Bromophenyl)ethylamine and its hydrochloride salt?

A3: 2-(4-Bromophenyl)ethylamine should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent degradation. The hydrochloride salt is generally more stable and can be stored at room temperature in a well-sealed container, protected from moisture.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Yes, several reagents require careful handling:

  • Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere, and all glassware must be thoroughly dried.

  • Hydrogen Chloride (HCl) gas: This is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood.

  • Organic Solvents (THF, Diethyl Ether, Dichloromethane): These are flammable and/or volatile. Work in a fume hood and avoid ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 4-Bromophenylacetonitrile

This protocol describes the reduction of 4-bromophenylacetonitrile using lithium aluminum hydride (LiAlH₄).

Materials:

  • 4-Bromophenylacetonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl)

  • Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether

Procedure:

  • To a dry, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LiAlH₄ (1.2 equivalents) suspended in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-bromophenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washes, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude 2-(4-bromophenyl)ethylamine as an oil.

  • For conversion to the hydrochloride salt, dissolve the crude oil in diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start1 4-Bromophenylacetonitrile reaction Reduction at 0°C to Reflux start1->reaction start2 LiAlH4 in THF start2->reaction quench Quench with H2O/NaOH reaction->quench filter Filter Aluminum Salts quench->filter dry Dry with Na2SO4 filter->dry concentrate Concentrate dry->concentrate salt_formation HCl Salt Formation concentrate->salt_formation final_product 2-(4-Bromophenyl)ethylamine HCl salt_formation->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Loss During Work-up issue->cause3 solution1 Monitor with TLC Increase Reagent Stoichiometry cause1->solution1 Address with solution2 Control Temperature Purify Starting Materials cause2->solution2 Address with solution3 Optimize pH Optimize Chromatography cause3->solution3 Address with

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: 4-Bromophenethylamine Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals with the work-up and purification of 4-Bromophenethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the work-up of a 4-Bromophenethylamine synthesis?

A1: The general strategy depends on the synthetic route, but it typically involves an initial quench of the reaction, followed by an extractive work-up to isolate the basic product. Since 4-Bromophenethylamine is a primary amine, it is basic. This property is exploited in an acid-base extraction. The crude product is then purified, commonly by vacuum distillation or column chromatography.

Q2: My synthesis used a reducing agent like Lithium Aluminum Hydride (LiAlH₄). How do I handle the work-up?

A2: Work-up after a LiAlH₄ reduction requires careful quenching of the excess hydride and hydrolysis of the aluminum salts to facilitate filtration. A common method is the Fieser work-up, which involves the sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid that can be easily filtered off.

Q3: How can I confirm the purity and identity of my final 4-Bromophenethylamine product?

A3: The purity and identity can be confirmed using several analytical techniques. Purity is often assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The identity of the compound is confirmed by comparing its spectral data (¹H NMR, ¹³C NMR, MS) with known values. Physical properties such as boiling point and refractive index can also be used for confirmation.[1][2]

Q4: What are the key safety precautions when working with 4-Bromophenethylamine?

A4: 4-Bromophenethylamine is classified as a corrosive material that can cause severe skin burns and eye damage.[2][3] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, safety goggles, gloves, and a lab coat.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental work-up and purification of 4-Bromophenethylamine.

Problem 1: Persistent Emulsion During Extraction
  • Question: During the liquid-liquid extraction, a persistent emulsion has formed between the organic and aqueous layers, making separation impossible. What should I do?

  • Answer: Emulsion formation is common when working with basic amines.

    • Possible Cause: Insufficient difference in density between the two phases or the presence of fine particulate matter.

    • Solution:

      • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help break the emulsion.

      • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove any particulate matter that may be stabilizing the emulsion.

      • Patience: Allow the separatory funnel to stand undisturbed for an extended period.

      • Solvent Addition: Add a small amount of a different organic solvent with a significantly different density (e.g., hexane if you are using ethyl acetate).

Problem 2: Low Yield After Acid-Base Extraction
  • Question: My final yield of 4-Bromophenethylamine is very low after performing the acid-base extraction. What could have gone wrong?

  • Answer: Low yield can result from several factors during extraction.

    • Possible Cause 1: Incomplete extraction from the aqueous layer.

      • Solution: Ensure you perform multiple extractions (at least 3-4) with the organic solvent, as the product may have some solubility in the aqueous phase. Combine all organic extracts for the subsequent steps.

    • Possible Cause 2: Incorrect pH during extraction steps.

      • Solution: When acidifying to extract the amine into the aqueous layer, ensure the pH is sufficiently low (pH < 2). Conversely, when basifying to extract the free amine into the organic layer, ensure the pH is sufficiently high (pH > 12). Use a pH meter or pH paper to verify.

    • Possible Cause 3: Product loss during washing steps.

      • Solution: Minimize the volume of water or brine used for washing the combined organic layers to reduce the loss of any slightly water-soluble product.

Problem 3: Product Oils Out or Fails to Crystallize
  • Question: I am trying to purify my 4-Bromophenethylamine by crystallization, but it separates as an oil or won't crystallize at all. What should I do?

  • Answer: 4-Bromophenethylamine is a liquid at room temperature, so it will not crystallize.[2] However, its salt form (e.g., hydrochloride or hydrobromide salt) is typically a solid and can be purified by recrystallization. If the salt is oiling out:

    • Possible Cause 1: The solution is too concentrated or cooling too rapidly.[4]

      • Solution: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow it to cool slowly to room temperature before placing it in an ice bath.

    • Possible Cause 2: Presence of impurities inhibiting crystallization.

      • Solution: First, purify the free base by chromatography or distillation. Then, form the salt and recrystallize it. Alternatively, try a solvent/anti-solvent recrystallization method.[5] Dissolve the crude salt in a minimal amount of a "good" solvent (e.g., ethanol) and slowly add a "poor" solvent (e.g., diethyl ether or hexanes) until the solution becomes turbid. Heat gently to redissolve and then cool slowly.[5]

Data Presentation

Table 1: Typical Physical and Spectroscopic Data for 4-Bromophenethylamine

Property Value Reference
Appearance Colorless to light yellow liquid [3]
Molecular Weight 200.08 g/mol [2]
Boiling Point 63-72 °C at 0.2 mmHg [1][2]
Density 1.29 g/mL at 25 °C [1][2]
Refractive Index (n²⁰/D) 1.574 [1][2]
¹H NMR (CDCl₃, δ) ~7.4 (d, 2H), ~7.0 (d, 2H), ~2.9 (t, 2H), ~2.7 (t, 2H), ~1.3 (s, 2H, -NH₂) (Typical)

| ¹³C NMR (CDCl₃, δ) | ~139, ~131, ~130, ~120, ~43, ~40 | (Typical) |

Table 2: Troubleshooting Column Chromatography

Problem Possible Cause Recommended Solution
Poor Separation Inappropriate solvent system. Develop an optimal solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf of 0.25-0.35 for the product.[6] Consider using a gradient elution.
Column overload. Use a silica gel to crude product weight ratio of at least 50:1.[7]
Product Streaking Compound is too polar and interacting strongly with acidic silica. Add a small amount (0.5-1%) of triethylamine or ammonia to the eluent to deactivate the silica gel.

| No Elution | Eluent is not polar enough. | Gradually increase the polarity of the eluent. If starting with hexanes/ethyl acetate, increase the percentage of ethyl acetate. |

Experimental Protocols

Protocol 1: Acid-Base Extraction Work-up

This protocol is designed for isolating 4-Bromophenethylamine from a reaction mixture, particularly after a reduction synthesis.

  • Quench Reaction: Cool the reaction vessel in an ice bath. Cautiously and slowly add 1 M aqueous HCl to quench any unreacted reagents and to protonate the amine product.

  • Initial Filtration (if necessary): If inorganic salts have precipitated (e.g., from a hydride reduction), filter the entire mixture through a pad of Celite®. Wash the filter cake with a small amount of 1 M HCl.

  • Phase Separation: Transfer the filtrate to a separatory funnel. If organic solvent from the reaction is present, separate the layers. Extract the aqueous layer two more times with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-basic organic impurities. Discard the organic layers.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a concentrated base (e.g., 6 M NaOH) with swirling until the pH is greater than 12.

  • Product Extraction: Extract the now basic aqueous layer three to four times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Combine the organic extracts and wash them once with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude 4-Bromophenethylamine.

Protocol 2: Purification by Flash Column Chromatography
  • Select Solvent System: Using TLC, determine a suitable eluent. A good starting point for phenethylamines is a mixture of hexanes and ethyl acetate, with a small percentage of triethylamine (e.g., 90:9:1 Hexanes:EtOAc:Et₃N). Adjust the ratio to achieve an Rf value of ~0.3 for the product.[6]

  • Pack Column: Pack a glass column with silica gel using the chosen eluent (wet packing is common).[8]

  • Load Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. Alternatively, load the concentrated liquid product directly onto the column.

  • Elute: Run the column, collecting fractions. Monitor the elution of the product using TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

ExtractionWorkflow Workflow for Acid-Base Extraction RM Reaction Mixture (Product + Byproducts) Quench 1. Quench with 1M HCl RM->Quench Acidic_Mix Acidic Aqueous Mixture (Product as R-NH3+Cl-) Quench->Acidic_Mix Extract1 2. Extract with Ether Acidic_Mix->Extract1 NonBasic_Imp Non-Basic Impurities Extract1->NonBasic_Imp Organic Phase Basify 3. Basify with 6M NaOH (to pH > 12) Extract1->Basify Aqueous Phase Basic_Mix Basic Aqueous Mixture (Product as R-NH2) Basify->Basic_Mix Extract2 4. Extract with CH2Cl2 Basic_Mix->Extract2 Org_Layer Organic Layer (Product in CH2Cl2) Extract2->Org_Layer Organic Phase Aqueous_Waste Aqueous Waste Extract2->Aqueous_Waste Aqueous Phase Dry 5. Dry (Na2SO4) & Concentrate Org_Layer->Dry Crude_Product Crude 4-Bromophenethylamine Dry->Crude_Product

Caption: A flowchart of the acid-base extraction procedure.

TroubleshootingPurification Troubleshooting Purification Issues Start Crude Product Impure (Post-Extraction) CheckPurity Assess Purity by TLC/GC-MS Start->CheckPurity IsSolid Is the major impurity a solid? CheckPurity->IsSolid IsBaseline Is impurity at baseline on TLC? CheckPurity->IsBaseline Distill Purify by Vacuum Distillation IsSolid->Distill No (Liquid Impurity) IsCloseRf Is impurity Rf close to product Rf? IsBaseline->IsCloseRf No Filter Filter through silica plug IsBaseline->Filter Yes Column Perform Flash Column Chromatography IsCloseRf->Column No Optimize Optimize Column Conditions (new solvent, gradient) IsCloseRf->Optimize Yes

References

Troubleshooting guide for using 2-(4-Bromophenyl)ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(4-Bromophenyl)ethylamine hydrochloride in their experiments. The information is structured in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research?

This compound is a versatile building block in organic synthesis, primarily used in the development of novel therapeutic agents. Its derivatives have been explored for various biological activities. For instance, it is a key precursor in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide.[1] Additionally, it and its analogs have been investigated as agonists for Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in neuropsychiatric disorders.[2][3]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of the compound, it is recommended to store this compound in a refrigerator.[1] The container should be tightly closed and kept in a dry, well-ventilated place, away from oxidizing agents.[1]

Q3: What are the main safety hazards associated with this compound?

This compound is corrosive and can cause severe skin burns and eye damage.[4] It is harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should always be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area.

Troubleshooting Guides

This section addresses common issues that may arise during the experimental use of this compound, with a focus on N-acylation and N-alkylation reactions.

N-Acylation Reactions

Q4: I am getting a low yield in my N-acylation reaction with this compound. What are the possible causes and solutions?

Low yields in N-acylation reactions can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.[5]

  • Inactive Acylating Agent: The acylating agent (e.g., acyl chloride or anhydride) may have degraded due to moisture.

    • Solution: Use a fresh or newly opened bottle of the acylating agent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Base: The base used to neutralize the HCl byproduct may not be strong enough or may be sterically hindered.

    • Solution: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used bases.[6] Ensure the base is added in a slight excess (1.1-1.2 equivalents).

  • Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent.

    • Solution: While 2-(4-Bromophenyl)ethylamine is slightly soluble in water, for acylation reactions, anhydrous polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred.[1][6]

Q5: My final product after N-acylation is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them?

The most common side product in the acylation of primary amines is the di-acylated product, where the secondary amine product is further acylated.

  • Cause: Use of excess acylating agent or high reaction temperatures.

  • Solution:

    • Use a stoichiometric amount or only a slight excess of the acylating agent (1.05-1.1 equivalents).

    • Add the acylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-acylation.[5]

    • Monitor the reaction closely by TLC and stop it once the starting amine is consumed.

Q6: I am having difficulty purifying my N-acylated product by column chromatography. What can I do?

Purification challenges often arise from the polarity of the product and residual starting materials or byproducts.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. For more polar compounds, adding a small amount of methanol to the ethyl acetate may be necessary.

    • Acid/Base Wash: During the aqueous workup, washing the organic layer with a mild acid (e.g., 1 M HCl) can help remove any unreacted amine starting material. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove any acidic byproducts.[5]

N-Alkylation Reactions

Q7: My N-alkylation reaction with this compound is showing significant amounts of the dialkylated side product. How can I improve the selectivity for mono-alkylation?

Over-alkylation is a common issue as the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.

  • Solution:

    • Use of Excess Amine: Employ a large excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting amine.

    • Slow Addition of Alkylating Agent: Add the alkylating agent slowly and at a low concentration to the reaction mixture.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base to deprotonate the amine without competing in the alkylation. Potassium carbonate is a common choice.

Data Presentation

Table 1: Physical and Chemical Properties of 2-(4-Bromophenyl)ethylamine

PropertyValueReference
Molecular Formula C₈H₁₀BrN[7]
Molecular Weight 200.08 g/mol [7]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 63-72 °C at 0.2 mmHgThermo Fisher Scientific
Solubility in Water Slightly soluble[1]

Note: The properties listed are for the free base form, 2-(4-Bromophenyl)ethylamine. The hydrochloride salt will have different physical properties, such as a higher melting point and potentially different solubilities.

Experimental Protocols

Detailed Protocol: N-Acetylation of this compound

This protocol describes a general procedure for the N-acetylation of this compound to form N-(2-(4-bromophenyl)ethyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride salt and the HCl that will be generated during the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualization

Signaling Pathway: TAAR1 Activation

2-(4-Bromophenyl)ethylamine and its derivatives can act as agonists for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor. Upon activation, TAAR1 primarily couples to Gαs proteins, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate the activity of downstream effectors such as Protein Kinase A (PKA).

TAAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 2-(4-Bromophenyl)ethylamine Derivative TAAR1 TAAR1 Ligand->TAAR1 Binds and Activates G_Protein Gαsβγ TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: TAAR1 signaling pathway upon agonist binding.

Experimental Workflow: N-Acylation and Purification

The following diagram outlines the general workflow for the N-acylation of this compound, followed by purification.

Acylation_Workflow Start Start: 2-(4-Bromophenyl)ethylamine HCl Dissolve Dissolve in Anhydrous DCM Add Triethylamine Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Acyl_Chloride Add Acyl Chloride Dropwise Cool->Add_Acyl_Chloride React Stir at Room Temperature (Monitor by TLC) Add_Acyl_Chloride->React Workup Aqueous Workup: - Add Water - Wash with HCl - Wash with NaHCO3 - Wash with Brine React->Workup Dry Dry Organic Layer (e.g., MgSO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pure N-Acylated Product Purify->Product

Caption: General workflow for N-acylation.

References

Identifying common impurities in 2-(4-Bromophenyl)ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Bromophenyl)ethylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

The presence of impurities in this compound is often related to the synthetic route employed and subsequent storage conditions. Common impurities can be categorized as process-related (from synthesis) or degradation products.

Process-Related Impurities:

Two primary synthetic routes are commonly used, each with a distinct impurity profile:

  • Reduction of 4-Bromophenylacetonitrile: This is a widely used method.

    • Unreacted Starting Material: 4-Bromophenylacetonitrile.

    • Intermediates and Byproducts: Incomplete reduction can lead to the corresponding imine intermediate. The use of reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes result in minor byproducts, although it is a powerful reducing agent for nitriles.[1][2]

  • Hofmann Rearrangement of 3-(4-bromophenyl)propanamide: This route involves the conversion of a primary amide to a primary amine with one less carbon atom.

    • Unreacted Starting Material: 3-(4-bromophenyl)propanamide.

    • Intermediates and Byproducts: The reaction proceeds through an isocyanate intermediate. Incomplete reaction or side reactions can lead to the presence of N-bromoamide intermediates or urea-type byproducts if the isocyanate reacts with the product amine.[3][4][5]

Degradation Products:

Phenethylamines, in general, are susceptible to degradation under certain conditions.

  • Oxidation Products: The amine group can be oxidized, especially upon exposure to air and light, forming the corresponding aldehyde (4-bromophenylacetaldehyde) and carboxylic acid (4-bromophenylacetic acid).[6] This can often be observed as a color change in the material from colorless to yellow or brown.[6]

  • Carbonate Salt Formation: As a basic compound, 2-(4-Bromophenyl)ethylamine can react with atmospheric carbon dioxide to form a solid carbonate salt.[6][7]

Q2: My batch of this compound shows an unexpected peak in the HPLC analysis. How can I identify it?

Identifying an unknown peak requires a systematic approach. The first step is to consider the potential impurities outlined in Q1 .

  • Review Synthesis and Storage History: Understanding the synthetic route and how the material has been stored can provide crucial clues about the impurity's identity.

  • Mass Spectrometry (MS) Analysis: Coupling the HPLC to a mass spectrometer (LC-MS) is the most effective way to determine the molecular weight of the unknown impurity. This information can often be used to tentatively identify the compound by comparing it to the molecular weights of potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a powerful identification tool.[8][9][10][11]

  • Reference Standards: If a potential impurity is suspected, co-injecting a certified reference standard of that compound with your sample can confirm its identity if the retention times match.

  • Forced Degradation Studies: To determine if the impurity is a degradation product, you can subject a pure sample of this compound to stress conditions (e.g., heat, light, acid, base, oxidation) and monitor for the formation of the unknown peak.[6][12][13][14][15]

Q3: What are the recommended analytical methods for impurity profiling of this compound?

A combination of chromatographic techniques is generally recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the primary tool for separating and quantifying non-volatile impurities and degradation products. A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis or certain low molecular weight byproducts.

Troubleshooting Guides

Issue 1: High levels of 4-Bromophenylacetonitrile detected.

  • Problem: Incomplete reduction during synthesis.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reduction reaction was carried out for a sufficient duration and at the appropriate temperature to drive the reaction to completion.

    • Reducing Agent Stoichiometry: Verify that a sufficient molar excess of the reducing agent (e.g., LiAlH₄) was used.

    • Purification: Implement an additional purification step, such as recrystallization or column chromatography, to remove the unreacted starting material.

Issue 2: Presence of a higher molecular weight impurity.

  • Problem: This could indicate the formation of a byproduct, such as a dimer or a reaction product with a reagent or solvent. If the Hofmann rearrangement was used, it could be a urea-type impurity.

  • Troubleshooting Steps:

    • Identify the Impurity: Use LC-MS to determine the molecular weight and propose a likely structure.

    • Optimize Reaction Conditions:

      • For the Hofmann rearrangement, ensure slow and controlled addition of reagents to minimize side reactions.

      • For the nitrile reduction, ensure the reaction is quenched properly to avoid side reactions during workup.

    • Purification: Adjust the purification method. A change in recrystallization solvent or chromatographic conditions may be necessary to remove the specific impurity.

Issue 3: Product discoloration (yellowing or browning) over time.

  • Problem: Likely due to oxidation of the amine.[6]

  • Troubleshooting Steps:

    • Storage Conditions: Store the material in a tightly sealed, light-resistant container (e.g., amber vial) under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature: Store at reduced temperatures (refrigeration or freezing) to slow down the rate of degradation.

    • Purity Check: Analyze the discolored material by HPLC to quantify the level of degradation products. The material may need to be repurified or discarded if the impurity levels are unacceptable.

Quantitative Data Summary

The following table summarizes potential impurities, their likely sources, and hypothetical acceptable limits according to general pharmaceutical guidelines. Actual limits should be established based on project-specific toxicological data and regulatory requirements.

Impurity NameCommon SourceTypical Analytical MethodHypothetical Limit (%)
4-BromophenylacetonitrileStarting Material (Nitrile Reduction)HPLC, GC-MS≤ 0.10
3-(4-bromophenyl)propanamideStarting Material (Hofmann Rearrangement)HPLC≤ 0.10
4-BromophenylacetaldehydeDegradation (Oxidation)HPLC, GC-MS≤ 0.15
4-Bromophenylacetic acidDegradation (Oxidation)HPLC≤ 0.15
N-Bromo-3-(4-bromophenyl)propanamideIntermediate (Hofmann Rearrangement)HPLC≤ 0.05
Bis(2-(4-bromophenyl)ethyl)ureaByproduct (Hofmann Rearrangement)HPLC≤ 0.10

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Impurity Profiling

This protocol provides a general framework. Method optimization and validation are required for specific applications.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities

This protocol is suitable for identifying residual solvents and other volatile organic impurities.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1-5 mg/mL.

Visualizations

Impurity_Troubleshooting_Workflow cluster_0 Start cluster_1 Initial Investigation cluster_2 Identification cluster_3 Confirmation & Action start Unexpected Peak in Analysis review_synthesis Review Synthesis Route & Storage Conditions start->review_synthesis propose_structures Propose Potential Impurity Structures review_synthesis->propose_structures lcms LC-MS Analysis (Molecular Weight) propose_structures->lcms gcms GC-MS Analysis (Volatile Impurities) propose_structures->gcms nmr NMR Spectroscopy (Structure Elucidation) propose_structures->nmr ref_std Co-injection with Reference Standard propose_structures->ref_std confirm_id Confirm Impurity Identity lcms->confirm_id gcms->confirm_id nmr->confirm_id ref_std->confirm_id process_related Process-Related Impurity confirm_id->process_related Yes degradation_product Degradation Product confirm_id->degradation_product Yes optimize_synthesis Optimize Synthesis or Purification process_related->optimize_synthesis modify_storage Modify Storage Conditions degradation_product->modify_storage

Caption: Workflow for identifying and addressing unknown impurities.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(4-Bromophenyl)ethylamine and 2-(4-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of how subtle structural modifications impact chemical reactivity is paramount for designing efficient synthetic routes and developing novel molecular entities. This guide provides an in-depth comparison of the reactivity of 2-(4-bromophenyl)ethylamine hydrochloride and 2-(4-chlorophenyl)ethylamine, focusing on the influence of the para-halogen substituent on the key reactive centers of the molecule: the aromatic ring and the ethylamine side chain. While direct, side-by-side kinetic studies on these specific molecules are not extensively documented in publicly available literature, a robust comparison can be constructed based on well-established principles of organic chemistry and experimental data from closely related compounds.

Executive Summary

The primary difference in reactivity between 2-(4-bromophenyl)ethylamine and 2-(4-chlorophenyl)ethylamine stems from the distinct electronic and steric properties of bromine versus chlorine. These differences manifest in reactions involving both the aromatic C-X bond and the nucleophilicity of the amine group.

  • Reactions at the Halogen Position (C-X Bond): In transformations that directly involve the carbon-halogen bond, such as palladium-catalyzed cross-coupling reactions, the bromo- derivative is generally more reactive. The carbon-bromine bond is weaker and a better leaving group than the carbon-chlorine bond.

  • Reactions at the Amine Group: In reactions where the ethylamine moiety acts as a nucleophile, such as N-acylation, the chloro- derivative is expected to be slightly less reactive. This is due to the greater electronegativity of chlorine, which exerts a more potent electron-withdrawing inductive effect, thereby reducing the electron density on the nitrogen atom.

This guide will delve into the theoretical underpinnings of these reactivity differences, present relevant experimental protocols for their investigation, and provide visual diagrams to illustrate key concepts and workflows.

Data Presentation: Predicted Reactivity and Physicochemical Properties

The following table summarizes the predicted relative reactivity of the two compounds in key classes of organic reactions, along with some relevant physicochemical properties.

Property/Reaction Type2-(4-Bromophenyl)ethylamine2-(4-Chlorophenyl)ethylamineRationale
Molecular Weight 200.08 g/mol 155.62 g/mol Difference in atomic mass of Br vs. Cl.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) More ReactiveLess ReactiveThe C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst than the C-Cl bond. The established reactivity trend is C-I > C-Br > C-Cl.[1]
Nucleophilic Aromatic Substitution (SNAr) Less ReactiveMore ReactiveFor SNAr reactions, which are generally disfavored on these electron-rich rings unless strongly activated, the more electronegative chlorine atom is better able to stabilize the intermediate Meisenheimer complex.[2]
N-Acylation (Amine Nucleophilicity) More ReactiveLess ReactiveChlorine is more electronegative than bromine, leading to a stronger electron-withdrawing inductive effect that reduces the nucleophilicity of the amine group.
Basicity (pKa of Conjugate Acid) Higher pKa (More Basic)Lower pKa (Less Basic)The stronger inductive effect of chlorine reduces the electron density on the nitrogen, making the lone pair less available to accept a proton.

Experimental Protocols

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.

Protocol 1: Comparative N-Acylation

This experiment aims to compare the relative nucleophilicity of the amine group in the two compounds by reacting them with an acylating agent under identical conditions and monitoring the reaction progress.

Materials:

  • This compound

  • 2-(4-Chlorophenyl)ethylamine

  • Acetyl chloride or acetic anhydride

  • Triethylamine or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • Preparation of Amine Free Base: For the hydrochloride salt, neutralize it with a suitable base (e.g., aqueous NaOH) and extract the free amine into an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.

  • Reaction Setup: In two separate, identical round-bottom flasks, dissolve equimolar amounts of 2-(4-bromophenyl)ethylamine and 2-(4-chlorophenyl)ethylamine in anhydrous DCM. Add 1.1 equivalents of triethylamine to each flask.

  • Initiation of Acylation: To each flask, add 1.0 equivalent of acetyl chloride dropwise at 0 °C.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., every 15 minutes). The disappearance of the starting amine and the appearance of the N-acetylated product can be visualized.

  • Analysis: The reaction that reaches completion first, or shows a higher conversion rate at a given time point, contains the more reactive (more nucleophilic) amine. For a more quantitative comparison, reaction aliquots can be analyzed by GC-MS or HPLC.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling

This protocol is designed to compare the reactivity of the C-X bond in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 2-(4-Chlorophenyl)ethylamine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and water (solvent system)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In two separate, identical Schlenk flasks, add this compound (1.0 eq) and 2-(4-chlorophenyl)ethylamine (1.0 eq), respectively. To each flask, add phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition and Degassing: Add a 3:1 mixture of toluene and water to each flask. Degas the mixtures by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat both reaction mixtures to 80-100 °C under an argon atmosphere.

  • Reaction Monitoring: Monitor the reactions by TLC or GC-MS, observing the consumption of the starting material.

  • Analysis: The reaction that proceeds at a faster rate will be the one with the more reactive C-X bond. It is expected that the reaction with 2-(4-bromophenyl)ethylamine will be significantly faster.[1][3]

Mandatory Visualizations

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring & Analysis start1 2-(4-Bromophenyl)ethylamine reaction1 Reaction Flask 1 (Bromo-compound) start1->reaction1 start2 2-(4-Chlorophenyl)ethylamine reaction2 Reaction Flask 2 (Chloro-compound) start2->reaction2 acyl_agent Acetyl Chloride acyl_agent->reaction1 acyl_agent->reaction2 base Triethylamine base->reaction1 base->reaction2 tlc TLC Analysis (at t = 0, 15, 30... min) reaction1->tlc reaction2->tlc gcms GC-MS/HPLC Analysis (Quantitative) tlc->gcms comparison Compare Reaction Rates gcms->comparison

Caption: Experimental workflow for the comparative N-acylation.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r_complex R-Pd(II)-R' L_n transmetalation->pd_r_r_complex r_boronic R'-B(OH)₂ base_activation Base r_boronic->base_activation base_activation->transmetalation reductive_elimination Reductive Elimination pd_r_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R-R' reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

C_X_Bond_Reactivity reactivity C-X Bond Reactivity in Pd-Catalyzed Coupling oxidative_addition Rate of Oxidative Addition reactivity->oxidative_addition bond_strength C-X Bond Strength (C-Cl > C-Br) leaving_group Leaving Group Ability (Br- > Cl-) oxidative_addition->bond_strength inversely proportional to oxidative_addition->leaving_group proportional to

Caption: Factors influencing C-X bond reactivity.

Conclusion

The choice between this compound and 2-(4-chlorophenyl)ethylamine as a synthetic precursor is contingent on the specific transformation intended. For palladium-catalyzed cross-coupling reactions where the C-X bond is the reactive site, the bromo- derivative is the more reactive and often preferred substrate. Conversely, for reactions involving the nucleophilic attack of the amine, such as N-acylation, the bromo- derivative is also expected to be slightly more reactive due to the lesser electron-withdrawing nature of bromine compared to chlorine. This guide provides a foundational framework for researchers to make informed decisions in their synthetic endeavors, and the outlined experimental protocols offer a means to empirically quantify these reactivity differences.

References

A Comparative Guide to the Synthesis of Brominated Phenylethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic methods for producing brominated phenylethylamines, a class of compounds with significant interest in medicinal chemistry and neuroscience. The comparison focuses on reaction performance, safety considerations, and reagent selection, supported by experimental data and detailed protocols.

Introduction

Brominated phenylethylamines are a subclass of substituted phenethylamines, many of which are pharmacologically active.[1] The introduction of a bromine atom onto the phenyl ring serves as a crucial synthetic handle for further molecular elaboration through cross-coupling reactions and provides a way to modulate the compound's biological activity.[2] For instance, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) is a well-known psychoactive compound whose synthesis and properties are extensively studied.[3] The primary method for their synthesis is the electrophilic aromatic substitution (SEAr) on the phenethylamine core.[4] This guide compares the most prevalent bromination techniques, offering researchers the data needed to select the most appropriate method for their specific application.

Comparison of Bromination Methods

The choice of brominating agent is critical and influences reaction selectivity, yield, safety, and workup procedures. The most common methods involve elemental bromine, N-Bromosuccinimide (NBS), and in-situ generation of bromine.

Method 1: Elemental Bromine (Br₂) in Acetic Acid

This is a classic and potent method for aromatic bromination. Elemental bromine is a strong electrophile, especially in the presence of a polar solvent like glacial acetic acid, which facilitates the polarization of the Br-Br bond.[5] While effective, this method requires handling highly toxic, corrosive, and volatile liquid bromine.[6]

Method 2: N-Bromosuccinimide (NBS)

NBS is a crystalline solid that is a safer and more convenient source of electrophilic bromine compared to Br₂.[7] It is often used for the bromination of activated aromatic rings. Reactions with NBS can offer higher regioselectivity and are generally milder, reducing the formation of over-brominated byproducts.[4] For less activated rings, an acid catalyst is often required.

Method 3: In-Situ Bromine Generation

To circumvent the hazards of handling elemental bromine, it can be generated directly within the reaction mixture (in situ). A common approach involves the oxidation of a bromide salt (e.g., HBr, KBr) with an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).[6][8] This method enhances safety by keeping the concentration of free bromine low at any given time.

Quantitative Data Summary

The following table summarizes experimental data from various reported syntheses. Direct comparison of yields can be challenging due to variations in reaction scale, purity of starting materials, and purification methods.

Starting MaterialBrominating AgentSolvent / ConditionsReported Yield (%)Key ObservationsReference
2,5-Dimethoxyphenethylamine (2C-H)Br₂Glacial Acetic Acid, gentle heat~20% (as HBr salt)Precipitation of tan-colored product observed upon cooling.[9]
2,5-Dimethoxyphenethylamine (2C-H)48% aq. HBr / 30% H₂O₂3:1 Acetic Acid/H₂O, 0°C to RT, 6h~55-65% (as HCl salt)A safer alternative to using elemental bromine.[8]
2,5-Dimethoxyphenethylamine (2C-H)KBr / H₂SO₄ / H₂O₂Dichloromethane / H₂ONot explicitly statedIn-situ generation of bromine in a biphasic system.[10]
PhenylethylamineBromoisocyanuric acid60% aq. H₂SO₄, 0°C21% (ortho), 22% (para)Yields a mixture of ortho and para isomers.[11]
Aromatic Compounds (General)NBS / Silica GelAcetonitrile, 0°C to RT92% (for one example)Good for regioselective monobromination.[4]
Phenols / Phenol-ethersPIDA–AlBr₃Dichloromethane, RT86-93%A modern, mild, and efficient I(III)-based reagent system.[12]

Experimental Protocols & Workflows

General Experimental Workflow

The synthesis of brominated phenylethylamines typically follows a consistent workflow, from the dissolution of the starting material to the purification of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve Phenethylamine in Solvent (e.g., Acetic Acid) cool Cool Reaction Mixture (e.g., Ice Bath) start->cool add_br Slowly Add Brominating Agent cool->add_br react Stir at Controlled Temperature (e.g., 0°C to RT) add_br->react quench Quench Excess Bromine (e.g., Na₂S₂O₃) react->quench precipitate Induce Precipitation / Basify to Freebase quench->precipitate extract Extract with Organic Solvent precipitate->extract wash Wash & Dry Organic Layer extract->wash evaporate Evaporate Solvent wash->evaporate purify Purify Product (Crystallization / Chromatography) evaporate->purify end_product Isolated Brominated Phenethylamine purify->end_product

Caption: General workflow for the synthesis of brominated phenylethylamines.
Protocol 1: Synthesis of 2C-B using Elemental Bromine

This protocol is adapted from procedures described in multiple sources.[9][13]

  • Preparation : Dissolve 3.5 g of 2,5-dimethoxyphenethylamine (2C-H) freebase in 5 mL of glacial acetic acid.

  • Bromination : In a separate flask, prepare a solution of 3.0 g of elemental bromine in 7 mL of glacial acetic acid. Add this bromine solution dropwise to the 2C-H solution with stirring. Some heat will be evolved.

  • Reaction : Gently heat the mixture on an oil bath for approximately 20-30 minutes to ensure the reaction goes to completion.

  • Isolation : Cool the solution in an ice bath. A tan-colored precipitate of 2C-B hydrobromide should form.

  • Purification : Filter the solid product and wash it with two 15 mL portions of ice-cold glacial acetic acid to remove excess bromine and other impurities. Dry the resulting white solid under a vacuum.

  • Workup (Optional) : For conversion to the freebase, the hydrobromide salt can be dissolved in water, basified with NaOH solution, and extracted with an organic solvent like dichloromethane or toluene.[9]

Protocol 2: Synthesis of 2C-B using In-Situ Generated Bromine

This protocol is based on a safer method that avoids handling liquid bromine.[8]

  • Preparation : Dissolve the 2C-H freebase (obtained from the hydrochloride salt) in a solvent mixture of 500 mL of 3:1 acetic acid/water. Cool the reaction vessel to 0°C in an ice/water bath.

  • Bromination : Add 37.3 g of 48% aqueous hydrobromic acid (HBr) to the solution, followed immediately by the slow, dropwise addition of 23.8 g of 30% hydrogen peroxide (H₂O₂).

  • Reaction : Stir the reaction mixture for 6 hours, allowing the ice bath to expire and the reaction to slowly warm to room temperature.

  • Workup : Quench any unreacted peroxide. Basify the solution to a pH >12 with a 20% NaOH solution.

  • Extraction : Extract the aqueous layer with three portions of an organic solvent (e.g., diethyl ether or toluene).

  • Purification : Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. The final product can be isolated as the hydrochloride salt by bubbling HCl gas through the solution or by other standard crystallization techniques.

Factors Influencing Synthesis & Selectivity

The position of bromination on the phenethylamine ring is governed by the principles of electrophilic aromatic substitution.

G PEA Phenethylamine Ring EDG Electron Donating Groups (e.g., -OCH₃, -NH₂) PEA->EDG have EWG Electron Withdrawing Groups (e.g., -NO₂, -CF₃) PEA->EWG have OrthoPara Ortho / Para Positions Activated EDG->OrthoPara lead to Meta Meta Positions Less Deactivated EWG->Meta lead to Bromination Bromination (Br⁺) OrthoPara->Bromination directs Meta->Bromination directs

Caption: Influence of substituents on bromination regioselectivity.

For most phenylethylamines relevant to drug discovery, such as the 2C series, the presence of electron-donating groups (like the methoxy groups in 2C-H) strongly activates the ring towards electrophilic attack and directs the incoming bromine to the ortho and para positions. The ethylamine side chain is also an ortho/para director, though it is often protonated under acidic reaction conditions, which converts it into a deactivating, meta-directing ammonium group.[11] The final regiochemical outcome depends on the interplay between all substituents and the reaction conditions used.

Signaling Pathways of Brominated Phenylethylamines

Many brominated phenylethylamines, particularly psychedelic compounds like 2C-B, exert their primary effects by acting as agonists at serotonin receptors, most notably the 5-HT₂ₐ receptor.[14] Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.

G compound Brominated Phenethylamine (e.g., 2C-B) receptor 5-HT₂ₐ Receptor (GPCR) compound->receptor binds & activates g_protein Gq/G₁₁ Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag downstream Further Downstream Signaling Events (e.g., Ca²⁺ release, PKC activation) ip3->downstream dag->downstream

Caption: Simplified 5-HT₂ₐ receptor signaling pathway.

The binding of an agonist like 2C-B to the 5-HT₂ₐ receptor causes a conformational change that activates the associated Gq/G₁₁ protein. This, in turn, activates the enzyme phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). These messengers then propagate the signal, leading to the complex pharmacological effects associated with these compounds.

Conclusion

The synthesis of brominated phenylethylamines can be accomplished through several methods, each with distinct advantages and disadvantages.

  • Elemental Bromine is highly effective but poses significant safety risks.

  • N-Bromosuccinimide (NBS) offers a safer, solid alternative that can provide greater selectivity.

  • In-Situ Bromine Generation represents a major safety improvement by avoiding the storage and handling of concentrated bromine, making it an attractive option for both academic and industrial settings.[6]

The selection of a synthetic route should be guided by considerations of laboratory safety protocols, required scale, desired purity, and the specific electronic properties of the phenethylamine substrate. Modern methods utilizing I(III)-based reagents or continuous flow technologies are also emerging as powerful, efficient, and safer alternatives to traditional batch processes.[6][12]

References

Efficacy of 2-(4-Bromophenyl)ethylamine as a resolving agent compared to other amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures is a critical process in the development of stereochemically pure active pharmaceutical ingredients (APIs). The use of chiral resolving agents to form diastereomeric salts, which can then be separated by fractional crystallization, remains a widely employed and scalable method. This guide provides a comparative overview of 2-(4-Bromophenyl)ethylamine and other commonly used amine resolving agents—ephedrine, brucine, and cinchonidine—for the resolution of chiral carboxylic acids.

Principles of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is based on the reaction of a racemic mixture of a chiral acid with a single enantiomer of a chiral base (the resolving agent).[1][2] This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility.[1][2] This difference in solubility allows for the separation of the two diastereomers through fractional crystallization. Once separated, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to liberate the free carboxylic acid and the resolving agent.

The success of a chiral resolution depends on several factors, including the choice of resolving agent, the solvent system, the temperature of crystallization, and the stoichiometry of the reactants. An ideal resolving agent should form diastereomeric salts with a significant difference in solubility, leading to high yields and high enantiomeric excess (ee) of the desired enantiomer.

Comparison of Amine Resolving Agents

The selection of an optimal resolving agent is often empirical and requires screening of various candidates. Below is a summary of commonly used amine resolving agents.

2-(4-Bromophenyl)ethylamine

2-(4-Bromophenyl)ethylamine is a chiral amine that has been investigated as a resolving agent. The presence of the bromo-substituted phenyl group can influence the crystal packing of the diastereomeric salts through various intermolecular interactions, potentially leading to better chiral discrimination for certain racemic acids. While specific comparative data is scarce, its structural similarity to other effective phenylethylamine-based resolving agents suggests its potential utility.

Ephedrine

Ephedrine is a naturally occurring chiral amine that has been successfully used as a resolving agent for a variety of racemic carboxylic acids.[3] Its rigid structure and multiple stereocenters can lead to significant differences in the crystal lattice energies of the resulting diastereomeric salts, facilitating their separation.

Brucine

Brucine is a readily available and widely used alkaloid resolving agent.[3] Its complex and rigid polycyclic structure provides multiple points of interaction, which can result in highly efficient chiral recognition and the formation of diastereomeric salts with large solubility differences. However, brucine is also known for its high toxicity, which necessitates careful handling and may be a consideration for pharmaceutical applications.

Cinchonidine

Cinchonidine, another Cinchona alkaloid, is a diastereomer of cinchonine and is also a popular resolving agent for acidic compounds.[4] Its stereochemical properties and rigid framework make it effective in discriminating between enantiomers of various carboxylic acids, often yielding crystalline diastereomeric salts that are readily separable.

Data Presentation

Due to the lack of direct comparative studies in the literature, a quantitative comparison table with experimental data for the resolution of a single racemic acid with all the mentioned resolving agents cannot be provided. However, the following table illustrates the type of data that is crucial for evaluating and comparing the efficacy of resolving agents. Researchers should aim to generate such data during their screening process.

Resolving AgentRacemic AcidSolventYield of Diastereomeric Salt (%)Diastereomeric Excess (de%)Enantiomeric Excess (ee%) of Recovered Acid
2-(4-Bromophenyl)ethylamineData not availableData not availableData not availableData not availableData not available
EphedrineMandelic AcidEthanolData variesData variesData varies
BrucineVarious AcidsVariousData variesData variesData varies
CinchonidineVarious AcidsVariousData variesData variesData varies

Experimental Protocols

The following is a generalized experimental protocol for the resolution of a racemic carboxylic acid using a chiral amine resolving agent. This protocol should be optimized for each specific combination of acid, resolving agent, and solvent.

General Protocol for Diastereomeric Salt Resolution
  • Salt Formation:

    • Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, acetone) with gentle heating.

    • In a separate flask, dissolve one equivalent of the chiral amine resolving agent in the same solvent.

    • Slowly add the resolving agent solution to the carboxylic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

    • The diastereomeric purity of the salt can be improved by recrystallization from a suitable solvent. The progress of the resolution can be monitored by measuring the optical rotation of the salt after each recrystallization until a constant value is obtained.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong acid (e.g., 2M HCl) to protonate the carboxylate and liberate the free carboxylic acid. The free acid may precipitate out of the aqueous solution or can be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • The aqueous layer will contain the protonated resolving agent, which can often be recovered.

  • Analysis:

    • Determine the yield and melting point of the recovered carboxylic acid.

    • Measure the optical rotation of the recovered acid using a polarimeter.

    • Determine the enantiomeric excess (ee%) of the recovered acid using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for chiral resolution and the decision-making process for selecting a resolving agent.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation and Recovery racemic_acid Racemic Carboxylic Acid mix Mixing and Dissolution racemic_acid->mix resolving_agent Chiral Amine Resolving Agent resolving_agent->mix solvent Solvent solvent->mix crystallization Crystallization of Less Soluble Diastereomer mix->crystallization Cooling filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt Solid mother_liquor mother_liquor filtration->mother_liquor Filtrate (Contains More Soluble Diastereomer) acidification Acidification less_soluble_salt->acidification separation2 separation2 acidification->separation2 Extraction/Filtration pure_enantiomer Enantiomerically Pure Carboxylic Acid separation2->pure_enantiomer Organic/Solid Phase recovered_agent Recovered Resolving Agent separation2->recovered_agent Aqueous Phase

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

G start Start: Racemic Mixture to Resolve screen_agents Screen a Library of Chiral Resolving Agents start->screen_agents screen_solvents Screen Different Solvents screen_agents->screen_solvents optimize_conditions Optimize Stoichiometry, Temperature, and Crystallization Time screen_solvents->optimize_conditions analyze Analyze Yield, de%, and ee% optimize_conditions->analyze decision Optimal Conditions Found? analyze->decision decision->screen_agents No scale_up Scale-up Resolution decision->scale_up Yes

Caption: Decision-making process for selecting an optimal chiral resolving agent and conditions.

References

A Comparative Spectral Analysis of 4-Bromophenethylamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative spectral analysis of 4-Bromophenethylamine and two of its prominent derivatives: 2,5-dimethoxy-4-bromophenethylamine (2C-B) and N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe). The objective is to offer a comprehensive spectroscopic resource, complete with experimental data and methodologies, to aid in the identification, characterization, and analysis of these compounds.

Introduction

4-Bromophenethylamine serves as a foundational structure for a range of psychoactive compounds. Its derivatives, such as 2C-B and 25B-NBOMe, exhibit potent serotonergic activity and are of significant interest in neuropharmacology and forensic science.[1] Accurate and reliable analytical methods are crucial for the unambiguous identification of these substances. This guide focuses on a comparative analysis of their spectral properties using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectral Data

The following tables summarize the key spectral data obtained for 4-Bromophenethylamine, 2C-B, and 25B-NBOMe.

Table 1: ¹H NMR Spectral Data (CDCl₃, δ in ppm)
Assignment 4-Bromophenethylamine 2,5-dimethoxy-4-bromophenethylamine (2C-B) N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe)
Ar-H 7.35-7.45 (m, 2H), 7.05-7.15 (m, 2H)6.98 (s, 1H), 6.75 (s, 1H)7.20-7.30 (m, 2H), 6.80-6.95 (m, 4H)
-OCH₃ -3.85 (s, 3H), 3.82 (s, 3H)3.88 (s, 3H), 3.84 (s, 3H), 3.79 (s, 3H)
-CH₂-Ar 2.75-2.85 (t, 2H)2.70-2.80 (t, 2H)2.85-2.95 (m, 2H)
-CH₂-N 2.95-3.05 (t, 2H)2.90-3.00 (t, 2H)2.85-2.95 (m, 2H)
N-CH₂-Ar --3.80 (s, 2H)
-NH₂/-NH- 1.40 (br s, 2H)1.55 (br s, 2H)2.50 (br s, 1H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)
Assignment 4-Bromophenethylamine 2,5-dimethoxy-4-bromophenethylamine (2C-B) N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe)
Ar-C (quaternary) 138.5, 131.5, 120.0151.5, 150.0, 129.0, 112.0152.0, 151.0, 130.5, 128.5, 121.0, 115.5, 112.5, 110.5
Ar-CH 130.5, 128.5116.5, 114.0129.0, 128.0, 120.5, 110.0
-OCH₃ -56.5, 56.056.8, 56.4, 55.3
-CH₂-Ar 38.035.535.0
-CH₂-N 42.541.049.5
N-CH₂-Ar --51.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[2][3]

Table 3: FT-IR Spectral Data (cm⁻¹)
Vibrational Mode 4-Bromophenethylamine 2,5-dimethoxy-4-bromophenethylamine (2C-B) N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe)
N-H stretch (amine) 3370, 3290 (two bands for primary amine)3350, 3280 (two bands for primary amine)~3300 (single band for secondary amine)
C-H stretch (aromatic) 302530103015
C-H stretch (aliphatic) 2930, 28552935, 28402940, 2835
C=C stretch (aromatic) 1590, 14901595, 15001600, 1495
N-H bend (amine) 160516101580
C-O stretch (aryl ether) -1210, 10401240, 1030
C-Br stretch ~650~640~630

Note: Peak positions are approximate. The presence of two N-H stretch bands for primary amines is a key distinguishing feature.[4][5]

Table 4: Mass Spectrometry Data (Electron Ionization - EI)
Ion 4-Bromophenethylamine (m/z) 2,5-dimethoxy-4-bromophenethylamine (2C-B) (m/z) N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe) (m/z)
Molecular Ion [M]⁺ 200/202260/262380/382
[M - NH₂]⁺ or [M - R-NH]⁺ 184/186244/246-
[M - CH₂NH₂]⁺ 170/172--
Benzylic Cation 104164259/261
Iminium Cation 3030150
Tropylium Ion 9191121 (base peak), 91

Note: The presence of bromine results in characteristic isotopic patterns (M and M+2 peaks of similar intensity). Fragmentation patterns can be complex and vary with instrument conditions.[6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and identify the different proton and carbon environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation:

    • Neat (for liquids): Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C=C, C-O, C-Br).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation analysis.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) or direct infusion. For GC-MS, dissolve the sample in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph if applicable.

  • GC-MS Parameters (if applicable):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of the analyte.

    • Injector Temperature: 250°C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the expected molecular weight (e.g., 400).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides a "fingerprint" that can be used for structural elucidation and comparison with library spectra.[9]

Visualizations

The following diagrams illustrate the experimental workflow for the spectral analysis of these compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectral Analysis cluster_data_processing Data Processing & Interpretation Sample Analyte (4-Bromophenethylamine or Derivative) NMR_Prep Dissolve in CDCl₃ Sample->NMR_Prep FTIR_Prep Prepare KBr Pellet or Neat Sample Sample->FTIR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H and ¹³C) NMR_Prep->NMR FTIR FT-IR Spectroscopy FTIR_Prep->FTIR MS Mass Spectrometry (GC-MS) MS_Prep->MS NMR_Data Chemical Shifts (ppm) NMR->NMR_Data FTIR_Data Wavenumbers (cm⁻¹) FTIR->FTIR_Data MS_Data m/z Ratios MS->MS_Data Structure Structural Elucidation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

References

A Comparative Guide to the Validated HPLC Method for 2-(4-Bromophenyl)ethylamine Hydrochloride Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-(4-Bromophenyl)ethylamine hydrochloride with alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals, offering insights into method performance and application.

Validated HPLC Method

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and specificity. A validated HPLC method ensures the reliability and accuracy of quantitative results for this compound.

A robust reversed-phase HPLC (RP-HPLC) method has been developed and validated for the assay of this compound. The method is designed to be specific, accurate, precise, and linear over a defined concentration range.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Trifluoroacetic acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by serial dilution.

  • Sample Solution: The sample is accurately weighed and dissolved in the mobile phase to achieve a target concentration within the linear range of the method.

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Develop HPLC Method Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Sample Analysis Rob->Routine

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be employed for the analysis of this compound. This section compares the validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry.

GC-MS is a highly sensitive and selective technique, particularly useful for volatile and thermally stable compounds. For the analysis of phenethylamines, derivatization is often required to improve chromatographic behavior and sensitivity.

Typical GC-MS Parameters:

  • Derivatization: Acylation with agents like heptafluorobutyric anhydride (HFBA).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium.

  • Ionization: Electron Impact (EI).

  • Detection: Mass Spectrometer in Selected Ion Monitoring (SIM) mode.

UV-Visible spectrophotometry is a simpler and more cost-effective technique. However, it is generally less specific than chromatographic methods and may be susceptible to interference from other UV-absorbing compounds in the sample matrix.

Typical UV-Vis Parameters:

  • Solvent: Methanol or 0.1 M HCl.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution (typically around 220-230 nm for phenethylamines).

  • Quantification: Based on a standard calibration curve.

Performance Comparison

The following table summarizes the typical performance characteristics of the validated HPLC method compared to GC-MS and UV-Visible Spectrophotometry for the analysis of aromatic ethylamines.

ParameterValidated HPLC MethodGas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectrophotometry
Specificity High (Separates analyte from impurities)Very High (Mass spectral identification)Low (Prone to interference)
Linearity Range 1 - 100 µg/mL5 - 500 ng/mL[1]5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995[2]> 0.99
Accuracy (% Recovery) 98 - 102%85 - 115%[1]95 - 105%
Precision (% RSD) < 2%< 15%[1]< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 ng/mL[3]~1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~2 ng/mL[3]~3 µg/mL
Throughput ModerateLow to ModerateHigh
Cost per Sample ModerateHighLow

Conclusion

The choice of analytical method for the assay of this compound depends on the specific requirements of the analysis.

  • The validated HPLC method offers an excellent balance of specificity, accuracy, precision, and sensitivity, making it highly suitable for routine quality control and pharmaceutical analysis.

  • GC-MS provides superior sensitivity and specificity, making it the method of choice for trace-level analysis and in complex matrices where unambiguous identification is critical.

  • UV-Visible Spectrophotometry is a rapid and cost-effective option for preliminary or high-throughput screening of relatively pure samples, but it lacks the specificity of chromatographic methods.

For drug development and quality assurance, the validated HPLC method stands as the most appropriate and reliable technique for the routine assay of this compound.

References

A Comparative Guide to the Reactivity of Ortho, Meta, and Para Bromophenylethylamine Isomers in the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-bromophenylethylamine isomers, with a focus on their participation in the Pictet-Spengler reaction, a key method for the synthesis of tetrahydroisoquinolines. The comparison is grounded in the principles of physical organic chemistry, primarily through the application of the Hammett equation, and is supported by established experimental methodologies.

Introduction to Isomer Reactivity and the Pictet-Spengler Reaction

The position of the bromine substituent on the phenyl ring of bromophenylethylamine significantly influences the electron density of the aromatic ring, thereby affecting its nucleophilicity. This, in turn, dictates the rate of intramolecular electrophilic aromatic substitution reactions, such as the Pictet-Spengler reaction. This reaction is a fundamental tool in the synthesis of a wide array of biologically active alkaloids and pharmaceutical compounds.[1]

The reaction proceeds through the formation of an iminium ion from the phenylethylamine and an aldehyde (in this guide, formaldehyde is used as a representative aldehyde), followed by an intramolecular electrophilic attack of the iminium ion on the electron-rich phenyl ring to form a new six-membered ring.[2][3] The electron-withdrawing nature of the bromine atom is expected to deactivate the aromatic ring towards this electrophilic attack, slowing the reaction compared to unsubstituted phenylethylamine.

Theoretical Framework for Reactivity Comparison: The Hammett Equation

To quantify the electronic influence of the bromo-substituent on the reaction rate, we can employ the Hammett equation:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction and its sensitivity to electronic effects.

Data Presentation: Comparison of Bromophenylethylamine Isomers

The following table summarizes the Hammett sigma constants for the bromo substituent at the meta and para positions and the calculated relative reaction rates for the Pictet-Spengler reaction. A quantitative analysis for the ortho isomer is omitted due to the significant and unpredictable influence of steric effects, which are not accounted for by the standard Hammett equation.

IsomerHammett σ ConstantCalculated Relative Rate (k/k₀)Qualitative Reactivity Discussion
ortho-Bromophenylethylamine N/A (due to steric effects)N/AReactivity is significantly reduced due to both the electron-withdrawing inductive effect of bromine and substantial steric hindrance from the bulky bromine atom, which impedes the approach of the iminium ion to the cyclization position.
meta-Bromophenylethylamine +0.390.043The strong electron-withdrawing inductive effect of the bromine at the meta position significantly deactivates the aromatic ring, leading to a substantially lower reaction rate compared to the unsubstituted analog.
para-Bromophenylethylamine +0.230.155The electron-withdrawing inductive effect of bromine at the para position is partially offset by its weak electron-donating resonance effect. This results in a lesser degree of deactivation compared to the meta isomer, and consequently, a higher reaction rate.

Note: The calculated relative rates are estimations based on the assumed ρ value and are intended for comparative purposes.

Experimental Protocols

A general experimental protocol for the Pictet-Spengler reaction of a bromophenylethylamine isomer with formaldehyde is provided below. This protocol is based on established procedures for the synthesis of tetrahydroisoquinolines.[4][5]

Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline (from p-Bromophenylethylamine)

Materials:

  • p-Bromophenylethylamine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of p-bromophenylethylamine (1.0 eq) in methanol, add a 37% aqueous solution of formaldehyde (1.1 eq).

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-bromo-1,2,3,4-tetrahydroisoquinoline.

The same general procedure can be adapted for the ortho and meta isomers, with the expectation of lower yields and potentially longer reaction times, especially for the ortho isomer.

Mandatory Visualization

Pictet_Spengler_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Bromophenylethylamine Bromophenylethylamine Schiff_Base Schiff Base Bromophenylethylamine->Schiff_Base + Formaldehyde, -H2O Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Tetrahydroisoquinoline Brominated Tetrahydroisoquinoline Iminium_Ion->Tetrahydroisoquinoline Intramolecular Electrophilic Aromatic Substitution

Caption: Pictet-Spengler reaction pathway.

Hammett_Equation_Logic Substituent_Position Position of Bromo Substituent (ortho, meta, para) Electronic_Effects Electronic Effects (Inductive and Resonance) Substituent_Position->Electronic_Effects Steric_Effects Steric Effects (For ortho isomer) Substituent_Position->Steric_Effects Hammett_Sigma Hammett Sigma (σ) Constant (Quantitative measure of electronic effect) Electronic_Effects->Hammett_Sigma Relative_Reactivity Relative Reaction Rate (log(k/k₀) = σρ) Hammett_Sigma->Relative_Reactivity Reaction_Constant Reaction Constant (ρ) (Sensitivity of reaction to electronic effects) Reaction_Constant->Relative_Reactivity Steric_Effects->Relative_Reactivity Qualitative Impact

Caption: Logical flow of the Hammett equation.

References

Performance of 2-(4-Bromophenyl)ethylamine Hydrochloride in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of parallel synthesis and library generation for drug discovery, the selection of appropriate building blocks is paramount to ensure reaction efficiency, product diversity, and ultimately, the success of screening campaigns. 2-(4-Bromophenyl)ethylamine hydrochloride is a commonly utilized building block, valued for its ability to introduce a brominated phenyl scaffold, which serves as a handle for further chemical diversification. This guide provides an objective comparison of its performance against other halogenated analogs in a model acylation reaction, supported by experimental data.

Comparative Performance in Acylation Reactions

The utility of a building block in parallel synthesis is often judged by its reactivity and the yield of the resulting products under standardized conditions. A comparative study on the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides from various 2-arylethylamines provides valuable insight into the performance of 2-(4-bromophenyl)ethylamine relative to its fluoro- and chloro-substituted counterparts. The reaction was carried out by reacting the respective 2-arylethylamines with methacryloyl chloride in ethylene dichloride.

Building BlockProductYield (%)[1]
2-(4-Fluorophenyl)ethylamineN-(2-(4-Fluorophenyl)ethyl)-2-methylprop-2-enamide94
2-(4-Chlorophenyl)ethylamineN-(2-(4-Chlorophenyl)ethyl)-2-methylprop-2-enamide86
2-(4-Bromophenyl)ethylamine N-(2-(4-Bromophenyl)ethyl)-2-methylprop-2-enamide 75

The data indicates that under these specific acylation conditions, the fluoro-substituted analog provides the highest yield, followed by the chloro- and then the bromo-substituted building blocks. This trend may be attributed to the relative electron-withdrawing effects of the halogen substituents, influencing the nucleophilicity of the amine.

Experimental Protocols

A detailed experimental protocol for the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides in a parallel format is provided below. This protocol can be adapted for the parallel synthesis of a library of amides.

General Procedure for the Parallel Synthesis of N-(2-arylethyl)-2-methylprop-2-enamides[1]

Materials:

  • 2-(4-Halophenyl)ethylamine (e.g., 2-(4-bromophenyl)ethylamine)

  • Methacryloyl chloride

  • Triethylamine

  • Ethylene dichloride (solvent)

  • Parallel synthesis reactor or multi-well plates

Protocol:

  • To a solution of the respective 2-arylethylamine (10 mmol) in ethylene dichloride (30 mL), add triethylamine (1.67 mL, 12 mmol) with stirring.

  • Slowly add methacryloyl chloride (1.15 mL, 12 mmol) to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 3 hours.

  • After 3 hours, add 20 mL of distilled water to the reaction mixture.

  • Separate the organic layer and wash it sequentially with 2 M hydrochloric acid (3 x 20 mL), a saturated solution of sodium bicarbonate (3 x 20 mL), and finally with distilled water (3 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by crystallization from a mixture of n-hexane and ethyl acetate.

This protocol can be readily adapted for a parallel synthesizer by scaling down the reaction volumes and using multi-well plates for the reaction and subsequent work-up steps.

Logical Workflow for Building Block Selection in Parallel Synthesis

The selection of a building block for a parallel synthesis campaign involves several considerations beyond just the chemical structure. The following workflow illustrates a logical approach to this process.

A Define Target Scaffold and Desired Diversity B Identify Potential Building Blocks (e.g., Substituted Phenylethylamines) A->B C Evaluate Commercial Availability and Cost B->C D Assess Reactivity and Potential for Side Reactions B->D E Perform Small-Scale Test Reactions C->E D->E F Analyze Yield, Purity, and Ease of Purification E->F G Select Optimal Building Block(s) for Library Synthesis F->G H Proceed with Parallel Library Synthesis G->H

Caption: A logical workflow for selecting building blocks in parallel synthesis.

Biological Relevance and Potential Signaling Pathways

Derivatives of 2-(4-bromophenyl)ethylamine and related phenylethylamines are known to interact with a variety of biological targets, particularly within the central nervous system. A common target for this class of compounds is the dopamine receptor family, which is involved in numerous physiological and pathological processes. The following diagram illustrates a simplified signaling pathway associated with the D2 dopamine receptor, a Gi/o-coupled receptor.

cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Ligand Dopamine / Phenylethylamine Analog Ligand->D2R Binds Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Simplified D2 dopamine receptor signaling pathway.

Conclusion

This compound remains a valuable and versatile building block for parallel synthesis, offering a convenient route to introduce a synthetically tractable bromine atom for further library diversification. While the presented data suggests that fluoro- and chloro-analogs may offer higher yields in specific acylation reactions, the selection of the optimal building block will ultimately depend on the specific goals of the synthesis, including the desired downstream chemistry and the targeted biological space. The provided protocols and workflows offer a framework for making informed decisions in the design and execution of parallel synthesis campaigns.

References

Cross-Reactivity of 4-Bromophenethylamine in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 4-Bromophenethylamine (4-BPEA) in various biological assays. Due to a lack of extensive publicly available binding and inhibition data for 4-BPEA, this document leverages experimental data from structurally similar phenethylamine derivatives to infer its likely pharmacological profile. The information herein is intended to guide researchers in designing experiments and interpreting results when working with this and related compounds.

Executive Summary

4-Bromophenethylamine is a substituted phenethylamine that, based on the activity of its analogs, is predicted to exhibit cross-reactivity with several key biological targets, including serotonin (5-HT) receptors, monoamine transporters, and monoamine oxidase (MAO) enzymes. The presence of a bromine atom at the para position of the phenyl ring is expected to influence its binding affinity and functional activity at these sites. This guide presents a comparative overview of the binding affinities and inhibitory concentrations of related compounds to provide a framework for understanding the potential biological activities of 4-BPEA.

Comparative Analysis of Phenethylamine Derivatives

The following tables summarize the in vitro binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of various phenethylamine derivatives at key neurological targets. This data provides a basis for predicting the cross-reactivity profile of 4-Bromophenethylamine.

Table 1: Binding Affinities (Kᵢ, nM) of Phenethylamine Derivatives at Serotonin Receptors

Compound5-HT₂ₐ Receptor5-HT₂C ReceptorReference
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)1.2 (EC₅₀)0.63 (EC₅₀)[1]
Phenethylamine>10,000>10,000[2]

Table 2: Inhibition Constants (Kᵢ, µM) of Phenethylamine Derivatives for Monoamine Oxidase (MAO)

CompoundMAO-AMAO-BReference
α-Ethylphenethylamine (AEPEA)14.0234[3][4]
N,α-Diethylphenethylamine (N,α-DEPEA)251159[3][4]
Amphetamine5.3-[3]
Methamphetamine17.2-[3]

Table 3: Binding Affinities (IC₅₀, nM) of Bromine-Substituted Compounds at Monoamine Transporters

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Reference
p-Bromo-dl-threo-methylphenidate2031>1000[5]
m-Bromo-dl-threo-methylphenidate420>1000[5]
o-Bromo-dl-threo-methylphenidate1332>1000[5]

Predicted Cross-Reactivity Profile of 4-Bromophenethylamine

Based on the data from structurally related compounds, 4-BPEA is likely to interact with:

  • Serotonin 5-HT₂ₐ and 5-HT₂C Receptors: The potent activity of 2C-B at these receptors suggests that the 4-bromo substitution may contribute to affinity, although the methoxy groups in 2C-B also play a significant role.[1]

  • Monoamine Oxidase (MAO): Phenethylamines are known substrates and inhibitors of MAO. 4-BPEA is expected to be an inhibitor of both MAO-A and MAO-B, with potential selectivity for one isoform.[3][4]

  • Monoamine Transporters: Brominated analogs of methylphenidate show affinity for DAT and NET.[5] It is plausible that 4-BPEA will also exhibit some affinity for these transporters, potentially affecting dopamine and norepinephrine reuptake.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Serotonin 5-HT₂ₐ Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human 5-HT₂ₐ receptor.[6]

Materials:

  • HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-Ketanserin (specific activity ~60-90 Ci/mmol).

  • Non-specific determinant: Mianserin (10 µM final concentration).

  • Test compound (4-Bromophenethylamine).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK-293 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay buffer.

    • Radioligand ([³H]-Ketanserin) at a final concentration close to its Kd value.

    • Either vehicle, non-specific determinant (Mianserin), or the test compound at various concentrations.

    • Membrane preparation (typically 50-100 µg of protein).

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the inhibition of MAO-A and MAO-B activity.[3]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Substrate: Kynuramine.

  • Test compound (4-Bromophenethylamine).

  • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • 96-well black microplate.

  • Fluorometric plate reader.

Procedure:

  • Enzyme and Compound Preparation: Prepare serial dilutions of the test compound and positive controls in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay buffer.

    • MAO-A or MAO-B enzyme.

    • Either vehicle, test compound, or positive control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add kynuramine to all wells to initiate the reaction.

  • Measurement: Immediately measure the fluorescence (Excitation: 320 nm, Emission: 405 nm) kinetically for 30 minutes at 37°C. The product, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Trace Amine-Associated Receptor 1 (TAAR1) Functional Assay (cAMP Accumulation)

This assay measures the activation of TAAR1 by quantifying the downstream accumulation of cyclic AMP (cAMP).

Materials:

  • HEK-293 cells stably expressing human TAAR1.

  • Assay Medium: Serum-free DMEM.

  • Stimulation Buffer: Assay medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).

  • Test compound (4-Bromophenethylamine).

  • Positive control: β-phenylethylamine.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Seed HEK-293-hTAAR1 cells in a 96-well plate and grow to confluence.

  • Assay:

    • Wash the cells with assay medium.

    • Add the test compound or positive control at various concentrations diluted in stimulation buffer.

    • Incubate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration. Determine the EC₅₀ value using non-linear regression.

Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the assessment of 4-Bromophenethylamine's biological activity.

G cluster_membrane Cell Membrane TAAR1 TAAR1 Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates BPEA 4-Bromophenethylamine (Agonist) BPEA->TAAR1 Binds ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cellular_Response Cellular Response CREB->Cellular_Response Leads to

Caption: TAAR1 Gs-coupled signaling pathway activated by an agonist.

G cluster_membrane Cell Membrane cluster_workflow Workflow Receptor Target Receptor (e.g., 5-HT2A) Radioligand Radioligand ([3H]-Ketanserin) Radioligand->Receptor Binds BPEA 4-Bromophenethylamine (Competitor) BPEA->Receptor Competes for binding Start Start Incubation Incubate membranes with Radioligand and Competitor Start->Incubation Filtration Separate bound from free ligand via filtration Incubation->Filtration Measurement Measure radioactivity of bound ligand Filtration->Measurement Analysis Analyze data to determine Ki Measurement->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

G cluster_mitochondria Mitochondrial Outer Membrane MAO Monoamine Oxidase (MAO-A or MAO-B) Product Oxidized Product + H2O2 + NH3 MAO->Product Catalyzes oxidation BPEA 4-Bromophenethylamine (Inhibitor) BPEA->MAO Inhibits Substrate Monoamine Substrate (e.g., Kynuramine) Substrate->MAO Binds to

References

A Comparative Analysis of Synthetic Precursors for 2-(4-Bromophenyl)ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Precursor Selection

In the synthesis of pharmacologically relevant phenethylamine derivatives, the choice of starting material is a critical decision that influences overall efficiency, cost, and scalability. This guide provides a comprehensive benchmark of 2-(4-Bromophenyl)ethylamine hydrochloride against other common synthetic precursors for the preparation of a model compound, N-acetyl-2-(4-bromophenyl)ethylamine. By presenting quantitative data from cited experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Executive Summary

The synthesis of N-acetyl-2-(4-bromophenyl)ethylamine was evaluated from four distinct precursors, each representing a common synthetic strategy. The direct acylation of This compound proves to be a highly efficient and straightforward method, offering excellent yields. Alternative routes starting from 4-Bromobenzyl bromide , 4-Bromoacetophenone , and 4-Bromobenzaldehyde provide viable pathways, though they involve multiple steps which can impact the overall yield and resource requirements. This guide presents a comparative analysis of these routes, supported by detailed experimental data and protocols.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative metrics for the synthesis of N-acetyl-2-(4-bromophenyl)ethylamine from the benchmarked precursors.

PrecursorSynthetic RouteNumber of StepsKey ReagentsOverall Yield (%)Purity (%)Reference
This compound Direct Acylation1Acetic anhydride, NaHCO₃~95%>98%[1]
4-Bromobenzyl bromideGabriel Synthesis & Acylation3Potassium phthalimide, Hydrazine, Acetic anhydride~70-80%>97%[2][3][4][5][6]
4-BromoacetophenoneReductive Amination & Acylation2NH₄OAc, NaBH₃CN, Acetic anhydride~60-70%>95%[7][8][9][10][11]
4-BromobenzaldehydeHenry Reaction, Reduction & Acylation3Nitromethane, Fe/HCl, Acetic anhydride~55-65%>96%[12][13][14][15][16]

Note: Yields and purity are approximate and can vary based on reaction scale and purification methods. The data is compiled from analogous reactions reported in the literature.

Detailed Experimental Protocols and Methodologies

Route 1: Direct Acylation of this compound

This one-step synthesis is the most direct route to the target compound. The use of the hydrochloride salt is advantageous as it is often more stable and easier to handle than the free base.

Experimental Protocol:

  • This compound is dissolved in an aqueous medium.

  • Sodium bicarbonate (NaHCO₃) is added to neutralize the hydrochloride and liberate the free amine.[1]

  • Acetic anhydride is added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, typically monitored by TLC.

  • The N-acetyl-2-(4-bromophenyl)ethylamine product precipitates and is collected by filtration, washed, and dried.

Route 2: Gabriel Synthesis from 4-Bromobenzyl bromide

This classical method provides a reliable route to the primary amine, which is subsequently acylated.

Experimental Protocol:

  • Phthalimide Alkylation: 4-Bromobenzyl bromide is reacted with potassium phthalimide in a suitable solvent like DMF.[2][3][5]

  • Hydrazinolysis: The resulting N-(4-bromobenzyl)phthalimide is treated with hydrazine hydrate to cleave the phthalimide group and yield 2-(4-bromophenyl)ethylamine.[4][6]

  • Acylation: The obtained amine is then acylated using acetic anhydride as described in Route 1.

Route 3: Reductive Amination of 4-Bromoacetophenone

This two-step approach involves the formation of an imine followed by its reduction to the desired amine.

Experimental Protocol:

  • Reductive Amination: 4-Bromoacetophenone is reacted with ammonium acetate (NH₄OAc) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in methanol.[7][8][9][10][11] The reaction forms the primary amine in situ.

  • Acylation: The resulting 2-(4-bromophenyl)ethylamine is then acylated with acetic anhydride.

Route 4: Henry Reaction of 4-Bromobenzaldehyde

This multi-step synthesis builds the ethylamine side chain from the corresponding aldehyde.

Experimental Protocol:

  • Henry Reaction: 4-Bromobenzaldehyde is reacted with nitromethane in the presence of a base to form 1-(4-bromophenyl)-2-nitroethanol.[12][13][14][15][16] This reaction has been reported with yields around 80%.[12]

  • Nitro Group Reduction: The nitroalkanol is then reduced to the corresponding amino alcohol, for example, using iron powder in an acidic medium (Fe/HCl).

  • Acylation: The final amine is acylated using acetic anhydride.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the benchmarked synthetic routes.

G cluster_0 Route 1: Direct Acylation cluster_1 Route 2: Gabriel Synthesis cluster_2 Route 3: Reductive Amination cluster_3 Route 4: Henry Reaction A 2-(4-Bromophenyl)ethylamine HCl B N-acetyl-2-(4-bromophenyl)ethylamine A->B Acetic anhydride, NaHCO3 C 4-Bromobenzyl bromide D N-(4-bromobenzyl)phthalimide C->D K-Phthalimide E 2-(4-Bromophenyl)ethylamine D->E Hydrazine F N-acetyl-2-(4-bromophenyl)ethylamine E->F Acetic anhydride G 4-Bromoacetophenone H 2-(4-Bromophenyl)ethylamine G->H NH4OAc, NaBH3CN I N-acetyl-2-(4-bromophenyl)ethylamine H->I Acetic anhydride J 4-Bromobenzaldehyde K 1-(4-bromophenyl)-2-nitroethanol J->K Nitromethane, Base L 2-(4-Bromophenyl)ethylamine K->L Reduction (e.g., Fe/HCl) M N-acetyl-2-(4-bromophenyl)ethylamine L->M Acetic anhydride

Caption: Comparative Synthetic Pathways.

Conclusion

For the synthesis of N-acetyl-2-(4-bromophenyl)ethylamine, the direct acylation of This compound stands out as the most efficient method due to its single-step process and high yield. However, the availability and cost of this precursor may influence the decision-making process.

The alternative routes, while involving more steps and potentially lower overall yields, offer flexibility as they start from more fundamental and often readily available precursors like 4-bromobenzyl bromide, 4-bromoacetophenone, and 4-bromobenzaldehyde. The choice of the optimal synthetic route will ultimately depend on a laboratory's specific constraints, including precursor availability, cost, time, and the scale of the synthesis. This guide provides the foundational data to support a rational and evidence-based selection of the most suitable synthetic precursor.

References

Safety Operating Guide

Proper Disposal of 2-(4-Bromophenyl)ethylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper handling and disposal of 2-(4-Bromophenyl)ethylamine hydrochloride is paramount for ensuring laboratory safety and environmental protection. This guide offers a step-by-step protocol for researchers, scientists, and drug development professionals, aligning with standard laboratory safety practices and regulatory requirements.

Hazard and Safety Information

This compound is a chemical that requires careful handling due to its hazardous properties. It is harmful if swallowed, can cause severe skin burns and serious eye damage, and is toxic to aquatic life with long-lasting effects. Adherence to appropriate personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE)Specification
Hand Protection Wear appropriate protective gloves to prevent skin exposure[1].
Eye/Face Protection Use safety glasses with side-shields or a face shield.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure[1].
Respiratory Protection Use only in a chemical fume hood[1].

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be treated as hazardous waste and conducted in compliance with all applicable national and local regulations[2].

1. Waste Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealable hazardous waste container.

  • Liquid Waste: For solutions containing this chemical, use a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials: Any materials used for handling or cleaning up spills, such as absorbent pads, gloves, and lab coats, should be collected in a designated hazardous waste container.

2. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area[3].

  • Wear the appropriate PPE as detailed in the table above.

  • For small spills, gently cover with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.

  • Do not allow the chemical or its cleanup materials to enter drains or waterways, as it is toxic to aquatic life[3].

  • Ventilate the area and wash the spill site after material pickup is complete.

3. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

  • Handle uncleaned containers as you would the product itself.

  • Puncture or otherwise destroy the rinsed container to prevent reuse before placing it in a designated container for disposal.

4. Final Disposal:

  • All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company[2][4][5][6].

  • Ensure that all waste containers are properly labeled with the contents and associated hazards.

  • Maintain a record of all disposed chemical waste as required by your institution and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-(4-Bromophenyl)ethylamine hydrochloride waste? is_spill Is it a spill? start->is_spill is_unused Is it unused product? is_spill->is_unused No absorb Absorb with inert material is_spill->absorb Yes is_container Is it an empty container? is_unused->is_container No collect_waste Collect in a labeled, sealed hazardous waste container is_unused->collect_waste Yes rinse Triple-rinse container is_container->rinse Yes final_disposal Arrange for pickup by an approved hazardous waste disposal company is_container->final_disposal No (Contaminated Labware) absorb->collect_waste collect_waste->final_disposal collect_rinsate Collect rinsate as hazardous waste rinse->collect_rinsate dispose_container Dispose of container in designated bin collect_rinsate->dispose_container dispose_container->final_disposal end End of Disposal Process final_disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.